(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDXYCHYMULCDZ-HCWXCVPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@H](CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433074 | |
| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156928-09-5 | |
| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156928-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,3AS,6AR)-HEXAHYDROFURO[2,3-B]FURAN-3-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Analysis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Intermediate in Antiviral Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol , a chiral bicyclic ether, is a critical building block in the synthesis of several potent antiviral agents, most notably the HIV-1 protease inhibitor Darunavir. Its rigid, three-dimensional structure and specific stereochemistry are paramount for its efficacy in the final drug product. This guide provides a comprehensive structural analysis of this important molecule, detailing its spectroscopic and, where available, crystallographic properties, along with standardized experimental protocols for its characterization.
Molecular Structure and Properties
The fundamental structure of this compound consists of two fused tetrahydrofuran rings in a cis configuration, with a hydroxyl group at the C3 position. The specific stereoisomer, (3R,3aS,6aR), is crucial for its biological application.
| Identifier | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| CAS Number | 156928-09-5 |
| IUPAC Name | This compound |
| Canonical SMILES | C1OC[C@H]2[C@@H]1--INVALID-LINK--O |
| InChI Key | RCDXYCHYMULCDZ-HCWXCVPCSA-N |
Below is a two-dimensional representation of the molecular structure, generated using the DOT language.
Caption: 2D structure of this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the verification of the structure and purity of this compound. This section details the expected data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectral Data
The following data is for a closely related derivative, as detailed experimental data for the target molecule is not publicly available.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.8-5.0 | m | - | H-3a |
| ~4.4-4.6 | m | - | H-6a |
| ~4.2-4.3 | m | - | H-3 |
| ~3.7-4.0 | m | - | H-2, H-5 |
| ~1.8-2.2 | m | - | H-6 |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~108-110 | C-3a |
| ~80-82 | C-6a |
| ~70-72 | C-3 |
| ~68-70 | C-2 |
| ~65-67 | C-5 |
| ~28-30 | C-6 |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~2850-3000 | C-H stretch (alkane) |
| ~1050-1150 | C-O stretch (ether and alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak in a high-resolution mass spectrum (HRMS) would be:
| Ion | Calculated m/z |
| [M+H]⁺ | 131.0657 |
| [M+Na]⁺ | 153.0477 |
Crystallographic Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and dihedral angles. While crystallographic data for this compound is not publicly available, data from a closely related derivative, (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate, can provide representative geometric parameters for the core bicyclic system.
Representative Crystallographic Data for the Hexahydrofurofuran Core
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C-C (ring) | 1.52 - 1.55 |
| C-O (ring) | 1.42 - 1.45 |
| **Bond Angles (°) ** | |
| C-O-C (ring) | 108 - 112 |
| O-C-C (ring) | 102 - 106 |
| C-C-C (ring) | 101 - 105 |
Experimental Protocols
This section outlines the general experimental procedures for the structural characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the desired mass range.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
Experimental Workflow
The following diagram illustrates a typical workflow for the structural analysis of this compound.
Caption: Workflow for the structural analysis of this compound.
This comprehensive guide provides the foundational knowledge for the structural analysis of this compound. The provided data and protocols will aid researchers and drug development professionals in the accurate characterization of this vital pharmaceutical intermediate.
physical and chemical properties of (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of several potent antiviral agents, most notably the second-generation HIV-1 protease inhibitor, Darunavir.[1][2] Its unique bicyclic furan structure, often referred to as a bis-tetrahydrofuran (bis-THF) moiety, plays a crucial role in the high efficacy and resistance profile of these drugs.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its key interactions in a biological context.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid under standard conditions, although it can also exist as a colorless oil.[4][5] It is known to be highly soluble in water.[5]
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | [2][6][7] |
| Molecular Weight | 130.14 g/mol | [6][7] |
| CAS Number | 156928-09-5 | [1][2][6] |
| Appearance | White to off-white crystalline material or colorless oil | [4][5] |
| Purity | Typically ≥97% | [7] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 126-128 °C | [4] |
| Boiling Point | 251.5 ± 20.0 °C (Predicted) | [8] |
| Density | 1.275 ± 0.06 g/cm³ | [8] |
| Optical Rotation [α]D | +133.06 (c = 1.22, CHCl₃) | [4] |
| pKa | 14.07 ± 0.20 (Predicted) | [8] |
Solubility
| Solvent | Solubility | Inferred From |
| Water | Highly soluble | [5] |
| Methanol | Soluble | [9] |
| Tetrahydrofuran (THF) | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Isopropanol | Soluble | [4] |
| Dichloromethane | Soluble | |
| Acetone | Soluble | [4] |
Spectral Data
-
¹H NMR (300 MHz, CDCl₃) δ (ppm): 5.15 (1H, dd, J = 7.4, 3.8 Hz), 4.88 (1H, s), 4.10 (1H, d, J = 11.1 Hz), 3.96 (1H, dd, J = 10.9, 3.8 Hz), 3.33 (3H, s), 3.10-2.99 (1H, m), 2.84 (1H, dd, J = 18.2, 11.0 Hz), 2.51 (1H, dd, J = 18.3, 3.7 Hz).[4]
-
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 175.9 (C), 110.0 (CH), 83.0 (CH), 70.6 (CH₂), 54.5 (CH₃), 45.1 (CH), 31.7 (CH₂).[4]
Detailed mass spectrometry data and fragmentation patterns for the title compound are not explicitly provided in the search results. The molecular ion peak [M]⁺ would be expected at m/z = 130.14.
Experimental Protocols
Synthesis of this compound
A well-established method for the synthesis of this compound involves a multi-step process starting from S-2,3-O-isopropylideneglyceraldehyde.[4][9]
Workflow for the Synthesis of this compound
Caption: A multi-step synthetic route to the target compound.
Detailed Protocol:
-
Wittig Reaction: S-2,3-O-isopropylideneglyceraldehyde is reacted with a suitable phosphonate ylide (e.g., triethyl phosphonoacetate) in the presence of a base (e.g., K₂CO₃) to yield the corresponding enoate intermediate.[4]
-
Michael Addition: The enoate is subjected to a diastereoselective Michael addition with nitromethane in the presence of a catalytic amount of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in methanol.[9]
-
Nef Oxidation and Cyclization: The resulting nitro adduct is treated with a base such as sodium methoxide, followed by an acid quench (e.g., H₂SO₄ in methanol) at low temperatures to facilitate a Nef oxidation and subsequent cyclization to form a lactone acetal.[9]
-
Reduction and Final Cyclization: The lactone acetal is reduced using a reducing agent like lithium borohydride (LiBH₄) in THF. The reaction mixture is then carefully treated with an acid (e.g., aqueous HCl) at low temperatures to induce the final cyclization, yielding this compound.[4]
-
Purification: The final product can be purified by techniques such as flash chromatography on silica gel using a suitable eluent like ethyl acetate.[4]
Chiral Gas Chromatography (GC) Analysis for Enantiomeric Excess (e.e.) Determination
The enantiomeric purity of this compound is crucial for its application in pharmaceuticals. Chiral GC is a standard method for determining the enantiomeric excess.
Workflow for Chiral GC Analysis
Caption: Standard workflow for determining enantiomeric excess.
Detailed Protocol:
-
Instrument: Agilent 6890 GC or equivalent.[4]
-
Column: A chiral capillary column, such as a Betadex column (e.g., Supelco 24305, 60 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium or Hydrogen.[4]
-
Injection Temperature: 250 °C.[4]
-
Detector: Flame Ionization Detector (FID) at 250 °C.[4]
-
Temperature Program:
-
Initial temperature: 80 °C (hold for 1 min).
-
Ramp: 4 °C/min to 180 °C (hold for 5 min).[4]
-
-
Retention Times: Under these conditions, this compound and its enantiomer, (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol, will have distinct retention times (e.g., 27.1 min and 27.3 min, respectively), allowing for their separation and quantification.[4]
-
Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Role in Drug Development: Interaction with HIV-1 Protease
This compound is a key component of Darunavir, where it is incorporated as the bis-THF moiety. This part of the drug molecule is critical for its potent inhibition of HIV-1 protease, an enzyme essential for the maturation of the HIV virus. The bis-THF moiety makes extensive hydrogen bonding interactions with the backbone of the protease's active site, contributing to the high binding affinity and the high genetic barrier to resistance of Darunavir.[3][10]
Interaction of the bis-THF Moiety of Darunavir with the HIV-1 Protease Active Site
Caption: Hydrogen bonding between the bis-THF moiety and the protease backbone.
The oxygen atoms of the bis-THF rings act as hydrogen bond acceptors, forming strong interactions with the backbone amide protons of aspartate residues 29 and 30 in the S2 subsite of the HIV-1 protease.[10][11] These interactions anchor the inhibitor in the active site, effectively blocking its function.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development due to its integral role in potent HIV-1 protease inhibitors. Its well-defined stereochemistry is crucial for its biological activity. This guide has provided a detailed overview of its physical and chemical properties, along with established protocols for its synthesis and analysis, which are essential for researchers working with this important chiral building block. The visualization of its interaction within the active site of HIV-1 protease highlights the structural basis for its efficacy in antiviral drug design.
References
- 1. theclinivex.com [theclinivex.com]
- 2. This compound | 156928-09-5 [chemicalbook.com]
- 3. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. This compound - Pharmaceutical Grade at Best Price [jigspharma.com]
- 6. (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol | C6H10O3 | CID 9942150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Evidence for Effectiveness of Darunavir and Two Related Antiviral Inhibitors against HIV-2 Protease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
CAS Number: 156928-09-5
Synonyms: bis-THF alcohol, Furofuranol
Introduction
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of several potent antiviral drugs, most notably the HIV-1 protease inhibitor Darunavir (TMC-114).[1][2] Its unique bis-tetrahydrofuranyl (bis-THF) moiety plays a crucial role in the therapeutic efficacy of these drugs, specifically in overcoming drug resistance.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this important intermediate for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is typically an off-white crystalline solid or can exist as a liquid depending on conditions.[3][4] It is soluble in water and has a purity of ≥98%.[4]
| Property | Value | Reference |
| Molecular Formula | C6H10O3 | [5] |
| Molecular Weight | 130.14 g/mol | [5] |
| Appearance | Off-white crystalline solid or liquid | [3][4] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in water | [4] |
| Melting Point | 126-128 °C | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following 1H and 13C NMR data have been reported for this compound and a key intermediate in its synthesis.
This compound [3]
-
1H NMR (300 MHz, CDCl3) δ (ppm): 5.15 (1H, dd, J = 7.4, 3.8 Hz), 4.88 (1H, s), 4.10 (1H, d, J = 11.1 Hz), 3.96 (1H, dd, J = 10.9, 3.8 Hz), 3.33 (3H, s), 3.10- 2.99 (1H, m), 2.84 (1H, dd, J = 18.2, 11.0 Hz), 2.51 (1H, dd, J = 18.3, 3.7 Hz).
-
13C NMR (75 MHz, CDCl3) δ (ppm): 175.9 (C), 110.0 (CH), 83.0 (CH), 70.6 (CH2), 54.5 (CH3), 45.1 (CH), 31.7 (CH2).
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Detailed mass spectrometry data for the parent compound is not widely published. High-resolution mass spectrometry (HRMS) data has been reported for a synthetic intermediate.[3]
Crystallographic Data
At present, the crystal structure of this compound is not available in the reviewed literature.
Synthesis Methodologies
Several synthetic routes to this compound have been developed, reflecting its industrial importance. The primary strategies involve chiral pool synthesis, asymmetric catalysis, and enzymatic resolutions.
Synthesis from S-2,3-O-isopropylideneglyceraldehyde
This is a well-established route that utilizes a readily available chiral starting material.[1] Two main variations of this approach have been reported, with the "Wittig route" being superior in terms of overall yield and operational efficiency.[1]
Step 1: Synthesis of (E/Z)-3-(2,2-dimethyl-[1][3]dioxolan-4-yl)-acrylic acid ethyl ester [3]
-
To a solution of S-2,3-O-isopropylideneglyceraldehyde (1.0 equiv) in THF, add triethyl phosphonoacetate (1.01 equiv) at 13-17 °C.
-
Add K2CO3 (7.26 equiv) portionwise over 30 minutes, maintaining the temperature between 17-25 °C.
-
Stir the reaction mixture for 17 hours at 20 °C.
-
Separate the aqueous and THF phases. Extract the aqueous phase twice with toluene.
-
Combine the organic phases and concentrate under vacuum to yield the crude product.
Step 2: Michael Addition of Nitromethane [1]
-
To a solution of the acrylic acid ethyl ester (1.0 equiv) in methanol, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) at ambient temperature.
-
Monitor the reaction for the formation of the syn and anti nitro adducts (typically a 97:3 ratio).
Step 3: Nef Oxidation and Cyclization to Lactone Acetal [1]
-
Subject the crude nitro adduct to sodium methoxide (1.0 equiv) in methanol.
-
Slowly add the resulting deprotonated nitro compound to a concentrated solution of excess H2SO4 in methanol at 0-5 °C.
-
This cascade reaction yields the lactone acetal.
Step 4: Reduction and Cyclization to this compound [3]
-
To a solution of the lactone acetal (1.0 equiv) in THF, add a 10 wt% solution of LiBH4 (1.1 equiv) dropwise over 30 minutes.
-
Stir the reaction mixture at 50 °C for 2.5 hours.
-
Cool the suspension to -10 °C and add a 32 wt% aqueous HCl solution (1.3 equiv based on LiBH4) dropwise over 4 hours, keeping the temperature below -5 °C.
-
Neutralize the acidic cyclization mixture with triethylamine and perform a solvent switch to ethyl acetate.
-
Filter the salts and evaporate the solvent to provide the final product.
| Synthesis Route | Starting Material | Key Steps | Overall Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (d.r.) | Reference |
| Wittig Route | S-2,3-O-isopropylideneglyceraldehyde | Wittig reaction, Michael addition, Nef oxidation, cyclization | 34% | >99% | syn/anti: 97:3 (Michael addition) | [1] |
| Malonate Route | S-2,3-O-isopropylideneglyceraldehyde | Knoevenagel condensation, Michael addition, Nef oxidation, cyclization | 19% | >99% | syn/anti: 85:15 (Michael addition) | [1] |
Synthesis from Furan and Glycolaldehyde
This approach involves a [2+2]-photocycloaddition followed by hydrogenation and enzymatic resolution.[7]
One-Pot Procedure: [7]
-
Perform a diastereoselective photocycloaddition of Cbz-protected glycolaldehyde to furan to obtain the racemic cycloadduct.
-
Hydrogenate the cycloadduct.
-
Perform a lipase-catalyzed kinetic resolution (e.g., with pig pancreatic lipase) to afford the desired enantiomer.
| Synthesis Route | Starting Material | Key Steps | Overall Yield (one-pot) | Enantiomeric Excess (ee) | Reference | | --- | --- | --- | --- | --- | | Photocycloaddition | Furan and Cbz-protected glycolaldehyde | [2+2]-photocycloaddition, hydrogenation, lipase-catalyzed kinetic resolution | 35% | 99% |[7] |
Synthesis from Monopotassium Isocitrate
A practical and stereospecific synthesis has been developed from monopotassium isocitrate, a fermentation product of sunflower oil.[8]
-
Convert monopotassium isocitrate to a tertiary amide in several steps.
-
Reduce the amide and ester functionalities with lithium aluminum hydride.
-
An acidic workup leads to a transient aminal-triol, which cyclizes in situ to the final product.
| Synthesis Route | Starting Material | Key Steps | Overall Yield | Reference | | --- | --- | --- | --- | | Chiral Pool | Monopotassium Isocitrate | Amide formation, reduction, in-situ cyclization | 55% |[8] |
Role in Drug Development
Intermediate in Darunavir Synthesis
This compound is a crucial intermediate for the synthesis of Darunavir.[9] The alcohol is typically activated, for example, by conversion to a mixed carbonate, which then reacts with the amine component of the drug.
Caption: Synthesis of Darunavir from this compound.
Mechanism of Action of the bis-THF Moiety in Darunavir
The bis-THF ligand is a key structural feature that contributes to Darunavir's high potency and its effectiveness against drug-resistant HIV-1 strains. X-ray crystallography studies have shown that the two oxygen atoms of the bis-THF moiety form strong hydrogen bonds with the backbone amide nitrogens of aspartic acid residues (Asp29 and Asp30) in the S2 subsite of the HIV-1 protease. This "backbone binding" is a crucial interaction that is less susceptible to mutations in the protease enzyme, which is a common mechanism of drug resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 156928-09-5 [chemicalbook.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. This compound - Pharmaceutical Grade at Best Price [jigspharma.com]
- 5. (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol | C6H10O3 | CID 9942150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Pivotal Precursor: A Technical Guide to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol in Antiviral Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol , a chiral bicyclic furan derivative, has emerged as a critical building block in the synthesis of potent antiviral therapeutics. Its unique stereochemistry and structural features make it an indispensable precursor for a class of highly effective HIV protease inhibitors, most notably Darunavir. This guide provides a comprehensive overview of its discovery, synthesis, and application, with a focus on detailed experimental protocols and quantitative data to support researchers in the field of drug development.
The Significance of a Stereochemically Complex Precursor
The discovery of this compound as a precursor was a significant advancement in the development of non-peptidic HIV protease inhibitors.[1] Traditional peptide-based inhibitors often suffer from poor oral bioavailability and susceptibility to drug resistance. The incorporation of the bis-tetrahydrofuranyl (bis-THF) moiety, derived from this precursor, into the structure of drugs like Darunavir, has been instrumental in overcoming these challenges.[1][2] This structural element plays a crucial role in the high binding affinity of the inhibitor to the HIV-1 protease active site, including against multi-drug resistant strains.[3]
Synthetic Pathways to a Key Intermediate
Multiple synthetic routes to this compound have been developed, each with its own advantages and challenges. The primary goals of these synthetic strategies are to achieve high stereoselectivity, efficiency, and scalability.
Chiral Pool Synthesis
One common approach utilizes readily available chiral starting materials. A notable example is the synthesis starting from S-2,3-O-isopropylideneglyceraldehyde.[1] This multi-step process involves a diastereoselective Michael addition of nitromethane, followed by a Nef oxidation and subsequent cyclization and reduction steps to yield the desired product.[1]
Another practical synthesis begins with monopotassium isocitrate, a fermentation product.[4][5][6] This method involves the conversion of the isocitric acid salt into a tertiary amide, which is then reduced and cyclized to form the target furofuranol.[4][5][6] This approach offers the advantage of starting from a bio-based material.[6]
Asymmetric Synthesis
Asymmetric synthesis methods have also been successfully employed. One such method involves a one-pot procedure using furan and a Cbz-protected glycol aldehyde, proceeding through a [2+2]-photocycloaddition, hydrogenation, and a lipase-catalyzed kinetic resolution to afford the target compound in high enantiomeric excess.[2][7] Another approach utilizes an organocatalytic condensation followed by enzymatic optical resolution.[2][8]
Chemoenzymatic Methods
To enhance the enantiomeric purity of the final product, enzymatic processes are often integrated into the synthetic workflow.[9] Lipase-catalyzed kinetic resolution is a frequently used technique to separate the desired enantiomer from a racemic or diastereomeric mixture, achieving enantiomeric excess values greater than 99%.[2][7]
Quantitative Data on Synthesis
The efficiency of various synthetic routes can be compared through key quantitative metrics such as yield and purity. The following tables summarize reported data from different synthetic approaches.
| Starting Material | Key Steps | Overall Yield | Enantiomeric Excess (ee) | Reference |
| S-2,3-O-isopropylideneglyceraldehyde | Michael addition, Nef oxidation, cyclization, reduction | 80% (from lactone acetal intermediate) | >99% | [1] |
| Monopotassium Isocitrate | Conversion to tertiary amide, reduction, cyclization | 55% | Not Reported | [4][5][6] |
| Furan and Cbz-protected glycol aldehyde | [2+2]-photocycloaddition, hydrogenation, enzymatic resolution | High Yield (not specified) | up to 99% | [2][7] |
| Glycolaldehyde and 2,3-dihydrofuran | Cycloaddition, enzymatic resolution | Not Reported | Optically Pure | [9] |
| Analytical Data | Value | Reference |
| ¹H NMR (CDCl₃) | δ 1.88 (m, 1H), 2.08 (bd, 1H, -OH), 2.31 (m, 1H), 2.87 (m, 1H), 3.64 (dd, J = 9.2, 7.0 Hz, 1H), 3.87-4.02 (abx system, 3H), 4.45 (m, 1H), 5.70 (d, J = 5.2 Hz, 1H) | [10] |
| ¹³C NMR (CDCl₃) | δ 109.54, 73.15, 71.00, 69.90, 46.58, 24.86 | [10] |
| Specific Optical Rotation [α]D²⁶ | -11.5 (c = 1.25, MeOH) | [7] |
| Melting Point | 126-128 °C | [11] |
Detailed Experimental Protocols
The following are representative experimental protocols for key steps in the synthesis of this compound.
Synthesis via Michael Addition and Nef Oxidation[1]
-
Horner-Wadsworth-Emmons Reaction: (S)-2,3-O-isopropylideneglyceraldehyde is reacted with triethyl phosphonoacetate in aqueous THF at pH 10-11 to yield the corresponding enoate with an E/Z ratio of >95:5 and an ee of 98%.
-
Michael Addition: The enoate is subjected to a Michael addition with nitromethane in the presence of DBU in methanol at ambient temperature, resulting in a syn/anti ratio of 97:3.
-
Nef Oxidation and Cyclization: The crude nitro compound is treated with NaOMe in methanol and then slowly added to a concentrated solution of H₂SO₄ in methanol at 0-5 °C to afford the lactone acetal.
-
Reduction and Cyclization to this compound: The purified lactone acetal is reduced with a suitable reducing agent (e.g., LiBH₄) in THF. The reaction mixture is then subjected to acidic workup with aqueous HCl at a temperature below -5 °C. Neutralization with triethylamine followed by a solvent switch to ethyl acetate and filtration of salts yields the final product.
One-Pot Synthesis via Photocycloaddition and Enzymatic Resolution[7]
-
[2+2]-Photocycloaddition: Furan and a Cbz-protected glycol aldehyde are subjected to a photocycloaddition reaction to form the protected oxetane acetal.
-
Hydrogenation and Deprotection: The resulting product is hydrogenated, followed by an acid-catalyzed deprotection to yield a racemic mixture of the bis-THF alcohol.
-
Enzymatic Kinetic Resolution: The racemic alcohol is acetylated and then resolved using a lipase (e.g., Lipase PS-800). The resulting bis-THF acetate is then treated with potassium carbonate to afford the desired enantiomerically pure this compound.
Role in HIV Protease Inhibition
This compound serves as the precursor to the P2-ligand of Darunavir, a potent HIV protease inhibitor.[1] The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins necessary for the maturation of new, infectious virions.[3] Darunavir binds to the active site of the HIV-1 protease, a dimeric aspartyl protease, with high affinity, thereby inhibiting its function.[3] This leads to the production of immature and non-infectious viral particles, ultimately suppressing viral replication.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3 R,3a S,6a R)-Hexahydrofuro[2,3- b]furan-3-ol from Monopotassium Isocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound , Furofuranol – All About Drugs [allfordrugs.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
The Unseen Anchor: Unraveling the Biological Significance of the Bis-Tetrahydrofuran Moiety in HIV Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The bis-tetrahydrofuran (bis-THF) moiety, a seemingly simple bicyclic ether, has emerged as a cornerstone in the design of potent HIV-1 protease inhibitors, most notably in the FDA-approved drug darunavir. Its profound impact on inhibitor efficacy, particularly against drug-resistant viral strains, stems from its unique ability to form extensive and robust interactions with the enzyme's active site. This technical guide delves into the core biological significance of the bis-THF moiety, providing a comprehensive overview of its binding interactions, impact on potency and resistance, and key experimental methodologies used in its evaluation.
The "Backbone Binding" Hypothesis: A Paradigm Shift in Inhibitor Design
The primary biological significance of the bis-THF moiety lies in its role as a powerful "backbone-binding" ligand.[1][2] Unlike earlier inhibitors that primarily interacted with the variable side chains of the HIV protease active site residues, the bis-THF scaffold was rationally designed to establish a network of hydrogen bonds with the highly conserved main-chain atoms of the enzyme.[3][4]
Key Interactions:
-
Dual Hydrogen Bonds: The two oxygen atoms of the bis-THF ring form strong, simultaneous hydrogen bonds with the backbone amide (NH) groups of Asp29 and Asp30 in the S2 subsite of the protease.[2][3][4] This dual interaction acts as a molecular anchor, firmly holding the inhibitor in the active site.
-
Van der Waals Interactions: The rigid, bicyclic structure of the bis-THF moiety also engages in extensive van der Waals interactions with hydrophobic pockets within the active site, further enhancing its binding affinity.[3][4]
This backbone-centric binding strategy is crucial for combating drug resistance. Mutations in the HIV protease often alter the amino acid side chains, leading to reduced inhibitor binding. However, the backbone conformation of the active site remains largely conserved across different viral strains.[3] By targeting the invariant backbone, inhibitors containing the bis-THF moiety can maintain their potency against a broad spectrum of resistant variants.[1][2]
Enhancing Potency and Overcoming Resistance Through Substitution
Further research has demonstrated that modifying the bis-THF ring can lead to even greater potency and a wider spectrum of activity against multi-drug resistant (MDR) HIV strains.[1][5][6] Strategic substitutions on the C4 position of the bis-THF ring can create additional interactions with the flexible "flap" region of the protease, particularly with the Gly48 residue.[1][6]
-
Water-Mediated Hydrogen Bonds: The introduction of an alkoxy group at the C4 position can lead to the formation of a unique water-mediated hydrogen bond with the amide NH of Gly48.[1]
-
Direct Hydrogen Bonds: Incorporating basic amine functionalities at the C4 position can result in direct hydrogen bonding interactions with the backbone carbonyl group of Gly48.[5][7]
These additional interactions not only increase the binding affinity but also help to stabilize the conformation of the flexible flaps, which is critical for both substrate binding and catalytic activity.[1]
Quantitative Analysis of Inhibitor Potency
The potency of HIV protease inhibitors is typically quantified by their inhibition constant (Kᵢ) and their half-maximal inhibitory concentration (IC₅₀) in enzymatic and cell-based assays, respectively. The following tables summarize the quantitative data for darunavir and other key inhibitors featuring the bis-THF moiety and its derivatives.
| Inhibitor | P2 Ligand | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Darunavir (TMC-114) | bis-THF | 0.016 | 4.1 | [1] |
| TMC-126 | bis-THF | 0.014 | 1.4 | [8] |
| Compound 23c | C4-(R)-methoxy-bis-THF | 0.0029 | 2.4 | [1] |
| Compound 23a | C4-(S)-methoxy-bis-THF | 0.035 | 55 | [1][8] |
| Compound 25j | C4-isopropylamine-bis-THF | - | 0.34 | [5] |
| Compound 25f | C4-substituted amine-bis-THF | - | - | [5] |
| Compound 25i | C4-substituted amine-bis-THF | - | - | [5] |
Table 1: Enzyme Inhibitory (Kᵢ) and Antiviral (IC₅₀) Activities of HIV-1 Protease Inhibitors Containing the bis-THF Moiety and its Derivatives.
| Inhibitor | Cell Line | Fold Resistance vs. Wild-Type | Reference(s) |
| Darunavir | MT-2 | - | [5] |
| Compound 25f | MT-2 | Improved activity over darunavir against highly PI-resistant strains | [5] |
| Compound 25i | MT-2 | Improved activity over darunavir against highly PI-resistant strains | [5] |
| Compound 25j | MT-2 | Improved activity over darunavir against highly PI-resistant strains | [5] |
Table 2: Activity of bis-THF Derivatives Against Drug-Resistant HIV-1 Strains.
Experimental Protocols
The evaluation of HIV inhibitors containing the bis-THF moiety involves a series of standardized biochemical and cell-based assays.
HIV-1 Protease Enzyme Inhibition Assay (Determination of Kᵢ)
This assay measures the ability of an inhibitor to block the activity of purified HIV-1 protease.
Principle: A fluorogenic peptide substrate, which mimics the natural cleavage site of the protease, is used. In the absence of an inhibitor, the protease cleaves the substrate, separating a fluorophore from a quencher and resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence signal.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically contains a buffering agent (e.g., MES or HEPES) at a specific pH (e.g., 6.0), a salt (e.g., NaCl), a reducing agent (e.g., DTT), and a chelating agent (e.g., EDTA).
-
HIV-1 Protease: Recombinant, purified enzyme is diluted to a final concentration of 5-10 nM in assay buffer.
-
Fluorogenic Substrate: A peptide substrate containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) is diluted to a concentration at or near its Kₘ value in assay buffer.
-
Inhibitor Solutions: A serial dilution of the test inhibitor is prepared in assay buffer. A known potent inhibitor is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add the inhibitor solution to the wells.
-
Add the HIV-1 protease solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the increase in fluorescence over time in a kinetic mode using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the IC₅₀ is determined first.
-
Antiviral Assay (MTT Assay for Determination of IC₅₀)
This cell-based assay determines the concentration of an inhibitor required to inhibit HIV-1 replication by 50%.
Principle: The MTT assay is a colorimetric assay that measures cell viability. Actively metabolizing cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. In the context of an antiviral assay, HIV-1 infection leads to cell death (cytopathic effect). An effective antiviral agent will protect the cells from the virus-induced death, resulting in a higher formazan signal compared to untreated infected cells.
Detailed Methodology:
-
Cell Culture and Infection:
-
Human T-lymphocyte cells (e.g., MT-2 or MT-4 cells) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in a 96-well plate and infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 LAI).
-
-
Inhibitor Treatment:
-
Immediately after infection, serial dilutions of the test inhibitor are added to the wells.
-
Control wells include uninfected cells, infected cells without inhibitor, and cells treated with a known antiviral drug.
-
-
Incubation:
-
The plate is incubated for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂ to allow for viral replication and the development of cytopathic effects.
-
-
MTT Assay:
-
After the incubation period, MTT solution is added to each well and the plate is incubated for another 2-4 hours.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell protection is calculated for each inhibitor concentration relative to the uninfected and infected controls.
-
The IC₅₀ value is determined by plotting the percentage of protection against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Molecular Interactions and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Binding of a bis-THF inhibitor to the HIV-1 protease active site.
Caption: General workflow for the development of bis-THF-based HIV inhibitors.
Conclusion
The bis-tetrahydrofuran moiety represents a triumph of structure-based drug design. Its ability to form robust hydrogen bonds with the conserved backbone of the HIV-1 protease active site provides a powerful strategy for achieving high potency and overcoming drug resistance. The continued exploration of substituted bis-THF analogues offers a promising avenue for the development of next-generation HIV inhibitors with even greater efficacy and broader activity against the ever-evolving landscape of viral mutations. This guide provides a foundational understanding of the biological significance of this critical pharmacophore and the experimental approaches used to characterize its remarkable properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid X-ray diffraction analysis of HIV-1 protease-inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Mechanism of Action of Protease Inhibitors Derived from (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of a critical class of antiretroviral drugs: protease inhibitors (PIs) synthesized from the chiral building block (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This key structural motif is instrumental in the high efficacy and resistance profile of prominent HIV-1 protease inhibitors, most notably Darunavir. This document details their molecular interactions, quantitative efficacy, and the experimental protocols used for their characterization.
Core Mechanism of Action
Protease inhibitors derived from this compound are potent, nonpeptidic competitive inhibitors of the HIV-1 protease.[1] The HIV-1 protease is a vital enzyme in the viral life cycle, responsible for the cleavage of newly synthesized Gag-Pol polyproteins into mature, functional viral proteins.[2] This cleavage is an essential step for the assembly of infectious virions. By inhibiting this enzyme, these PIs lead to the production of immature, non-infectious viral particles, thereby halting the replication cycle.[3][4]
The this compound moiety, often referred to as the bis-tetrahydrofuran (bis-THF) ligand, plays a crucial role in the potent inhibitory activity of these compounds.[5] It is designed to form extensive hydrogen bonds with the backbone of the HIV-1 protease active site, particularly with the catalytic aspartate residues (Asp25 and Asp25') and surrounding residues like Asp29 and Asp30.[6][7] This strong interaction, with a dissociation constant (Kd) for Darunavir in the picomolar range (4.5 x 10⁻¹² M), results in a very slow dissociation rate and a long dissociative half-life, contributing to its high potency.[6][8]
A key advantage of PIs containing the bis-THF moiety is their resilience against drug resistance. The backbone of the HIV-1 protease active site maintains its conformation even in the presence of mutations that confer resistance to other PIs. Because these inhibitors primarily interact with this stable region, their binding is less likely to be disrupted by mutations.[6]
Quantitative Data on Inhibitor Potency
The efficacy of protease inhibitors is quantified through various in vitro and cell-based assays. The most common metrics are the 50% inhibitory concentration (IC50) in enzymatic assays and the 50% effective concentration (EC50) in cell-based antiviral assays, along with the inhibition constant (Ki). The following tables summarize the available quantitative data for Darunavir and its derivatives.
| Inhibitor | Target | Assay Type | IC50 | Ki | Reference |
| Darunavir | Wild-Type HIV-1 Protease | Enzymatic (Fluorometric) | 3 - 6 nM | 16 pM | [7][9] |
| Darunavir | Wild-Type HIV-1 Protease | Enzymatic (HPLC) | 2 µM (equivalent to Ki of 0.05 nM) | [10] | |
| Darunavir Analog (P2'-carboxylic acid) | Wild-Type HIV-1 Protease | Enzymatic | 12.9 pM | [11] | |
| Darunavir Analog (P2' 4-methoxy sulfonamide) | Wild-Type HIV-1 Protease | Enzymatic | 2 pM | [7] | |
| Darunavir Analog 5ac | Wild-Type HIV-1 Protease | Enzymatic | 0.31 nM | [12] | |
| Darunavir Analog 5ad | Wild-Type HIV-1 Protease | Enzymatic | 0.71 nM | [12] | |
| Darunavir Analog 5ae | Wild-Type HIV-1 Protease | Enzymatic | 0.28 nM | [12] | |
| Darunavir Analog 5af | Wild-Type HIV-1 Protease | Enzymatic | 1.12 nM | [12] |
| Inhibitor | Virus Strain | Cell Line | EC50 | Reference |
| Darunavir | Wild-Type HIV-1 | Various | 1.6 - 4.2 nM | [7][13] |
| Darunavir | Multi-PI-Resistant HIV-1 | Primary Isolates | Comparative to Wild-Type | [13] |
| Darunavir | Wild-Type HIV-1 | MT-2 cells | 0.42 µM | [10] |
| Darunavir Analog (P2' 4-methoxy sulfonamide) | HIV-1LAI | MT-2 cells | 21 nM | [7] |
| Darunavir Analog (Carboxamide derivative 3) | HIV-1LAI | MT-2 cells | 93 nM | [11] |
Experimental Protocols
The characterization of protease inhibitors derived from this compound involves a series of standardized in vitro and cell-based assays.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the direct inhibition of the HIV-1 protease enzyme activity.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Test Inhibitor (e.g., Darunavir)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
DMSO (for compound dissolution)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations.
-
Assay Plate Preparation:
-
Blank wells: Add assay buffer only.
-
Enzyme Control wells: Add assay buffer with the same percentage of DMSO as the inhibitor wells.
-
Positive Control wells: Add a known concentration of the positive control inhibitor.
-
Test wells: Add the serially diluted test inhibitor.
-
-
Enzyme Addition: Dilute the recombinant HIV-1 protease in the assay buffer to the desired working concentration. Add the diluted enzyme solution to all wells except for the blank wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the HIV-1 protease substrate solution in the assay buffer. Add the substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a defined period (e.g., 60 minutes) at an excitation/emission wavelength pair suitable for the fluorogenic substrate (e.g., ~330/450 nm).
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Cell-Based Antiviral Activity Assay (p24 Antigen Capture ELISA)
This assay determines the effectiveness of the inhibitor in preventing viral replication in a cellular context.
Materials:
-
Susceptible host cells (e.g., MT-4 cells or Peripheral Blood Mononuclear Cells - PBMCs)
-
Cell culture medium
-
HIV-1 virus stock (e.g., HIV-1 LAI)
-
Test Inhibitor (e.g., Darunavir)
-
96-well cell culture plates
-
p24 Antigen Capture ELISA kit
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a predetermined density.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Infection and Treatment: Infect the cells with a known titer of the HIV-1 virus stock. Immediately after infection, add the serially diluted inhibitor to the respective wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
p24 Antigen Quantification: Quantify the amount of p24 viral antigen in the supernatant using a commercial p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The amount of p24 antigen is proportional to the extent of viral replication. Calculate the percentage of inhibition of viral replication for each inhibitor concentration compared to the untreated virus control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.[14]
X-ray Crystallography of Inhibitor-Protease Complex
This technique provides high-resolution structural information on the binding mode of the inhibitor to the HIV-1 protease.
Procedure Outline:
-
Protein Expression and Purification: Express and purify recombinant HIV-1 protease.
-
Co-crystallization:
-
Mix the purified HIV-1 protease with a molar excess of the inhibitor.
-
Screen for crystallization conditions using various precipitants, buffers, and temperatures.
-
Grow single crystals of the protease-inhibitor complex.
-
-
Data Collection:
-
Transfer the crystals to a cryoprotectant solution and flash-freeze them in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Build a molecular model of the protease-inhibitor complex into the electron density map.
-
Refine the model to achieve the best fit with the experimental data.
-
-
Structural Analysis: Analyze the final structure to identify the specific interactions (e.g., hydrogen bonds, van der Waals contacts) between the inhibitor and the protease active site residues.[15]
Visualizations of Pathways and Workflows
HIV-1 Life Cycle and the Role of Protease
Caption: The HIV-1 life cycle, highlighting the critical maturation step mediated by HIV-1 protease and its inhibition.
Experimental Workflow for Protease Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation and optimization of novel HIV-1 protease inhibitors.
This guide provides a foundational understanding of the mechanism of action for protease inhibitors derived from this compound. The unique structural properties of this scaffold contribute significantly to the potency and durability of these essential antiretroviral agents. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 4. niaid.nih.gov [niaid.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Darunavir - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Darunavir | HIV Protease | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hivclinic.ca [hivclinic.ca]
- 14. benchchem.com [benchchem.com]
- 15. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with comprehensive experimental protocols and workflow diagrams.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 5.70 | d | 5.2 | 1H | H-6a |
| 4.45 | m | 1H | H-3 | |
| 3.87–4.02 | abx system | 3H | H-2, H-6 | |
| 3.64 | dd | 9.2, 7.0 | 1H | H-3a |
| 2.87 | m | 1H | H-5 | |
| 2.31 | m | 1H | H-5 | |
| 2.08 | bd | 1H | -OH | |
| 1.88 | m | 1H | H-4 |
Solvent: CDCl₃
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 109.54 | C-6a |
| 73.15 | C-3 |
| 71.00 | C-2 or C-6 |
| 69.90 | C-2 or C-6 |
| 46.58 | C-3a |
| 24.86 | C-4 or C-5 |
Solvent: CDCl₃
Experimental Protocol for NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C.
Sample Preparation:
-
Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra were recorded with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR: Spectra were recorded with a spectral width of 220 ppm. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).
NMR Experimental Workflow
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. While a specific high-resolution spectrum for this compound is not publicly available without registration, the expected characteristic absorption bands can be predicted based on its functional groups.
Expected IR Absorption Data
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3500–3200 | O-H stretch | Alcohol | Strong, Broad |
| 3000–2850 | C-H stretch | Alkane | Strong |
| 1300–1000 | C-O stretch | Ether, Alcohol | Strong |
Experimental Protocol for IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory by placing a small amount directly onto the ATR crystal.
Data Acquisition:
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of a compound can be determined, and its structure can be elucidated by analyzing its fragmentation pattern.
Mass Spectrometry Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 100 | [M-CH₂O]⁺ |
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
The molecular formula of this compound is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol . The observed fragment at m/z 100 corresponds to the loss of a formaldehyde (CH₂O) molecule from the parent ion.
Experimental Protocol for Mass Spectrometry
The mass spectrum can be obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Sample Preparation:
-
A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition:
-
Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The oven temperature is programmed to ramp up to ensure good separation.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
-
Mass Spectrometry Experimental Workflow
An In-depth Technical Guide on the Solubility and Stability of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, hereafter referred to as the compound, is a pivotal chiral intermediate in the synthesis of several potent pharmaceuticals. Most notably, it serves as a key building block for the HIV-1 protease inhibitor Darunavir, which is highly effective against multi-drug resistant strains of the virus.[1][2] The specific stereochemistry of this bicyclic furan derivative is crucial for its role in the final drug's efficacy. Understanding its physicochemical properties, particularly solubility and stability, is paramount for optimizing synthetic routes, developing robust formulation strategies, and ensuring the quality and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, supported by detailed, exemplary experimental protocols for its assessment.
Physicochemical Properties
A summary of the core physicochemical properties is essential for handling, processing, and analyzing the compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [3] |
| Molecular Weight | 130.14 g/mol | [3][4] |
| CAS Number | 156928-09-5 | [4] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [3] |
| Density | ~1.2 g/cm³ | [3] |
| pH Level (Aqueous Sol.) | Neutral (approx. 7) | [3] |
| Calculated LogP | -0.4 | [4] |
Solubility Profile
The solubility of the compound is critical for its use in synthetic reactions and for purification processes like crystallization. While extensive quantitative public data is limited, qualitative descriptions provide a foundational understanding. The compound's structure, featuring hydroxyl and ether functional groups, suggests its potential for hydrogen bonding, influencing its solubility in polar solvents.
| Solvent | Qualitative Solubility | Source |
| Water | Soluble | [3] |
| Chloroform | Slightly Soluble | [5] |
| Ethyl Acetate | Slightly Soluble (especially when heated) | [5] |
Note: Quantitative solubility data (e.g., in mg/mL) across a range of solvents and temperatures is not widely available in public literature. The following experimental protocol is provided as a standard methodology for determining these values.
Experimental Protocol: Quantitative Solubility Determination
This protocol outlines the equilibrium solubility shake-flask method, a standard approach for determining the solubility of a compound in various solvents.
Objective: To determine the concentration of this compound at saturation in different solvents at a controlled temperature.
Materials:
-
This compound (purity ≥98%)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of the compound to a series of vials, ensuring a solid phase remains even at saturation.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient duration (typically 24-48 hours) to ensure saturation is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered saturate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.
Diagram: Experimental Workflow for Solubility Determination
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 156928-09-5 [chemicalbook.com]
- 3. This compound - Pharmaceutical Grade at Best Price [jigspharma.com]
- 4. (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol | C6H10O3 | CID 9942150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 252873-50-0|(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Stereochemistry of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of several potent HIV-1 protease inhibitors, most notably Darunavir. The stereochemistry of this bicyclic furofuranol moiety is critical for its biological activity, necessitating a thorough understanding of its isomers. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and physicochemical properties of this compound and its seven stereoisomers. Detailed experimental protocols for the synthesis and characterization of the title compound are presented, along with a comparative analysis of the spectroscopic and physical data of its isomers.
Introduction to the Stereochemistry of Hexahydrofuro[2,3-b]furan-3-ol
The hexahydrofuro[2,3-b]furan-3-ol scaffold possesses three chiral centers at the C3, C3a, and C6a positions, leading to a total of 2³ = 8 possible stereoisomers. The cis- or trans-fusion of the two tetrahydrofuran rings, along with the orientation of the hydroxyl group at C3 (endo or exo), defines the unique three-dimensional structure of each isomer. The specific stereoisomer, this compound, is a crucial component in the development of second-generation HIV protease inhibitors.[1] Its rigid, bicyclic structure provides a well-defined orientation for interacting with the active site of the HIV protease enzyme.
The eight stereoisomers can be grouped into four pairs of enantiomers. The relative stereochemistry of the ring fusion (3a and 6a positions) and the orientation of the hydroxyl group (3 position) are key determinants of their physical and chemical properties.
Below is a diagram illustrating the relationship between the different stereoisomers.
Physicochemical Properties of Stereoisomers
| Stereoisomer | Configuration | Melting Point (°C) | Boiling Point (°C) | Specific Rotation [α]D (c, Solvent) | References |
| Isomer 1 | (3R,3aS,6aR) | 126-128 | Not available | +133.06 (c=1.22, CHCl₃) | [2] |
| Isomer 2 | (3S,3aR,6aS) | Not available | Not available | -133 (predicted) | Enantiomer of Isomer 1 |
| Isomer 3 | (3S,3aS,6aR) | 67 | 251.5 (Predicted) | Not available | [3] |
| Isomer 4 | (3R,3aR,6aS) | Not available | Not available | Not available | [4] |
| Isomer 5 | (3R,3aR,6aR) | Not available | Not available | Not available | Data not available |
| Isomer 6 | (3S,3aS,6aS) | Not available | Not available | Not available | Data not available |
| Isomer 7 | (3R,3aS,6aS) | Not available | Not available | Not available | Data not available |
| Isomer 8 | (3S,3aR,6aR) | Not available | Not available | Not available | Data not available |
Note: The properties of Isomer 2 are predicted based on its enantiomeric relationship with Isomer 1. Data for isomers 4 through 8 are largely unavailable in published literature.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the stereoisomers of hexahydrofuro[2,3-b]furan-3-ol. The chemical shifts and coupling constants of the protons, particularly at the chiral centers, are highly sensitive to the stereochemistry.
| Stereoisomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | References |
| (3R,3aS,6aR) | 5.70 (d, J=5.2 Hz, 1H), 4.45 (m, 1H), 4.02-3.87 (m, 3H), 3.64 (dd, J=9.2, 7.0 Hz, 1H), 2.87 (m, 1H), 2.31 (m, 1H), 2.08 (br d, 1H, -OH), 1.88 (m, 1H) | 109.54, 73.15, 71.00, 69.90, 46.58, 24.86 | [5] |
| (3S,3aR,6aS) | Data should be identical to (3R,3aS,6aR) | Data should be identical to (3R,3aS,6aR) | Enantiomer |
| Other Isomers | Limited and varied data available in the literature. | Limited and varied data available in the literature. |
Experimental Protocols
The stereoselective synthesis of this compound is a well-established process, often starting from a chiral precursor. Below is a representative experimental protocol.
Synthesis of this compound
A common synthetic route involves the diastereoselective Michael addition of nitromethane to an α,β-unsaturated ester derived from a chiral glyceraldehyde, followed by a Nef oxidation and subsequent cyclization.[6][7]
Step 1: Michael Addition
-
To a solution of the chiral α,β-unsaturated ester in a suitable solvent (e.g., methanol), add nitromethane and a catalytic amount of a base (e.g., DBU).
-
Stir the reaction at room temperature until completion (monitored by TLC or GC).
-
Work up the reaction by quenching with a mild acid and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Nef Oxidation and Cyclization
-
Treat the nitro adduct from Step 1 with a strong base (e.g., sodium methoxide) to form the nitronate salt.
-
Add the nitronate solution to a cold solution of a strong acid (e.g., sulfuric acid) to effect the Nef oxidation and subsequent cyclization to the lactone acetal.
-
Extract the lactone acetal and purify by crystallization or chromatography.
Step 3: Reduction and Final Cyclization
-
Reduce the lactone acetal using a suitable reducing agent (e.g., lithium borohydride) in an ethereal solvent (e.g., THF).
-
Upon completion of the reduction, carefully acidify the reaction mixture to induce the final cyclization to this compound.
-
Isolate the final product by extraction and purify by crystallization or chromatography.
A workflow for a typical synthesis is depicted below.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.[2]
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Specific Rotation:
-
Optical rotations are measured using a polarimeter with a sodium lamp (589 nm) at a specified temperature and concentration.[2]
Melting Point:
-
Melting points are determined using a standard melting point apparatus.[2]
Chromatography:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with chiral columns are used to determine the enantiomeric and diastereomeric purity.
The general workflow for characterization is outlined below.
Conclusion
The stereochemistry of hexahydrofuro[2,3-b]furan-3-ol is of paramount importance in the field of medicinal chemistry, particularly for the development of effective antiretroviral drugs. This guide has provided a detailed overview of the stereoisomers of this compound, with a focus on the therapeutically relevant (3R,3aS,6aR) isomer. While comprehensive data for all eight stereoisomers is not yet available, the provided information on their synthesis, physicochemical properties, and spectroscopic characteristics serves as a valuable resource for researchers in drug discovery and development. Further studies to fully characterize all stereoisomers would be beneficial to the scientific community.
References
- 1. Advances in the synthesis of (3R,3aS,6aR)-hexahydrofuro-[2,3-b]furan-3-ol, a key ligand of the HIV protease inhibitors | Semantic Scholar [semanticscholar.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. echemi.com [echemi.com]
- 4. (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | 252873-00-0 [chemicalbook.com]
- 5. This compound , Furofuranol – All About Drugs [allfordrugs.com]
- 6. [PDF] Stereoselective and efficient synthesis of this compound. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, also known as bis-tetrahydrofuran (bis-THF) alcohol, is a crucial chiral building block in the synthesis of several potent HIV-1 protease inhibitors, most notably Darunavir (TMC114).[1][2][3] The unique stereochemistry of this bicyclic furofuran moiety is critical for its high affinity and efficacy in inhibiting the viral protease, including drug-resistant strains.[1][4] This document provides detailed application notes and experimental protocols for various stereoselective synthetic routes to obtain this key intermediate.
Chemical Properties:
| Property | Value |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol [5] |
| Purity | Typically >98%[5] |
| Storage Conditions | Store in a cool, dry place away from direct sunlight.[5] |
Synthetic Strategies and Protocols
Several stereoselective synthetic routes have been developed for this compound. Below are detailed protocols for some of the most efficient and scalable methods.
Method 1: Diastereoselective Michael Addition and Nef Oxidation Route
This approach utilizes the readily available and inexpensive S-2,3-O-isopropylideneglyceraldehyde as the chiral starting material.[1][3][4] The key steps involve a diastereoselective Michael addition of nitromethane, followed by a Nef oxidation and subsequent cyclization reactions.[1][4]
Experimental Workflow:
Caption: Synthetic workflow for Method 1.
Experimental Protocol:
-
Wittig Reaction: An α,β-unsaturated ester is synthesized from S-2,3-O-isopropylideneglyceraldehyde via a Wittig reaction.[1]
-
Diastereoselective Michael Addition: Nitromethane is added to the unsaturated ester in a highly diastereoselective Michael addition to yield the syn congener.[1] This step is crucial for establishing the desired stereochemistry. The syn/anti ratio achieved can be as high as 97:3.[1]
-
Nef Oxidation and Cyclization: The nitro compound is subjected to a Nef oxidation, followed by cyclization to afford a lactone acetal.[1][4] The use of NaOMe for deprotonation and subsequent addition to H2SO4 in methanol has been optimized for this step.[4]
-
Reduction and Final Cyclization: The lactone acetal is then reduced and cyclized to furnish the final product, this compound.[1][4]
Quantitative Data Summary (Method 1):
| Step | Product | Yield | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess |
| Michael Addition | syn-nitro ester | High | 97:3[1] | >99% |
| Nef Oxidation/Cyclization | Lactone acetal | up to 61% | - | - |
| Overall Process | Final Product | 34% (Wittig route)[1][4] | - | >99% |
Method 2: One-Pot Photocycloaddition and Enzymatic Resolution Route
This concise method involves a [2+2] photocycloaddition of furan and a Cbz-protected glycol aldehyde, followed by hydrogenation and enzymatic kinetic resolution in a one-pot procedure.[2][6]
Experimental Workflow:
Caption: Synthetic workflow for Method 2.
Experimental Protocol:
-
[2+2] Photocycloaddition: A mixture of Cbz-protected glycol aldehyde and furan in a solvent like MTBE is irradiated in a photochemical reactor until the starting aldehyde is consumed (typically around 36 hours).[2]
-
Hydrogenation: After removing excess furan, the resulting oxetane acetal is hydrogenated to remove the C=C double bond and the Cbz protecting group simultaneously.[2]
-
Lipase-Catalyzed Kinetic Resolution: The crude product from the hydrogenation step is then subjected to enzymatic kinetic resolution using an enzyme such as Porcine Pancreatic Lipase (PPL) and an acylating agent like propionic anhydride.[2] This step selectively acylates one enantiomer, allowing for the separation of the desired enantiopure alcohol.
Quantitative Data Summary (Method 2):
| Step | Product | Yield | Enantiomeric Excess |
| Photocycloaddition | Racemic cycloadduct | 93%[7] | - |
| Overall One-Pot Process | Final Product | 43%[2][7] | up to 99%[2][6] |
Application in Drug Development: Synthesis of Darunavir
This compound is a key P2-ligand for the HIV protease inhibitor Darunavir.[1][8] The bis-THF moiety is introduced into the drug molecule via alkoxycarbonylation of the corresponding amine with an activated mixed carbonate of the title compound.[1]
Signaling Pathway Context:
HIV protease is a critical enzyme in the life cycle of the HIV virus. It is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the production of new infectious virions. Darunavir, containing the this compound moiety, is a potent inhibitor of this protease.
Caption: Role of Darunavir in inhibiting the HIV life cycle.
The stereoselective synthesis of this compound is of significant importance for the pharmaceutical industry, particularly in the production of anti-HIV drugs. The methods outlined above provide robust and scalable routes to this key intermediate with high stereochemical control. The choice of a particular synthetic route will depend on factors such as scale, cost of starting materials, and available equipment. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective and efficient synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jigspharma.com [jigspharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. The Chiron Approach to (3 R,3 aS,6 aR)-Hexahydrofuro[2,3- b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Introduction
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a crucial chiral building block for the synthesis of several potent HIV-1 protease inhibitors, most notably Darunavir.[1][2][3] Its unique stereochemical structure is pivotal for its biological activity. This application note describes a concise and efficient one-pot synthesis of enantiopure this compound, commencing from furan and a Cbz-protected glycol aldehyde.[2][4] The methodology involves a sequence of a [2+2]-photocycloaddition, followed by hydrogenation and a lipase-catalyzed kinetic resolution, to yield the target compound with high enantiomeric excess.[2][3][4] This streamlined process offers a significant advantage over multi-step synthetic routes, which often involve challenging purification of intermediates.
Key Reaction Steps
The one-pot synthesis encompasses the following key transformations:
-
[2+2]-Photocycloaddition: An initial photochemical cycloaddition between furan and Cbz-protected glycol aldehyde forms the core bicyclic structure.[4]
-
Hydrogenation: The resulting cycloadduct undergoes hydrogenation to saturate the double bond.[4]
-
Enzymatic Kinetic Resolution: A lipase-catalyzed kinetic resolution is employed to selectively acylate one enantiomer, allowing for the isolation of the desired (3R,3aS,6aR)-enantiomer in high purity.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the one-pot synthesis of this compound.
| Parameter | Value | Reference |
| Starting Aldehyde | Cbz-protected glycol aldehyde | [2][4] |
| Furan (equivalents) | 5 | [2] |
| Solvent | MTBE | [2] |
| Photoreaction Time | ~36 hours | [2] |
| Overall Yield (one-pot) | 35% | [4] |
| Yield (isolated steps) | 43% | [2][4] |
| Enantiomeric Excess (ee) | >99% | [1][2][4] |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the one-pot synthesis of this compound.
Caption: One-pot synthesis workflow.
Detailed Experimental Protocol
This protocol is adapted from the one-pot synthesis procedure described by Opatz et al.[2]
Materials:
-
Cbz-protected glycol aldehyde (9) (1.94 g, 10 mmol)
-
Furan (3.40 g, 50 mmol)
-
Methyl tert-butyl ether (MTBE) (20 mL)
-
Pig Pancreatic Lipase (PPL) (13 mg, 10% w/w of racemic alcohol)
-
Propionic anhydride (130 mg, 1.00 mmol)
-
Celite
-
Cyclohexane
-
Ethyl acetate (EtOAc)
Equipment:
-
50 mL quartz round-bottomed flask
-
Magnetic stir bar
-
Rayonet photochemical reactor
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
[2+2]-Photocycloaddition:
-
In a 50 mL quartz round-bottomed flask equipped with a magnetic stir bar, combine Cbz-protected aldehyde (9) (1.94 g, 10 mmol), furan (3.40 g, 50 mmol), and MTBE (20 mL).
-
Place the flask in a Rayonet photochemical reactor and ensure a nitrogen atmosphere is maintained.
-
Irradiate the reaction mixture until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting aldehyde (typically around 36 hours).
-
Once the reaction is complete, remove the excess furan in vacuo using a rotary evaporator.
-
-
Hydrogenation and Enzymatic Resolution (Performed in the same pot):
-
To the crude reaction mixture from the previous step, add PPL (13 mg, 10% w/w) and propionic anhydride (130 mg, 1.00 mmol) to a stirred solution of the racemic alcohol (±)-5 (130 mg, 1.00 mmol) in MTBE (10 mL).
-
Stir the reaction mixture for 22 hours at room temperature.
-
-
Workup and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the enzyme.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting residue by flash column chromatography using a mixture of cyclohexane and ethyl acetate (1:1) as the eluent.
-
The final product, this compound ((-)-5), will be obtained as a colorless oil.
-
Expected Outcome:
The one-pot procedure is expected to yield the target compound, this compound, with an approximate overall yield of 35% and an enantiomeric excess greater than 99%.[4] The isolated yield after chromatographic purification has been reported to be around 43%.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Asymmetric One-Pot Synthesis of (3R,3aS,6aR)âHexahydrofuro[2,3âb]furan-3-ol: A Key Component of Current HIV Protease Inhibitors - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Chiral Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of several potent HIV protease inhibitors, most notably Darunavir. Its unique tricyclic structure, possessing three contiguous stereocenters, presents a significant synthetic challenge. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this key intermediate, focusing on methods commencing from chiral precursors. The protocols outlined herein are intended to serve as a comprehensive resource for researchers in medicinal chemistry and process development.
Introduction
The asymmetric synthesis of this compound is of paramount importance in the pharmaceutical industry. The stereochemistry of this fragment is crucial for its effective binding to the active site of the HIV protease enzyme. Consequently, a variety of stereoselective synthetic strategies have been developed. These can be broadly categorized into three main approaches:
-
Chiral Pool Synthesis: This strategy utilizes readily available and enantiomerically pure starting materials from nature, such as carbohydrates or amino acids, to construct the target molecule. The inherent chirality of the starting material is transferred through a series of stereocontrolled reactions.
-
Asymmetric Catalysis: In this approach, a chiral catalyst is employed to control the stereochemical outcome of a key bond-forming reaction, thereby inducing the desired chirality in the product.
-
Kinetic Resolution: This method involves the synthesis of a racemic mixture of the target molecule or a precursor, followed by the selective reaction of one enantiomer, typically catalyzed by an enzyme, allowing for the separation of the desired enantiomer.
This document will detail a robust protocol from the chiral pool, specifically the synthesis starting from (S)-2,3-O-isopropylideneglyceraldehyde, and will also provide insights into methodologies employing enzymatic resolution.
Comparative Data of Synthetic Routes
The selection of a synthetic route is often a balance between efficiency, stereoselectivity, scalability, and cost. The following table summarizes key quantitative data for different approaches to the synthesis of this compound.
| Synthetic Strategy | Chiral Precursor/Key Step | Overall Yield | Enantiomeric Excess (e.e.) | Diastereomeric Ratio (d.r.) | Key Reference(s) |
| Chiral Pool Synthesis (Wittig Route) | (S)-2,3-O-isopropylideneglyceraldehyde | 34% | >99% | N/A | --INVALID-LINK-- |
| Chiral Pool Synthesis (Michael Addition Route) | (S)-2,3-O-isopropylideneglyceraldehyde | 19% | >99% | N/A | --INVALID-LINK-- |
| Photocycloaddition & Enzymatic Resolution | Furan and Glycolaldehyde derivative | High | up to 99% | N/A | --INVALID-LINK-- |
| Asymmetric Cycloaddition & Enzymatic Resolution | 2,3-Dihydrofuran and Glycolaldehyde | 28-35% | 97-98% | 98:2 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Chiral Pool Synthesis from (S)-2,3-O-isopropylideneglyceraldehyde (Wittig-Based Route)
This protocol is adapted from the work of Quaedflieg et al. (2005) and has been successfully implemented on a large scale.[1][2] It represents a highly diastereoselective and efficient route.
Workflow Diagram:
Figure 1: Synthetic workflow for the chiral pool synthesis of this compound via the Wittig-based route.
Step 1: Synthesis of the Enoate Intermediate via Wittig Reaction
-
To a solution of (S)-2,3-O-isopropylideneglyceraldehyde (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water, add triethyl phosphonoacetate (1.05 equiv).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of potassium carbonate (K2CO3) (1.2 equiv) in water, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude enoate. This product is often used in the next step without further purification. Expected Yield: ~90%
Step 2: Synthesis of the Nitromethane Adduct via Michael Addition
-
Dissolve the crude enoate from the previous step (1.0 equiv) in methanol.
-
Add nitromethane (1.5 equiv) to the solution.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) dropwise at room temperature.
-
Stir the mixture for 12-16 hours at ambient temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude nitromethane adduct, which is used directly in the next step. Diastereoselectivity (syn/anti): Typically >95:5
Step 3: Nef Oxidation and Cyclization to the Lactone Acetal
-
Dissolve the crude nitromethane adduct (1.0 equiv) in methanol and cool to 0 °C.
-
Add a solution of sodium methoxide (NaOMe) (1.1 equiv) in methanol dropwise.
-
Stir for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of concentrated sulfuric acid (H2SO4) in methanol at 0-5 °C.
-
Slowly add the solution of the deprotonated nitro compound to the acidic methanol solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by crystallization from isopropanol to yield the desired lactone acetal. Yield: ~52% over two steps (from the enoate)
Step 4: Reduction and Final Cyclization
-
Dissolve the lactone acetal (1.0 equiv) in anhydrous THF.
-
Add a solution of lithium borohydride (LiBH4) (1.1 equiv) in THF dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 2-3 hours.
-
Cool the reaction mixture to -10 °C.
-
Slowly add an aqueous solution of hydrochloric acid (HCl) (32 wt%, 1.3 equiv based on LiBH4), keeping the temperature below -5 °C.
-
Stir for an additional 2 hours at -10 °C.
-
Quench the reaction by the dropwise addition of triethylamine.
-
Filter off the salts and concentrate the filtrate.
-
The residue can be purified by flash column chromatography on silica gel (eluent: ethyl acetate) to afford the final product, this compound. Yield: ~76%
Protocol 2: Synthesis via Diastereoselective Cycloaddition and Enzymatic Resolution
Workflow Diagram:
Figure 2: General workflow for the synthesis of this compound via cycloaddition and enzymatic resolution.
Step 1: Synthesis of Racemic (±)-Hexahydrofuro[2,3-b]furan-3-ol
Note: The specific conditions for the cycloaddition can vary. The following is a generalized procedure based on reported methods.
-
To a solution of a chiral ligand (e.g., an Evans' BOX ligand) in a suitable solvent (e.g., hexafluoroisopropanol), add a Lewis acid such as tin(II) triflate (Sn(OTf)2).
-
Stir the mixture at the appropriate temperature (e.g., 0 °C) to form the chiral catalyst complex.
-
Add 2,3-dihydrofuran (1.0 equiv) to the reaction mixture.
-
Slowly add a solution of glycolaldehyde (dimer or protected monomer) (1.2 equiv).
-
Stir the reaction for several hours, monitoring by TLC or GC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
The crude product may require further steps such as oxidation followed by reduction to improve the diastereomeric ratio before purification by column chromatography to yield the racemic alcohol. Diastereomeric Ratio: Can be as high as 98:2 in favor of the desired diastereomer.
Step 2: Enzymatic Kinetic Resolution
-
Dissolve the racemic (±)-hexahydrofuro[2,3-b]furan-3-ol (1.0 equiv) in a suitable organic solvent (e.g., methyl t-butyl ether, MTBE).
-
Add an acyl donor, such as vinyl acetate or propionic anhydride (0.5 - 1.0 equiv).
-
Add the lipase (e.g., Amano Lipase PS-C "Amano I" or Pseudomonas cepacia lipase) (typically 10% w/w).
-
Stir the mixture at room temperature. The reaction progress should be monitored carefully by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the unreacted alcohol and the acylated product.
-
Once the desired conversion is reached, filter off the enzyme (if immobilized) or stop the reaction by adding a quenching agent.
-
Concentrate the reaction mixture.
-
The unreacted this compound and the acylated (3S,3aR,6aS)-enantiomer can be separated by column chromatography. Enantiomeric Excess: >98% for the unreacted alcohol is achievable.
Conclusion
The synthesis of this compound can be achieved through various stereoselective strategies. The chiral pool synthesis from (S)-2,3-O-isopropylideneglyceraldehyde offers a highly efficient and scalable route with excellent stereocontrol. Alternatively, methods involving diastereoselective formation of the racemic core followed by enzymatic kinetic resolution provide a flexible approach that can be adapted to different starting materials. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, scalability requirements, and the desired level of stereopurity. The protocols provided herein offer detailed guidance for the practical implementation of these key synthetic methodologies in a research and development setting.
References
Industrial Scale Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a crucial chiral intermediate in the production of the HIV protease inhibitor Darunavir. The following sections outline several prominent and scalable synthetic routes, complete with experimental procedures, comparative quantitative data, and process flow diagrams.
Introduction
This compound, often referred to as bis-tetrahydrofuran (bis-THF) alcohol, is a key building block in the synthesis of Darunavir. Its stereochemically complex structure necessitates highly selective and efficient manufacturing processes. Several synthetic strategies have been developed to meet the demands of large-scale production, focusing on cost-effectiveness, stereochemical control, and process robustness. This document details three primary industrial synthesis routes, providing a comprehensive resource for process chemists and drug development professionals.
Synthesis Route 1: From S-2,3-O-isopropylideneglyceraldehyde via a Wittig Reaction Pathway
This route has been successfully implemented on a multi-100 kg scale and is recognized for its efficiency and high stereoselectivity. The synthesis commences with a Wittig reaction on the readily available chiral starting material, S-2,3-O-isopropylideneglyceraldehyde.
Signaling Pathway Diagram
Caption: Wittig-based synthesis of this compound.
Experimental Protocol
Step 1: Wittig Reaction to form Enoate Intermediate
-
To a solution of S-2,3-O-isopropylideneglyceraldehyde in aqueous THF, add 1 equivalent of triethyl phosphonoacetate.
-
Adjust the pH to 10-11 and maintain the reaction at a controlled temperature.
-
Upon completion, extract the product and purify to yield the enoate.
Step 2: Michael Addition
-
Dissolve the enoate intermediate in methanol.
-
Add nitromethane in the presence of a catalytic amount of DBU at ambient temperature.
-
Monitor the reaction for the formation of the syn-diastereomer.
Step 3: Nef Oxidation and Cyclization
-
Treat the crude Michael adduct with sodium methoxide in methanol.
-
Slowly add the resulting solution to a concentrated solution of sulfuric acid in methanol at 0-5 °C.
-
Work up the reaction mixture to isolate the lactone acetal.
Step 4: Reduction and Final Cyclization
-
Reduce the lactone acetal with LiBH4 in THF at 50 °C to form the corresponding diol.
-
Without isolation of the diol, treat the reaction mixture with aqueous HCl to induce cyclization to the final product.
Quantitative Data
| Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity/Selectivity |
| Wittig Reaction | Triethyl phosphonoacetate, aq. THF | Ambient | 4-6 | ~90 | E/Z >95:5, ee=98% |
| Michael Addition | Nitromethane, DBU, Methanol | Ambient | 2-4 | - | syn/anti 97:3 |
| Nef Oxidation & Cyclization | NaOMe, H2SO4, Methanol | 0-5 | 3-5 | 52 (of α-anomer) | High diastereoselectivity |
| Reduction & Cyclization | LiBH4, THF; aq. HCl | 50 (reduction) | 2-3 (reduction) | 80 | >99% ee |
| Overall | ~34 |
Synthesis Route 2: From Monopotassium Isocitrate
This practical synthesis route utilizes a readily available starting material derived from fermentation. The overall yield for this process is reported to be 55%.[3][4][5]
Signaling Pathway Diagram
Caption: Synthesis from monopotassium isocitrate.
Experimental Protocol
Step 1: Formation of Lactone Diacid
-
Neutralize an aqueous solution of monopotassium isocitrate using an ion-exchange resin.
-
Concentrate the resulting solution of isocitric acid under reduced pressure.
-
Heat the solid residue to 95-100 °C to yield the lactone diacid.
Step 2: Amidation
-
Convert the lactone diacid to a tertiary amide. N-methyl aniline has been identified as a suitable amine for this transformation.[3][5]
-
The reaction can be carried out using standard amide coupling reagents.
Step 3: Reduction and Cyclization
-
Reduce the tertiary amide and ester functionalities using a strong reducing agent such as lithium aluminum hydride (LiAlH4).
-
Perform an acidic workup of the reaction mixture. This step facilitates the in-situ cyclization of the transient aminal-triol intermediate to the final product.[3][4][5]
Quantitative Data
| Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Lactone Diacid Formation | Ion-exchange resin | 95-100 | - | 98 | - |
| Amidation | N-methyl aniline | - | - | - | Optimal amide for subsequent steps |
| Reduction & Cyclization | LiAlH4, Acidic workup | - | - | - | One-pot transformation from the amide |
| Overall | 55 | From monopotassium isocitrate |
Synthesis Route 3: One-Pot Synthesis from Glycolaldehyde and 2,3-Dihydrofuran
This approach offers a streamlined, one-pot process that combines an organocatalytic condensation with an enzymatic resolution to produce the enantiopure target molecule.
Signaling Pathway Diagram
Caption: One-pot synthesis and enzymatic resolution.
Experimental Protocol
Step 1: Organocatalytic Condensation
-
In a suitable solvent, combine glycolaldehyde and 2,3-dihydrofuran.
-
Add a catalyst, such as Schreiner's thiourea catalyst (1 mol-%), to initiate the condensation reaction.[1]
-
Catalysts formed from tin(II) triflate and chiral ligands like BINAP have also been shown to be effective.[6][7]
-
Monitor the reaction until the formation of the racemic bis-THF alcohol is complete.
Step 2: Enzymatic Kinetic Resolution
-
To the crude racemic product from the previous step, add a lipase enzyme.
-
The enzyme will selectively acylate one of the enantiomers, allowing for the separation of the desired (3R,3aS,6aR)-enantiomer.
-
Isolate the unreacted alcohol, which will be the enantiopure final product.
Quantitative Data
| Step | Key Reagents/Catalyst | Diastereoselectivity | Enantiomeric Excess (ee) | Notes |
| Condensation | Schreiner's thiourea catalyst or Sn(OTf)2/chiral ligand | up to 98:2 | - | One-step formation of the bis-furan core |
| Enzymatic Resolution | Lipase | - | >99% | Provides high enantiopurity |
Conclusion
The choice of synthesis route for this compound on an industrial scale depends on various factors including cost of starting materials, desired stereochemical purity, and available manufacturing infrastructure. The Wittig route offers a well-established and scalable process with high stereocontrol. The synthesis from monopotassium isocitrate presents an economical alternative with a good overall yield. The one-pot synthesis is an efficient option, particularly for achieving high enantiopurity through enzymatic resolution. The detailed protocols and data provided in this document serve as a valuable resource for the development and optimization of large-scale manufacturing processes for this critical pharmaceutical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective and efficient synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol - Google Patents [patents.google.com]
- 6. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. | Semantic Scholar [semanticscholar.org]
- 7. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
Audience: Researchers, scientists, and drug development professionals.
(3r,3as,6ar)-Hexahydrofuro[2,3-b]furan-3-ol is a crucial chiral building block in the synthesis of several HIV protease inhibitors, most notably Darunavir.[1][2][3][4][5] Its unique bicyclic furan structure, often referred to as a bis-tetrahydrofuran (bis-THF) moiety, is significant for its role in overcoming drug resistance.[6] The development of efficient and stereoselective synthetic routes to this intermediate is of high interest to the pharmaceutical industry to reduce the manufacturing cost of the final active pharmaceutical ingredient.[1][7] This document outlines various synthetic strategies, detailing the reagents, catalysts, and experimental protocols.
Synthetic Strategies Overview
Several synthetic approaches have been developed, primarily categorized by their starting materials and key transformations. These include chiral pool synthesis, asymmetric catalysis, and enzymatic resolutions.
Key Synthetic Approaches:
-
From (S)-2,3-O-isopropylideneglyceraldehyde: A chiral pool approach utilizing a readily available starting material.[6]
-
From Monopotassium Isocitrate: A practical and cost-effective method starting from a fermentation product.[1][7]
-
Photocycloaddition of Furan and Glycolaldehyde Derivatives: A route involving a [2+2] photocycloaddition followed by resolution.[2][8][9]
-
Diastereoselective Cycloaddition of 2,3-Dihydrofuran and Glycolaldehyde: A one-step cycloaddition followed by enzymatic resolution.[10][11]
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data for the different synthetic methodologies, allowing for easy comparison of their efficiencies.
Table 1: Synthesis Starting from (S)-2,3-O-isopropylideneglyceraldehyde (Wittig Route) [6]
| Step | Reagents and Catalysts | Yield | Diastereomeric Ratio (syn:anti) |
| Michael Addition | Nitromethane, DBU (0.1 equiv) | - | 97:3 |
| Nef Oxidation & Lactone Formation | NaOMe, H₂SO₄, Methanol | - | - |
| Reduction & Cyclization to Final Product | Not specified in detail, involves reduction and acid-catalyzed cyclization. | 34% (overall) | >99% de |
Table 2: Synthesis Starting from Monopotassium Isocitrate [1][7]
| Step | Reagents and Catalysts | Yield | Notes |
| Lactone Diacid Formation | Amberlyst 15 ion-exchange resin | 98% | - |
| Cyclic Anhydride Formation | Acetic anhydride, Cyclopentyl methyl ether (CPME) | 97% | Alternative: Trifluoroacetic anhydride (TFAA) in MeTHF (68% yield) |
| Amide Formation | N-methylaniline, Pyridine | 80% | From the cyclic anhydride |
| Reduction & Cyclization to Final Product | Lithium aluminum hydride (LiAlH₄), followed by acidic workup | 55% (overall) | Key step involves reduction of amide, lactone, and ester functions. |
Table 3: Photocycloaddition Route [2][8]
| Step | Reagents and Catalysts | Yield | Enantiomeric Excess (ee) |
| [2+2] Photocycloaddition | Furan, Cbz-protected glycolaldehyde | 93% (racemic) | - |
| Hydrogenation | Not specified in detail | - | - |
| Lipase-catalyzed Kinetic Resolution | Pig pancreatic lipase (PPL), Propionic anhydride | 43% | 99% |
| Overall One-Pot Procedure | - | 35% | 99% |
Table 4: Diastereoselective Cycloaddition of 2,3-Dihydrofuran [10][11]
| Catalyst System | Diastereomeric Ratio (desired:undesired) | Notes |
| Tin(II) triflate with chiral ligands (e.g., BINAP) | up to 98:2 | Followed by an enzymatic process to enhance enantiomeric purity. |
Experimental Protocols
Protocol 1: Synthesis from Monopotassium Isocitrate[1]
This protocol describes a practical, scalable synthesis of this compound.
Step 1: Lactone Diacid Formation
-
To a suitable reactor, add monopotassium salt of (1R,2S)-1-hydroxypropane-1,2,3-tricarboxylic acid (1 equivalent) and a mixture of concentrated hydrochloric acid (1.05 equivalents) in water.
-
Remove water by distillation under reduced pressure at 75 °C.
-
To the resulting oil, add 2-methyltetrahydrofuran (MeTHF).
-
Using a Dean-Stark trap, bring the mixture to reflux to azeotropically remove water and drive the formation of the lactone diacid. The product is used directly in the next step.
Step 2: Cyclic Anhydride Formation
-
To the MeTHF solution of the lactone diacid from the previous step, add acetic anhydride (1.2 equivalents).
-
Heat the mixture to 105 °C for approximately 3 hours.
-
Cool the reaction mixture to ambient temperature.
-
Isolate the precipitated cyclic anhydride by filtration, yielding the product in 97% yield.
Step 3: Amide Formation
-
The isolated cyclic anhydride is reacted with N-methylaniline and pyridine to form the corresponding amide.
Step 4: Reduction and Cyclization
-
The amide, along with the compound's ester functionalities, is reduced using lithium aluminum hydride (LiAlH₄).
-
An acidic workup of the reaction mixture leads to the formation of a transient aminal-triol.
-
This intermediate cyclizes in situ to afford the final product, this compound. The overall yield from monopotassium isocitrate is 55%.[7][12]
Protocol 2: One-Pot Synthesis via Photocycloaddition and Enzymatic Resolution[2]
This protocol outlines a concise, one-pot procedure to access the target molecule in high enantiopurity.
Step 1: Preparation of Cbz-protected glycol (Benzyl (2-hydroxyethyl) carbonate)
-
To a solution of ethylene glycol (10 equivalents) and pyridine (1.1 equivalents) in dry ethyl acetate, add benzyl chloroformate (1 equivalent) at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Wash the mixture with 1 N HCl, dry, and concentrate to yield the Cbz-protected glycol, which is used without further purification.
Step 2: One-Pot Photocycloaddition, Hydrogenation, and Resolution
-
Place the Cbz-protected aldehyde (derived from the Cbz-protected glycol), furan (5 equivalents), and methyl tert-butyl ether (MTBE) in a quartz round-bottomed flask.
-
Irradiate the mixture in a Rayonet photochemical reactor under a nitrogen atmosphere until the starting aldehyde is consumed (typically 36 hours, monitored by TLC).
-
Remove excess furan in vacuo.
-
The crude product is then subjected to hydrogenation (details not specified in the abstract).
-
Following hydrogenation, perform a lipase-catalyzed kinetic resolution:
-
To the racemic alcohol (1 equivalent) in MTBE, add pig pancreatic lipase (PPL, 10% w/w) and propionic anhydride (1 equivalent).
-
Stir the reaction at room temperature for 22 hours.
-
Filter the mixture through Celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography to yield the desired (-)-alcohol. This one-pot procedure provides the target compound in 35% overall yield and 99% ee.[8]
-
Visualizations
Synthetic Pathway from Monopotassium Isocitrate
Caption: Synthesis of the target compound from monopotassium isocitrate.
Workflow for the Photocycloaddition Route
Caption: One-pot workflow involving photocycloaddition and kinetic resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. theclinivex.com [theclinivex.com]
- 5. This compound | 156928-09-5 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3 R,3a S,6a R)-Hexahydrofuro[2,3- b]furan-3-ol from Monopotassium Isocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Collection - Asymmetric One-Pot Synthesis of (3R,3aS,6aR)âHexahydrofuro[2,3âb]furan-3-ol: A Key Component of Current HIV Protease Inhibitors - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darunavir is a potent protease inhibitor used in the treatment of HIV infection. A critical component in its synthesis is the bicyclic side chain, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. The efficient and stereoselective synthesis of this intermediate is paramount to the overall cost-effectiveness of Darunavir production. This document provides a detailed experimental protocol for the synthesis of this key intermediate, starting from monopotassium isocitrate. The protocol is based on established and optimized procedures, offering a practical approach for laboratory and potential scale-up applications.
Introduction
Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of the virus.[1] The cost of manufacturing Darunavir is significantly influenced by the synthesis of its complex side chain, this compound.[1] Various synthetic routes have been explored to improve the efficiency and reduce the cost of producing this chiral intermediate.[2][3][4][5][6] This protocol details a practical and optimized synthesis pathway starting from the readily available chiral precursor, monopotassium isocitrate, which is obtainable from fermentation processes.[1][7]
Synthetic Workflow
The overall synthetic strategy involves the conversion of monopotassium isocitrate to the target furofuranol intermediate through a series of chemical transformations. The key steps include lactonization, esterification, amidation, and a final reduction/cyclization step.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of Lactone Diacid (2) from Monopotassium Isocitrate (1)
-
Ion Exchange: An aqueous solution of monopotassium isocitrate is passed through a column packed with Amberlyst 15 ion-exchange resin to obtain the free isocitric acid.
-
Concentration: The aqueous solution of isocitric acid is concentrated under reduced pressure to dryness.
-
Lactonization: The resulting solid is heated to 95-100 °C in a heated bath to furnish the lactone diacid. This step typically proceeds in high yield (98%).[1]
Synthesis of Hemiester (4)
The lactone diacid is then converted to a hemiester. A previously reported method by Chen et al. can be followed for this conversion.[1]
Synthesis of Tertiary Amide (5b)
-
Acyl Chloride Formation: The hemiester is treated with oxalyl chloride in dichloromethane (DCM) to form the corresponding acyl chloride.[1][7]
-
Amidation: The resulting acyl chloride solution is cooled to -5 °C. A solution of N-methylaniline and pyridine in DCM is added dropwise. The reaction mixture is stirred overnight at room temperature.[1]
-
Workup and Purification: The reaction mixture is diluted with DCM and washed sequentially with 1N aqueous hydrochloric acid, water, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated to give the crude amide. Crystallization from ethyl acetate/heptane can be performed to yield the pure tertiary amide.[7]
Synthesis of this compound (7)
-
Reduction and Cyclization: The tertiary amide is reduced with lithium aluminum hydride (LAH) in a suitable solvent like THF.
-
Acidic Workup: An acidic workup of the reaction mixture leads to the formation of a transient aminal-triol, which then cyclizes in situ to form the desired this compound.[1][7]
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity/Notes | Reference |
| Lactonization | Lactone Diacid | Monopotassium Isocitrate | Amberlyst 15, Heat | 98 | High purity achieved without chromatography. | [1] |
| Amidation | N-methyl-N-phenyl-amide | Hemiester | Oxalyl chloride, N-methylaniline, Pyridine, DCM | 80 | Crystalline solid after purification. | [7] |
| Reduction/Cyclization & Carbonate Formation | Activated Carbonate of Furofuranol | Tertiary Amide | Lithium Aluminum Hydride, Acidic Workup | 43 (overall) | Overall yield from monopotassium isocitrate.[1] | [1] |
Mechanism of Action of Darunavir
Darunavir functions by inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the lifecycle of the virus as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By binding to the active site of the protease, Darunavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.
Caption: Mechanism of Darunavir's inhibition of HIV protease.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of the key Darunavir intermediate, this compound, from monopotassium isocitrate. The described methodology is based on optimized procedures designed for efficiency and scalability. The provided data and diagrams offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 4. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 5. CN107344944B - Method for preparing darunavir intermediate - Google Patents [patents.google.com]
- 6. EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol in Antiviral Drug Design: A Guide for Researchers
Introduction
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of a class of highly potent antiviral agents, specifically HIV-1 protease inhibitors. Its unique bis-tetrahydrofuran (bis-THF) core structure serves as a high-affinity P2 ligand, a critical component for robust interaction with the active site of the HIV-1 protease. This document provides detailed application notes, experimental protocols, and data presentation for researchers and drug development professionals working on antiviral therapies targeting HIV. The primary focus is on the application of this moiety in the context of Darunavir (TMC114), a second-generation HIV-1 protease inhibitor that exemplifies the successful incorporation of this structural motif.
Mechanism of Action: Inhibition of HIV-1 Protease
HIV-1 protease is a crucial enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, thereby halting the replication of the virus.[1]
The this compound moiety, when incorporated into a protease inhibitor like Darunavir, plays a critical role in the binding to the HIV-1 protease active site. The two oxygen atoms of the bis-THF ring system form strong hydrogen bonds with the backbone amide nitrogens of the catalytic aspartate residues, Asp29 and Asp30, in the S2 subsite of the protease.[2][3] This interaction is a key contributor to the high binding affinity and potency of inhibitors containing this fragment. Furthermore, the rigid structure of the bis-THF moiety helps to position the rest of the inhibitor molecule optimally within the active site.
Quantitative Data on Antiviral Activity
The incorporation of the this compound moiety into protease inhibitors like Darunavir results in exceptional binding affinity and potent antiviral activity. The following tables summarize key quantitative data for Darunavir.
Table 1: Binding Affinity and Kinetics of Darunavir with Wild-Type HIV-1 Protease
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 4.5 x 10⁻¹² M (4.5 pM) | Surface Plasmon Resonance (SPR) |
| Dissociative Half-life (t₁/₂) | > 240 hours | Surface Plasmon Resonance (SPR) |
| Binding Enthalpy (ΔH) | -12.1 kcal/mol | Isothermal Titration Calorimetry (ITC) |
Data compiled from BenchChem Technical Guide.[2]
Table 2: Comparative Antiviral Activity of Protease Inhibitors
| Inhibitor | Antiviral Activity (IC₅₀) |
| Darunavir | 0.41 nM |
| Carbamate Inhibitor 23a | 0.95 nM |
| Carbamido Inhibitor 27a | Not specified |
Note: IC₅₀ values can vary depending on the cell line and assay conditions.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of antiviral compounds incorporating the this compound moiety.
Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This assay determines the 50% inhibitory concentration (IC₅₀) of a test compound against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Test Compound (e.g., Darunavir analog)
-
Positive Control (e.g., Pepstatin A)
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired concentration range.
-
Assay Setup:
-
Blank wells: Assay Buffer only.
-
Enzyme control wells: HIV-1 Protease and Assay Buffer.
-
Positive control wells: HIV-1 Protease and a known inhibitor (Pepstatin A).
-
Test wells: HIV-1 Protease and serially diluted test compound.
-
-
Enzyme Addition: Add diluted recombinant HIV-1 Protease to all wells except the blank wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell-Based Anti-HIV-1 Assay (p24 Antigen ELISA)
This assay measures the ability of a test compound to inhibit HIV-1 replication in a susceptible T-cell line by quantifying the production of the viral p24 antigen.
Materials:
-
Susceptible T-cell line (e.g., MT-4 cells)
-
Complete culture medium
-
HIV-1 stock
-
Test Compound
-
Control inhibitor (e.g., Darunavir)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
Procedure:
-
Cell Seeding: Seed the T-cells into a 96-well plate at an appropriate density.
-
Compound Addition: Prepare serial dilutions of the test compound and control inhibitor in culture medium and add them to the wells. Include virus control (no compound) and mock-infected control (no virus) wells.
-
Infection: Add the HIV-1 stock to all wells except the mock-infected controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days.
-
Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.
-
p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions to quantify the amount of p24 antigen.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC₅₀) of the test compound and calculate the selectivity index (SI = CC₅₀/EC₅₀).
Materials:
-
Same T-cell line as in the antiviral assay
-
Complete culture medium
-
Test Compound
-
96-well cell culture plates
-
MTT solution
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the T-cells into a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include cell-only controls for 100% viability.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. Determine the CC₅₀ from the dose-response curve.
Key Molecular Interactions
The exceptional potency of inhibitors containing the this compound moiety is attributed to a network of specific interactions within the HIV-1 protease active site.
References
- 1. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution in (3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-Ol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a critical chiral building block in the synthesis of several potent HIV protease inhibitors, most notably Darunavir. Accessing the enantiomerically pure form of this bicyclic furanol is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Enzymatic kinetic resolution (EKR) has emerged as a highly efficient and green methodology for resolving the racemic mixture of (±)-hexahydrofuro[2,3-b]furan-3-ol. This document provides detailed application notes and experimental protocols for the lipase-catalyzed kinetic resolution of this key intermediate. The protocols described herein are based on established methodologies for the enzymatic resolution of secondary alcohols, offering a robust starting point for process optimization and scale-up.
Introduction
The synthesis of complex chiral molecules often necessitates a strategic approach to introduce and maintain the desired stereochemistry. For the production of this compound, a precursor to Darunavir, enzymatic kinetic resolution offers significant advantages over classical resolution methods and asymmetric synthesis.[1] Lipases, particularly from Candida antarctica (Lipase B, CALB) and porcine pancreas (PPL), have demonstrated excellent enantioselectivity in the acylation of racemic secondary alcohols.[2][3] This process involves the selective acylation of one enantiomer from the racemic mixture, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol. The high enantiomeric excess (e.e.) achievable, often exceeding 99%, makes this a preferred industrial method.[4]
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a process where an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. In the case of the resolution of (±)-hexahydrofuro[2,3-b]furan-3-ol, a lipase is employed to catalyze the transesterification of the alcohol with an acyl donor. The lipase preferentially acylates one enantiomer (typically the (S)-enantiomer based on Kazlauskas' rule for similar alcohols), leaving the desired (3R,3aS,6aR)-enantiomer unreacted.[2] The resulting mixture contains the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated by standard chromatographic techniques.
Data Presentation
The efficiency of an enzymatic kinetic resolution is primarily evaluated by the conversion rate and the enantiomeric excess (e.e.) of both the product and the remaining substrate. The following tables summarize typical data obtained from the enzymatic resolution of racemic secondary alcohols using different lipases and reaction conditions.
Table 1: Comparison of Lipases for the Kinetic Resolution of a Model Secondary Alcohol
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |
| Candida antarctica Lipase B (immobilized) | Vinyl Acetate | Hexane | 32 | 4 | 50 | >99 | >99 |
| Porcine Pancreatic Lipase | Isopropenyl Acetate | Toluene | 40 | 24 | 48 | 98 | 97 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl ether | 30 | 12 | 50 | >99 | >99 |
Table 2: Effect of Acyl Donor on the Resolution with Candida antarctica Lipase B
| Acyl Donor | Molar Ratio (Acyl Donor:Alcohol) | Time (h) to ~50% Conversion | Substrate e.e. (%) | Product e.e. (%) |
| Vinyl Acetate | 2:1 | 4 | >99 | >99 |
| Isopropenyl Acetate | 2:1 | 5 | >99 | >99 |
| Ethyl Acetate | 5:1 | 48 | 95 | 92 |
| Vinyl Butyrate | 1.5:1 | 6 | >99 | >99 |
Experimental Protocols
The following are detailed protocols for the enzymatic kinetic resolution of (±)-hexahydrofuro[2,3-b]furan-3-ol. These protocols are designed as a starting point and may require optimization for specific laboratory conditions and desired scale.
Protocol 1: Kinetic Resolution using Immobilized Candida antarctica Lipase B (CALB)
Materials:
-
(±)-Hexahydrofuro[2,3-b]furan-3-ol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl Acetate (acyl donor)
-
Hexane (anhydrous)
-
Molecular Sieves (4Å, activated)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical equipment for monitoring the reaction (e.g., Chiral GC or HPLC)
Procedure:
-
To a clean, dry reaction vessel, add (±)-hexahydrofuro[2,3-b]furan-3-ol (1.0 equivalent).
-
Add anhydrous hexane to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Add activated molecular sieves (approx. 100 mg per mmol of substrate) to ensure anhydrous conditions.
-
Add vinyl acetate (2.0 equivalents).
-
Equilibrate the mixture to the desired reaction temperature (e.g., 32°C) in an orbital shaker or on a temperature-controlled stirrer.[2]
-
Initiate the reaction by adding immobilized Candida antarctica Lipase B (typically 10-50 mg per mmol of substrate).[2]
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the acylated product.
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme and molecular sieves.
-
Wash the enzyme with fresh hexane to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure to obtain the crude mixture of this compound and the acylated (S)-enantiomer.
-
Purify the mixture using column chromatography on silica gel to separate the unreacted alcohol from the acylated product.
Protocol 2: Kinetic Resolution using Porcine Pancreatic Lipase (PPL)
Materials:
-
(±)-Hexahydrofuro[2,3-b]furan-3-ol
-
Porcine Pancreatic Lipase (PPL)
-
Isopropenyl Acetate (acyl donor)
-
Toluene (anhydrous)
-
Reaction vessel
-
Magnetic stirrer with temperature control
-
Analytical equipment (Chiral GC or HPLC)
Procedure:
-
Dissolve (±)-hexahydrofuro[2,3-b]furan-3-ol (1.0 equivalent) in anhydrous toluene in a reaction vessel.
-
Add isopropenyl acetate (1.5-2.0 equivalents).[4]
-
Bring the mixture to the reaction temperature (e.g., 40°C).[4]
-
Add Porcine Pancreatic Lipase (PPL) (typically 50-200 mg per mmol of substrate).
-
Stir the reaction mixture and monitor its progress by chiral GC or HPLC.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Wash the enzyme with toluene.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting mixture by column chromatography to isolate the this compound.
Visualizations
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for the enzymatic kinetic resolution of (±)-hexahydrofuro[2,3-b]furan-3-ol.
Logical Relationship of Key Parameters
Caption: Key parameters influencing the outcome of the enzymatic kinetic resolution.
References
Protecting Group Strategies for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of several potent HIV-1 protease inhibitors, most notably Darunavir. The strategic protection and deprotection of its secondary hydroxyl group are critical steps in multi-step synthetic routes to prevent unwanted side reactions and ensure high yields of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for common protecting group strategies for this key intermediate, focusing on silyl and benzyl ethers.
Protecting Group Selection
The choice of a suitable protecting group for the hydroxyl moiety of this compound is dictated by the planned subsequent reaction conditions. The ideal protecting group should be introduced in high yield under mild conditions, be stable to a range of synthetic transformations, and be selectively removed without affecting other functional groups in the molecule. The two most commonly employed protecting groups for this purpose are the tert-butyldimethylsilyl (TBS) ether and the benzyl (Bn) ether.
A general workflow for the application of these protecting group strategies is outlined below.
Caption: General workflow for utilizing protecting groups in synthesis.
Silyl Ether Protecting Groups: Tert-butyldimethylsilyl (TBS) Ether
TBS ethers are widely used due to their ease of formation, stability under a variety of non-acidic conditions, and selective removal using fluoride ion sources.
Application Notes:
-
Stability: TBS ethers are stable to a wide range of reagents, including organometallics, mild oxidizing agents, and basic conditions. They are, however, labile to acidic conditions and fluoride ions.
-
Orthogonality: The cleavage of TBS ethers with fluoride ions is orthogonal to the removal of many other protecting groups, such as benzyl ethers, which are typically removed by hydrogenolysis. This allows for selective deprotection in complex molecules.
Experimental Protocols:
Protocol 1: Protection of this compound with TBS-Cl
This protocol describes the formation of the tert-butyldimethylsilyl ether.
-
Reagents:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Brine
-
Magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add imidazole (4 equivalents) and TBS-Cl (3 equivalents) at room temperature.
-
Stir the reaction mixture at 50 °C for 17 hours.
-
After completion, add water and extract the mixture with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (SiO2; n-hexane:EtOAc = 10:1) to yield the desired O-TBS protected product.[1]
-
Protocol 2: Deprotection of O-TBS-(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol with TBAF
This protocol outlines the cleavage of the TBS ether to regenerate the alcohol.
-
Reagents:
-
O-TBS-(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of the O-TBS protected alcohol in anhydrous THF, add TBAF (1.0 M in THF, 1.1 equivalents) at room temperature.
-
Stir the mixture at room temperature for 18 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography (SiO2; n-hexane:EtOAc with a gradient) to afford the deprotected alcohol.[1]
-
Quantitative Data Summary:
| Step | Protecting Group | Reagents | Solvent | Time (h) | Yield (%) |
| Protection | TBS | TBS-Cl, Imidazole | DMF | 17 | ~100[1] |
| Deprotection | TBS | TBAF | THF | 18 | ~97[1] |
Benzyl Ether Protecting Groups: Benzyl (Bn) Ether
Benzyl ethers are another common choice for protecting alcohols, offering robustness towards a wide range of reaction conditions, particularly acidic and basic environments.
Application Notes:
-
Stability: Benzyl ethers are stable to strongly acidic and basic conditions, as well as to many oxidizing and reducing agents.
-
Deprotection: The primary method for cleaving benzyl ethers is catalytic hydrogenolysis, a mild and highly selective method. This makes them orthogonal to silyl ethers.
Experimental Protocols:
Protocol 3: Protection of this compound as a Benzyl Ether
This protocol describes the formation of the benzyl ether via Williamson ether synthesis.
-
Reagents:
-
This compound
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 4: Deprotection of O-Bn-(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol by Hydrogenolysis
This protocol details the removal of the benzyl group to regenerate the free alcohol.
-
Reagents:
-
O-Bn-(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
-
-
Procedure:
-
Dissolve the O-benzyl protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Quantitative Data Summary:
| Step | Protecting Group | Reagents | Solvent | Time (h) | Typical Yield (%) |
| Protection | Benzyl | NaH, BnBr | THF/DMF | Varies | >90 |
| Deprotection | Benzyl | H2, Pd/C | MeOH/EtOH | Varies | >95 |
Orthogonal Protecting Group Strategy
In complex syntheses, employing protecting groups that can be removed under different conditions (orthogonal protection) is highly advantageous. For instance, a TBS ether can be selectively cleaved with fluoride ions in the presence of a benzyl ether, and a benzyl ether can be removed by hydrogenolysis without affecting the TBS ether.
Caption: Orthogonal deprotection of TBS and Benzyl ethers.
Conclusion
The selection of an appropriate protecting group strategy is a critical consideration in the synthesis of complex molecules like Darunavir. Both silyl ethers, such as TBS, and benzyl ethers offer robust protection for the hydroxyl group of this compound. The choice between them, or the use of both in an orthogonal strategy, will depend on the specific requirements of the synthetic route. The protocols provided herein offer a foundation for the successful implementation of these protecting group strategies in a research and development setting.
References
Application Notes: Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, often referred to as a bis-tetrahydrofuran (bis-THF) alcohol, is a crucial chiral building block in the synthesis of several potent HIV protease inhibitors. Its unique three-dimensional structure plays a significant role in binding to the active site of the HIV protease enzyme, contributing to the efficacy and resistance profile of drugs like Darunavir (TMC114). The stereoselective synthesis of this complex molecule is a key challenge in the manufacturing of these life-saving antiretroviral drugs. These application notes provide an overview of various synthetic strategies, quantitative data comparison, and detailed experimental protocols for the synthesis of this important pharmaceutical intermediate.
Synthetic Strategies Overview
Multiple synthetic routes to this compound have been developed, each with its own advantages and challenges. The primary approaches can be categorized based on the starting materials and key strategic steps:
-
Chiral Pool Synthesis: Utilizing readily available chiral molecules like S-2,3-O-isopropylideneglyceraldehyde or sugars as the source of stereochemistry.
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in key bond-forming reactions.
-
Enzymatic Resolution: Separating a racemic mixture of the target molecule or a key intermediate using stereoselective enzymes.
-
Photocycloaddition: A [2+2] photocycloaddition reaction between furan and a protected glycolaldehyde has been explored as a key step.
A notable approach involves the diastereoselective Michael addition of nitromethane to an unsaturated aldehyde derived from S-2,3-O-isopropylideneglyceraldehyde, followed by a Nef oxidation and subsequent cyclization steps. Another efficient method utilizes a one-step diastereoselective cycloaddition of glycolaldehyde and 2,3-dihydrofuran.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data from various reported synthetic routes to this compound, allowing for a comparative analysis of their efficiencies.
| Starting Material(s) | Key Reactions | Overall Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| S-2,3-O-isopropylideneglyceraldehyde | Diastereoselective Michael addition, Nef oxidation, cyclization | 19-34% | - | >99% | |
| Furan, Cbz-protected glycolaldehyde | [2+2] Photocycloaddition, hydrogenation, enzymatic kinetic resolution | 35-43% | - | >99% | |
| Glycolaldehyde, 2,3-dihydrofuran | Diastereoselective cycloaddition, enzymatic resolution | - | up to 98:2 | >99% | |
| D-glyceraldehyde derivative | Wittig olefination, Claisen rearrangement | - | - | - | |
| Monopotassium isocitrate | Multi-step conversion including reduction and cyclization | 55% | - | - |
Experimental Protocols
Protocol 1: Synthesis via Diastereoselective Michael Addition and Nef Oxidation
This protocol is based on the route starting from S-2,3-O-isopropylideneglyceraldehyde.
Step 1: Diastereoselective Michael Addition of Nitromethane
-
To a solution of the starting aldehyde in a suitable solvent (e.g., methanol), add nitromethane and a base catalyst (e.g., sodium bicarbonate).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding a mild acid and extracting the product with an organic solvent.
-
Purify the resulting nitro alcohol by column chromatography.
Step 2: Nef Oxidation and Cyclization to Lactone Acetal
-
Treat the nitro alcohol with a strong base (e.g., sodium methoxide) in methanol.
-
Perform the Nef oxidation by adding a solution of sulfuric acid at low temperature.
-
The resulting intermediate undergoes spontaneous cyclization to the lactone acetal.
-
Isolate the product by extraction and purify by crystallization.
Step 3: Reduction and Final Cyclization
-
Reduce the lactone acetal using a reducing agent such as lithium borohydride (LiBH₄) in THF.
-
Upon completion of the reduction, carefully acidify the reaction mixture with aqueous HCl. This acidic workup induces the final cyclization to yield this compound.
-
Extract the final product with an organic solvent, dry, and concentrate under reduced pressure.
-
Purify the product by column chromatography or crystallization.
Protocol 2: One-Pot Synthesis via [2+2] Photocycloaddition and Enzymatic Resolution
This protocol utilizes a photochemical key step followed by enzymatic resolution.
Step 1: [2+2] Photocycloaddition
-
In a suitable photochemical reactor, irradiate a solution of furan and Cbz-protected glycolaldehyde in a solvent like acetone with a UV lamp.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude racemic cycloadduct.
Step 2: Hydrogenation
-
Dissolve the crude cycloadduct in a suitable solvent (e.g., ethanol) and subject it to hydrogenation in the presence of a catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the filtrate to obtain the hydrogenated intermediate.
Step 3: Enzymatic Kinetic Resolution
-
To a solution of the racemic alcohol in a suitable buffer and organic co-solvent, add a lipase enzyme (e.g., pig pancreatic lipase) and an acyl donor (e.g., vinyl acetate).
-
Monitor the reaction for the conversion of one enantiomer to the corresponding ester.
-
Separate the desired this compound from the esterified enantiomer by column chromatography.
Visualizations
Caption: Synthetic pathway starting from a chiral pool aldehyde.
Caption: Photochemical and enzymatic resolution route.
Caption: General experimental workflow for synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol synthesis. This key intermediate is crucial in the production of HIV protease inhibitors like Darunavir.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Several synthetic routes have been developed, with the choice often depending on the desired scale, stereoselectivity, and available starting materials. Key approaches include:
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Cycloaddition Reactions: A one-pot synthesis involving the condensation of 1,2-dihydrofuran and glycolaldehyde is an efficient method.[1][2] Another approach utilizes a [2+2]-photocycloaddition between furan and a protected glycol aldehyde.[1][3]
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Chiral Pool Synthesis: This method employs readily available chiral starting materials, such as sugar derivatives or S-2,3-O-isopropylideneglyceraldehyde, to control the stereochemistry.[3][4]
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Enzymatic Resolution: Kinetic resolution catalyzed by lipases can be used to separate the desired enantiomer, achieving high enantiomeric excess (>99% ee).[1][3]
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Substrate-Controlled Stereoselective Reactions: Methods like highly stereoselective substrate-controlled hydrogenation and Lewis acid-catalyzed anomeric reduction have been successfully employed.[3]
Q2: My overall yield is consistently low. What are the potential causes and how can I improve it?
A2: Low overall yield can stem from several factors throughout the synthesis. Consider the following troubleshooting steps:
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Reaction Conditions: Ensure precise control of reaction parameters such as temperature, reaction time, and stoichiometry. For instance, in reductions using LiBH4 followed by acid-mediated cyclization, maintaining the temperature below -5°C during the acid addition is critical to prevent side reactions like elimination.[4]
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Reagent Quality: The purity of starting materials and reagents is paramount. Impurities can lead to side reactions and lower the yield of the desired product.
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Purification Method: Due to its high water solubility, isolating this compound via aqueous workup can be challenging and lead to product loss.[4] Consider alternative workup procedures, such as neutralizing the acidic mixture with an organic base (e.g., triethylamine) and performing a solvent-switch to an organic solvent like ethyl acetate.[4]
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Diastereoselectivity: Poor diastereoselectivity will result in a mixture of isomers, reducing the yield of the desired (3r,3as,6aR) isomer. Optimizing the stereoselective steps is crucial. For Michael additions of nitromethane, using a catalyst like DBU in methanol can achieve high syn/anti ratios (e.g., 97:3).[4]
Q3: I am observing the formation of multiple diastereomers. How can I improve the stereoselectivity of my reaction?
A3: Achieving high diastereoselectivity is a common challenge. Here are some strategies:
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Catalyst and Ligand Selection: For cycloaddition reactions, the choice of catalyst and chiral ligands is critical. For instance, tin(II) triflate with ligands like BINAP or Evans's box ligands has been shown to provide high diastereoselectivity (up to 98:2).[2][5]
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Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity. For example, keeping the temperature below -5°C during the acid quench in certain cyclization steps can improve the anomeric ratio.[4]
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Chiral Auxiliaries and Substrates: Utilizing chiral starting materials or auxiliaries can effectively control the stereochemical outcome of the reaction.[3][4]
Q4: What is the best way to purify the final product, considering its high water solubility?
A4: The high water solubility of this compound makes purification by standard aqueous extraction difficult.[4] An effective method involves:
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Neutralizing the acidic reaction mixture with a tertiary amine like triethylamine.
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Performing a solvent-switch to a suitable organic solvent, such as ethyl acetate.
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Filtering off the resulting salts.
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Concentrating the filtrate to obtain the product.[4]
Crystallization can also be an effective purification technique. For intermediate lactone acetals, crystallization from solvents like 2-propanol can yield a product with high chemical and diastereomeric purity.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor reaction progress using TLC or GC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Side reactions (e.g., elimination) | Strictly control the temperature, especially during acidic workup. For example, add the HCl solution dropwise over several hours while maintaining the temperature below -5°C.[4] | |
| Product loss during workup | Avoid extensive aqueous extractions. Use the neutralization and solvent-switch method described in FAQ 4.[4] | |
| Poor Diastereoselectivity | Suboptimal reaction conditions | Re-evaluate and optimize the reaction temperature. Lower temperatures often favor higher selectivity. |
| Inappropriate catalyst or ligand | For catalyzed reactions, screen different catalysts and chiral ligands to find the optimal combination for your specific substrate. | |
| Formation of Impurities | Impure starting materials | Ensure the purity of all starting materials and reagents before use. |
| Furan dimer impurity | In syntheses involving furan, optimize reaction conditions to control the formation of furan dimers.[6] | |
| Difficulty in Product Isolation | High water solubility of the product | Employ non-aqueous workup procedures as detailed in FAQ 4.[4] |
Experimental Protocols
Protocol 1: Synthesis via Reduction and Cyclization of a Lactone Acetal
This protocol is based on a route starting from S-2,3-O-isopropylideneglyceraldehyde.[4][7]
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Reduction of Lactone Acetal (α-8a):
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Dissolve the lactone acetal α-8a (e.g., 14.2 g, 90.0 mmol) in THF (80 g).
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Add a 10 wt% solution of LiBH4 (21.55 g, 1.1 equiv) dropwise over 30 minutes.
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Stir the reaction mixture at 50°C for 2.5 hours.
-
-
Cyclization:
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Workup and Isolation:
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Neutralize the acidic mixture by adding triethylamine.
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Perform a solvent-switch to ethyl acetate.
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Filter the precipitated salts.
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Evaporate the solvent from the filtrate to yield this compound. An 80% yield can be achieved with this method.[4]
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Data Presentation
Table 1: Comparison of Different Synthetic Routes and Reported Yields
| Starting Material(s) | Key Steps | Reported Overall Yield | Reference |
| Furan and Cbz-protected glycol aldehyde | [2+2]-photocycloaddition, hydrogenation, lipase-catalyzed kinetic resolution | High yield | [3] |
| Monopotassium isocitrate | Conversion to a tertiary amide, reduction with LiAlH4, in situ cyclization | 55% | [8] |
| S-2,3-O-isopropylideneglyceraldehyde | Diastereoselective Michael addition, Nef oxidation, cyclization, reduction | 34% (Wittig route) | [4] |
| 1,2-Dihydrofuran and glycolaldehyde | Organocatalytic condensation, enzymatic optical resolution | High yield | [1] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. This compound , Furofuranol – All About Drugs [allfordrugs.com]
Technical Support Center: Purification of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of HIV protease inhibitors like Darunavir.[1][2][3][4]
Troubleshooting Guide
Problem 1: Low Purity of the Final Product After Synthesis
Possible Cause: Incomplete reaction or presence of side products and unreacted starting materials.
Solution:
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Reaction Monitoring: Ensure the reaction has gone to completion by using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding with the work-up.
-
Purification Strategy: Employ a suitable purification method based on the nature of the impurities. Flash chromatography on silica gel is a commonly used technique.[5] For instance, using a solvent system of ethyl acetate/n-heptane can effectively separate the desired product.[5]
Problem 2: Presence of the Undesired exo-Diastereomer
Possible Cause: Lack of stereoselectivity in the synthesis, particularly during cyclization steps. The exo-diastereomer, (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol, is a common impurity.[6]
Solution:
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Crystallization: Crystallization is an effective method to separate the desired endo-diastereomer from the undesired exo-form. Isopropanol has been successfully used as a crystallization solvent for intermediates, which can lead to a diastereomerically pure final product.[5]
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Chromatography: While challenging, optimization of flash chromatography conditions (e.g., gradient elution) may improve the separation of diastereomers.
-
Reaction Optimization: Revisit the reaction conditions that control stereoselectivity. For instance, in some synthetic routes, maintaining a low temperature during the acid quench after a Nef reaction can enhance the desired diastereomeric ratio.[2]
Problem 3: Difficulty in Inducing Crystallization
Possible Cause: High concentration of impurities, incorrect solvent choice, or inappropriate temperature.
Solution:
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Purity Check: Ensure the crude product has a reasonably high purity before attempting crystallization. A preliminary purification by flash chromatography might be necessary.
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Solvent Screening: Experiment with different solvent systems. Besides isopropanol, other alcohols or solvent mixtures could be effective.
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Seeding: If a small amount of pure crystalline product is available, use it as a seed crystal to induce crystallization.
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Controlled Cooling: Implement a gradual cooling profile. Spontaneous crystallization at a specific temperature, for example at 30°C when cooling from 47°C in isopropanol, has been reported for a key intermediate.[5]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities include the exo-diastereomer ((3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol), unreacted starting materials from the synthesis, and byproducts from side reactions.[6] For example, in syntheses starting from S-2,3-O-isopropylideneglyceraldehyde, intermediates like (E)- and (Z)-isomers of acrylic acid ethylester derivatives might be present if not fully converted.[5]
Q2: What analytical methods are suitable for determining the purity of this compound?
A2: The purity and isomeric ratio can be determined using several analytical techniques:
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Gas Chromatography (GC): A powerful tool for assessing both chemical purity and enantiomeric excess (e.e.).[5] Specific GC columns and temperature programs can resolve the desired enantiomer from its counterpart.[5]
-
Quantitative ¹H NMR (qNMR): Can be used to determine the weight percent (wt%) purity of the compound by using an internal standard.[5]
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Chiral High-Performance Liquid Chromatography (Chiral HPLC): Another effective method for determining enantiomeric purity.
Q3: Can fractional distillation be used to purify this compound?
A3: While the final product is a solid, fractional distillation under high vacuum can be used to purify its liquid acetate precursor, (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate.[7] This purified intermediate can then be deprotected to yield the high-purity final product.[7]
Data Presentation
Table 1: Purification of Intermediates and Final Product
| Compound/Intermediate | Purification Method | Solvent/Eluent | Purity Achieved | Yield | Reference |
| Ethyl (R)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate | Flash Chromatography | 3/7 (v/v) ethyl acetate/n-heptane | 96 wt% | 78% | [5] |
| (3aS,4S,6aR)-4-Methoxy-tetrahydro-furo[3,4-b]furan-2(3H)-one | Crystallization | Isopropanol | > 99 wt% | 37% (first crop) | [5] |
| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate | Fractional Distillation | - | 97.98% | - | [7] |
Experimental Protocols
Protocol 1: Flash Chromatography of Ethyl (R)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate
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Sample Preparation: Dissolve the crude reaction residue in a minimal amount of the eluent.
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Column Packing: Prepare a silica gel column using a slurry of silica gel in the eluent.
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Elution: Elute the column with a 3/7 (v/v) mixture of ethyl acetate and n-heptane.
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Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product (Rf = 0.61).
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5]
Protocol 2: Crystallization of (3aS,4S,6aR)-4-Methoxy-tetrahydro-furo[3,4-b]furan-2(3H)-one
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Dissolution: Dissolve the crude material in isopropanol at an elevated temperature (e.g., 47°C).
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Cooling: Cool the solution gradually. For instance, cool to 2°C over a period of 2.5 hours. Crystallization may start spontaneously at an intermediate temperature (e.g., 30°C).
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Isolation: Isolate the crystalline product by filtration.
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Washing: Wash the crystals with cold isopropanol (0°C).
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Drying: Dry the product in a vacuum oven at 40°C until a constant weight is achieved.[5]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. Advances in the synthesis of (3R,3aS,6aR)-hexahydrofuro-[2,3-b]furan-3-ol, a key ligand of the HIV protease inhibitors | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective and efficient synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theclinivex.com [theclinivex.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. HUE029886T2 - METHODS FOR THE PREPARATION OF (3R,3aS,6aR) HEXAHYDRO-FURO[2,3-b]FURAN-3-OL - Google Patents [patents.google.com]
- 7. EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol - Google Patents [patents.google.com]
common side reactions in the synthesis of (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (3r,3as,6ar)-Hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the development of HIV protease inhibitors like Darunavir.
Troubleshooting Guides
This section addresses specific problems researchers may face during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low yield in the Knoevenagel condensation step.
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Question: My Knoevenagel condensation to form the unsaturated diester intermediate is resulting in a low yield, significantly below the reported 77%. What could be the cause?
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Answer: A common side reaction that limits the yield of this step is the acid-catalyzed shift of the isopropylidene acetal protecting group.[1] This can be exacerbated by acidic impurities in the starting materials or reagents.
Troubleshooting Steps:
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Check the pH of your reaction mixture. Ensure it is not acidic. If necessary, use a non-aqueous base to neutralize any acidic species.
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Use anhydrous conditions. Moisture can contribute to the formation of acidic byproducts. Ensure all glassware is oven-dried and solvents are anhydrous.
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Purify starting materials. Ensure the starting aldehyde, S-2,3-O-isopropylideneglyceraldehyde, is free of acidic impurities.
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Issue 2: Significant product loss during decarboxylation and cyclization of the lactone acetal.
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Question: I am experiencing a product loss of nearly 50% during the decarboxylation and recyclization sequence. What are the likely side reactions and how can I mitigate them?
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Answer: This stage of the synthesis is prone to polymerization reactions, which can significantly reduce the yield.[1] Additionally, difficulties in isolating the product from the reaction mixture can contribute to apparent losses.
Troubleshooting Steps:
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Optimize reaction concentration. Running the reaction at a very high concentration may favor intermolecular polymerization. Experiment with slightly more dilute conditions.
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Control the temperature. Overheating during the decarboxylation can promote unwanted side reactions. Maintain a stable and controlled temperature as specified in the protocol.
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Efficient product extraction. Due to the high water solubility of the intermediates, ensure thorough extraction with an appropriate solvent system. Multiple extractions may be necessary.
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Issue 3: Formation of elimination byproducts during the final acid-mediated cyclization.
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Question: During the final ring-closing step to form the hexahydrofuro[2,3-b]furan-3-ol, I am observing byproducts that appear to be the result of elimination. How can I prevent this?
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Answer: Acid-catalyzed elimination of methanol and water from the tetrahydrofuran ring is a critical side reaction to control in this step.[1] This is highly dependent on the reaction conditions.
Troubleshooting Steps:
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Slow addition of acid: It is crucial to add the hydrochloric acid solution dropwise over several hours to maintain a low localized concentration of acid.[1]
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Strict temperature control: Keep the reaction temperature below -5 °C throughout the acid addition and the subsequent cyclization.[1]
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Use of a suitable solvent: The choice of solvent can influence the reaction. Tetrahydrofuran (THF) is commonly used and has been shown to be effective.
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Issue 4: Difficulty in isolating the final product.
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Question: I am struggling with the isolation of the final this compound. The aqueous workup leads to low recovery. What is the best approach?
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Answer: The target molecule has high water solubility, which makes extraction from aqueous solutions challenging.[1] A specific workup procedure is recommended to overcome this.
Recommended Isolation Protocol:
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Neutralization: After the acidic cyclization, neutralize the reaction mixture with triethylamine.
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Solvent Switch: Perform a solvent switch to a solvent in which the product is soluble but the inorganic salts are not, such as ethyl acetate.
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Filtration: Filter off the precipitated salts (e.g., triethylammonium chloride).
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Evaporation: Evaporate the solvent to obtain the product. This method has been shown to provide the product in high purity and good yield.[1]
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Frequently Asked Questions (FAQs)
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Q1: What are the most critical side reactions to be aware of in the synthesis of this compound?
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A1: The most critical side reactions include acid-catalyzed isopropylidene acetal shifts in early steps, polymerization during decarboxylation, and acid-catalyzed elimination of water and methanol during the final cyclization.[1]
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Q2: How can I control the diastereoselectivity of the Michael addition of nitromethane?
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A2: The diastereoselectivity of the Michael addition is often controlled by the choice of base and reaction conditions. Using a mild base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol at ambient temperature has been reported to give a high syn/anti ratio of 97:3.[1]
-
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Q3: My final product is a mixture of diastereomers. What are the potential causes?
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A3: The formation of multiple diastereomers can occur at several stages. For instance, the Nef oxidation and subsequent cyclization can lead to a mixture of four diastereomeric forms of the lactone acetal intermediate.[1] The final acid-mediated cyclization of the diol is expected to be syn-selective, but poor control over reaction conditions could potentially lead to epimerization or the formation of other isomers.
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Q4: Are there any large-scale synthesis considerations I should be aware of?
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A4: Yes, for large-scale synthesis, factors such as reaction time, reactor volume, and ease of operation become critical. For instance, a "Wittig route" has been reported to be superior to a "malonate route" for multi-100 kg scale production due to a higher overall yield, fewer synthetic steps, and better reactor volume efficiency.[1]
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Quantitative Data Summary
| Side Reaction/Issue | Intermediate Step | Impact on Yield | Reference |
| Acid-catalyzed isopropylidene acetal shifts | Knoevenagel condensation | Maximal isolated yield of 77% for the diester intermediate. | [1] |
| Polymerization and isolation difficulties | Decarboxylation and (re)cyclization | Nearly 50% product loss. | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is a summary of a key cyclization step described in the literature.[1]
Step: Reduction of Lactone Acetal and Final Cyclization
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Reduction: To a solution of the lactone acetal intermediate (α-8a, 1 equivalent) in tetrahydrofuran (THF), add a 10 wt% solution of lithium borohydride (LiBH₄, 1.1 equivalents) dropwise over 30 minutes.
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Stir the reaction mixture at 50 °C for 2.5 hours.
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Acidic Cyclization: Cool the resulting suspension to -10 °C.
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Add a 32 wt% aqueous solution of hydrochloric acid (HCl, 1.3 equivalents based on LiBH₄) dropwise over a period of 4 hours, ensuring the temperature is maintained below -5 °C.
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Work-up and Isolation:
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Neutralize the acidic mixture with triethylamine.
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Perform a solvent switch to ethyl acetate.
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Filter the precipitated salts.
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Evaporate the filtrate to obtain this compound.
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Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for key synthetic steps.
References
troubleshooting diastereoselectivity in (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the production of HIV protease inhibitors like Darunavir.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, with a focus on improving diastereoselectivity.
Question: My reaction is yielding a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?
Answer: Low diastereoselectivity in the synthesis of this compound can stem from several factors. A systematic evaluation of your reaction parameters is crucial. Key areas to focus on include:
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Catalyst System: The choice of catalyst is critical in many synthetic routes. For instance, in cycloaddition reactions involving glycolaldehyde and 2,3-dihydrofuran, catalysts formed from tin(II) triflate and chiral ligands such as BINAP or Evans's box ligands have been shown to achieve high diastereoselectivity.[1] If you are using a Lewis acid catalyst, its chelation ability can significantly influence the stereochemical outcome.
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Reaction Temperature: Temperature control is paramount. Lower reaction temperatures often favor the kinetic product, leading to higher diastereoselectivity. For example, in some cyclization steps, maintaining a low temperature (e.g., < -5 °C) during the acid quench can enhance the ratio of the desired anomer.[1]
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Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting the diastereomeric ratio. It is advisable to screen a range of solvents with varying polarities.
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Substrate and Reagents: The purity of starting materials and reagents is essential. Impurities can interfere with the catalyst or lead to unwanted side reactions. Additionally, the steric and electronic properties of substituents on your starting materials can influence the facial selectivity of the reaction.
Question: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products can significantly reduce the yield and complicate purification. Common side reactions include:
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Acid-Catalyzed Acetal Shifts: In routes utilizing isopropylidene-protected glyceraldehyde, acid-catalyzed shifts of the acetal group are a known side reaction.[1] Careful control of pH and minimizing exposure to acidic conditions can mitigate this issue.
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Byproduct Formation with Strong Bases: The use of strong bases without an effective dehydrating agent can lead to the formation of undesired byproducts.[1]
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Polymerization: Furan derivatives can be sensitive to acidic conditions, which may lead to polymerization, often observed as a dark, viscous reaction mixture.
To minimize these side reactions, consider the following:
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Optimize Reaction Conditions: Carefully control temperature, reaction time, and the rate of reagent addition.
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Use High-Purity Reagents: Ensure all starting materials and solvents are free from impurities that could catalyze side reactions.
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Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.
Question: How can I improve the diastereomeric ratio of my final product?
Answer: Improving the diastereomeric ratio often involves a combination of strategies:
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Catalyst and Ligand Screening: If your synthesis involves a catalytic step, screen a variety of catalysts and chiral ligands. The electronic and steric properties of the ligand can have a profound impact on stereoselectivity.
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Optimization of Reaction Parameters: Systematically optimize the reaction temperature, solvent, and concentration. Design of Experiments (DoE) can be a valuable tool in this process.
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Purification Techniques: If a satisfactory diastereomeric ratio cannot be achieved directly from the reaction, purification by column chromatography or crystallization may be necessary to isolate the desired diastereomer.
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Enzymatic Resolution: In some synthetic routes, an enzymatic resolution step is employed to enhance the enantiomeric and diastereomeric purity of the final product.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies have been developed, with common starting materials including:
Q2: What level of diastereoselectivity is typically considered good for this synthesis?
A2: Optimized protocols report high diastereoselectivities, with diastereomeric ratios of up to 98:2 being achieved in some one-step cycloaddition methods.[1] A syn/anti ratio of 97:3 has been reported in a Michael addition step of another route.[4]
Q3: Are there any specific analytical techniques recommended for determining the diastereomeric ratio?
A3: The diastereomeric ratio is commonly determined by ¹H NMR spectroscopy of the crude reaction mixture. Chiral gas chromatography (Chiral-GC) is also used, particularly for monitoring the progress of enzymatic resolutions.[7]
Data Presentation
Table 1: Reported Diastereoselectivity in Key Reaction Steps
| Synthetic Approach | Key Reaction Step | Catalyst/Reagent | Diastereomeric Ratio (desired:undesired) | Reference |
| Cyclization of glycolaldehyde & 2,3-dihydrofuran | Cycloaddition | Tin(II) triflate with chiral ligands (e.g., BINAP) | up to 98:2 | [1] |
| Synthesis from S-2,3-O-isopropylideneglyceraldehyde | Michael addition of nitromethane | DBU in methanol | 97:3 (syn:anti) | [4] |
Experimental Protocols
Protocol 1: Diastereoselective Michael Addition Route
This protocol is based on the synthesis starting from S-2,3-O-isopropylideneglyceraldehyde.
Step 1: Synthesis of the α,β-unsaturated ester
A Wittig reaction is performed on S-2,3-O-isopropylideneglyceraldehyde to yield the corresponding α,β-unsaturated ester.
Step 2: Diastereoselective Michael Addition
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The α,β-unsaturated ester is dissolved in methanol at ambient temperature.
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Nitromethane is added to the solution.
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A catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.1 equivalents) is added to initiate the Michael addition.[4]
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The reaction is stirred at ambient temperature and monitored by TLC or NMR for completion. This step has been reported to achieve a high syn/anti diastereoselectivity of 97:3.[4]
Step 3: Nef Oxidation and Cyclization
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The crude product from the Michael addition is subjected to a Nef oxidation.
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This is followed by cyclization to form the lactone acetal intermediate.
Step 4: Reduction and Final Cyclization
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The lactone acetal is reduced, for example with a suitable hydride reducing agent.
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An acid-mediated cyclization of the resulting diol yields the final product, this compound.
Visualizations
Caption: A flowchart of the synthetic route starting from S-2,3-O-isopropylideneglyceraldehyde.
Caption: A decision tree for troubleshooting poor diastereoselectivity in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective and efficient synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
optimization of reaction conditions for (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the production of HIV protease inhibitors like Darunavir.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A variety of starting materials can be utilized, with the choice often depending on the desired synthetic route and available resources. Common starting points include:
-
Sugar derivatives: Commercially available sugars like glucose or xylose derivatives are often used.[3]
-
S-2,3-O-isopropylideneglyceraldehyde: This chiral aldehyde is a key starting material in several efficient synthetic routes.[2][5][6]
-
Monopotassium isocitrate: This can be a cost-effective starting material, particularly from fermentation sources.[1][7][8][9]
-
Furan and Glycolaldehyde derivatives: These can be used in one-pot procedures involving cycloaddition reactions.[1][10][11][12]
Q2: What are the primary challenges encountered during the synthesis?
A2: Researchers may face several challenges, including:
-
Controlling Stereochemistry: Achieving the desired (3R,3aS,6aR) stereochemistry is critical and often requires stereoselective reactions or chiral resolution.[2][3]
-
Product Isolation: The high water solubility of the final product can make its extraction and isolation from aqueous media difficult.[2]
-
Low Yields: Some synthetic routes suffer from low overall yields, making them less suitable for large-scale production.[13]
-
Formation of Diastereomers: The presence of multiple chiral centers can lead to the formation of undesired diastereomers, necessitating careful purification.[4]
-
Harsh Reagents: Some older methods employ hazardous reagents like tributyltin hydride and ozone, which are not ideal for industrial applications.[13]
Q3: How can the diastereoselectivity of the reaction be controlled?
A3: Controlling diastereoselectivity is a crucial aspect of the synthesis. Several strategies can be employed:
-
Substrate-Controlled Reactions: Utilizing chiral starting materials can direct the stereochemical outcome of subsequent reactions. For instance, a highly stereoselective substrate-controlled hydrogenation is a key step in some syntheses.[3]
-
Diastereoselective Michael Addition: The Michael addition of nitromethane to certain intermediates can be optimized to favor the desired syn congeners.[2][5][6]
-
Catalyst Control: The use of chiral catalysts and ligands, such as those derived from BINAP or Evans's box ligands with tin(II) triflate, can achieve high diastereoselectivity (up to 98:2) in cycloaddition reactions.[10][11]
-
Reaction Conditions: Temperature control during critical steps, such as acid-catalyzed cyclization, can influence the ratio of diastereomers. For example, keeping the temperature below -5 °C during HCl addition can improve selectivity.[2]
Q4: What are the recommended methods for purifying the final product?
A4: Due to its properties, specific purification techniques are recommended:
-
Flash Chromatography: This is a common method for purifying the product on a laboratory scale, often using ethyl acetate as the eluent.[14]
-
Crystallization: If the product or an intermediate is a solid, crystallization can be an effective method for purification and isolation.[14]
-
Solvent Switching and Salt Filtration: To overcome the high water solubility, a solvent-switch to a solvent like ethyl acetate after neutralizing the acidic cyclization mixture with an amine (e.g., triethylamine) allows for the filtration of inorganic salts.[2]
Q5: What are the typical yields and purity levels that can be achieved?
A5: The achievable yield and purity depend heavily on the chosen synthetic route and optimization of reaction conditions.
-
Yields: Overall yields can range from around 19% for some multi-step routes to as high as 55% for more optimized processes starting from monopotassium isocitrate.[2][8][9] Individual step yields can be much higher, with some reductions and cyclizations reporting yields of around 80%.[2]
-
Purity: High purity is achievable, often exceeding 99% ee (enantiomeric excess) after enzymatic resolution or chiral chromatography.[1][12] Diastereomeric excess (de) of over 99% has also been reported.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Reaction Yield | Incomplete reaction. | Monitor reaction progress using TLC or GC/LC-MS. Increase reaction time or temperature if necessary. |
| Side reactions or decomposition. | Optimize reaction conditions (temperature, concentration, catalyst loading). Use of protecting groups for sensitive functionalities might be necessary.[4] | |
| Difficult product isolation. | Due to high water solubility, perform multiple extractions with appropriate solvents. Consider a solvent-switch workup.[2] | |
| Poor Diastereoselectivity | Suboptimal reaction conditions. | Carefully control the reaction temperature, as it can significantly impact diastereoselectivity.[2] |
| Inappropriate catalyst or reagents. | Screen different chiral catalysts and ligands for stereoselective reactions.[10][11] The choice of base in Michael additions can also affect the syn/anti ratio.[2] | |
| Racemization. | Avoid harsh acidic or basic conditions that could lead to epimerization at stereocenters. | |
| Difficult Isolation & Purification | High water solubility of the product. | After quenching the reaction, neutralize with a base like triethylamine and perform a solvent-switch to a less polar solvent like ethyl acetate to precipitate and filter out salts.[2] |
| Product is an oil. | Utilize flash column chromatography for purification.[14] If possible, attempt to form a crystalline derivative for easier handling. | |
| Formation of Impurities | Unstable intermediates. | Ensure intermediates are carried forward to the next step promptly or stored under appropriate conditions (e.g., inert atmosphere, low temperature). |
| Over-reduction or incomplete reactions. | Carefully control the stoichiometry of reducing agents like LiBH4.[14] | |
| Presence of starting materials in the final product. | Ensure the reaction goes to completion. Optimize purification methods to effectively separate the product from starting materials. | |
| Issues with Cyclization Step | Incomplete cyclization. | Ensure sufficient acid catalyst is used and that the reaction is allowed to proceed for an adequate amount of time. |
| Formation of elimination byproducts. | Add the acid solution slowly and maintain a low temperature (e.g., < -5 °C) to minimize the formation of elimination byproducts.[2] |
Experimental Protocols
Example Protocol: Reduction and Cyclization to form this compound [2][14]
This protocol is a representative example and may require optimization based on your specific starting material and scale.
-
Reduction of Lactone Acetal:
-
Dissolve the starting lactone acetal (e.g., α-8a) in an appropriate solvent such as tetrahydrofuran (THF).
-
Slowly add a solution of a reducing agent, for example, a 10 wt% solution of lithium borohydride (LiBH4) (1.1 equivalents), to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 50 °C) for a sufficient time (e.g., 2.5 hours) to ensure complete reduction.
-
-
Acid-Catalyzed Cyclization:
-
Cool the reaction mixture to a low temperature (e.g., -10 °C).
-
Slowly add a 32 wt% aqueous solution of hydrochloric acid (HCl) (1.3 equivalents based on the reducing agent) dropwise over an extended period (e.g., 4 hours), ensuring the temperature is maintained below -5 °C to prevent side reactions.
-
-
Workup and Isolation:
-
After the addition of acid, stir the mixture for an additional 30 minutes.
-
Neutralize the acidic mixture with triethylamine.
-
Perform a solvent-switch to ethyl acetate.
-
Filter the precipitated salts and wash them with cold ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash chromatography on silica gel using ethyl acetate as the eluent.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield or purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Chiron Approach to this compound, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 5. [PDF] Stereoselective and efficient synthesis of this compound. | Semantic Scholar [semanticscholar.org]
- 6. Stereoselective and efficient synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound , Furofuranol – All About Drugs [allfordrugs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3 R,3a S,6a R)-Hexahydrofuro[2,3- b]furan-3-ol from Monopotassium Isocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol - Google Patents [patents.google.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Large-Scale Purification of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of HIV protease inhibitors like Darunavir.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Diastereomeric Purity (Presence of β-anomer)
-
Question: My post-synthesis crude product shows a significant percentage of the undesired β-anomer along with the desired α-anomer of this compound. How can I improve the diastereomeric purity on a large scale?
-
Answer: The formation of diastereomers is a common challenge. The primary method for separating the desired α-anomer from the β-anomer is through crystallization. In some cases, it is also possible to epimerize the unwanted β-anomer in the mother liquor back to the α-anomer to improve the overall yield.
-
Troubleshooting Steps:
-
Optimize Crystallization Solvent: The choice of solvent is critical for effective separation. Isopropanol has been successfully used for the crystallization of the α-anomer.[3] Experiment with different solvent systems and ratios to maximize the precipitation of the desired isomer while keeping the undesired isomer in the mother liquor.
-
Controlled Cooling: Rapid cooling can lead to the co-precipitation of impurities and the undesired diastereomer. Implement a controlled cooling profile to allow for selective crystallization of the α-anomer.
-
Seeding: Introduce seed crystals of the pure α-anomer to promote the crystallization of the desired diastereomer.
-
Epimerization and Recrystallization: If the mother liquor contains a high concentration of the β-anomer, consider an epimerization step. This can be achieved by treating the mother liquor with a mild acid in a suitable solvent, which can convert the β-anomer back to the α-anomer. This mixture can then be subjected to another crystallization to recover more of the desired product.
-
-
Issue 2: Poor Yield After Crystallization
-
Question: I am experiencing a low yield of crystalline this compound after the crystallization process. What are the potential causes and solutions?
-
Answer: A low yield can be attributed to several factors, including the solubility of the product in the chosen solvent, the volume of solvent used, and the cooling process.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Solvent Selection: The solubility of the compound is highly dependent on the solvent. If the product is too soluble in the chosen solvent even at low temperatures, consider using a solvent in which it is less soluble, or an anti-solvent to induce precipitation.
-
Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature to maximize the recovery of the crystalline product. An ice bath is commonly used to further decrease the solubility and increase the yield.
-
Recovery from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained. As mentioned previously, the mother liquor can also be treated to epimerize the β-anomer to the desired α-anomer, followed by another crystallization.
-
-
Issue 3: Product Fails to Crystallize
-
Question: My this compound is not crystallizing from the solution, even after cooling. What steps can I take to induce crystallization?
-
Answer: Failure to crystallize can be due to high solubility, the presence of impurities that inhibit crystal formation, or supersaturation issues.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystal growth.
-
-
Increase Concentration: If the solution is not saturated enough, you can boil off some of the solvent to increase the concentration of the product.
-
Add an Anti-Solvent: Introduce a solvent in which your compound is insoluble. This will decrease the overall solubility of your product in the solvent mixture and promote crystallization. The anti-solvent should be miscible with your primary solvent.
-
Purify the Crude Material: If significant impurities are present, they may be inhibiting crystallization. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting crystallization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the common impurities found in synthetic this compound?
-
A1: Common impurities include diastereomers (specifically the β-anomer), unreacted starting materials, by-products from the synthetic route, and residual solvents. The specific impurity profile will depend on the synthetic method used.
-
-
Q2: What analytical methods are recommended for determining the purity of this compound?
-
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities. Quantitative ¹H NMR can be used to determine the purity against a certified standard.[3]
-
Gas Chromatography (GC): To determine the diastereomeric ratio and check for volatile impurities and residual solvents.[3]
-
High-Performance Liquid Chromatography (HPLC): For assessing the presence of non-volatile impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.[3]
-
Optical Rotation: To confirm the enantiomeric purity.[3]
-
-
-
Q3: Is chromatographic purification a viable option for large-scale production?
-
A3: While flash chromatography on silica gel is often used for purification at the laboratory scale, it can be costly and complex to implement for large-scale industrial production.[3] For large-scale purification, crystallization is generally the preferred method due to its cost-effectiveness and efficiency in removing both diastereomers and other impurities. However, chromatographic methods may be necessary for very high purity requirements or if crystallization is not effective.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Key Advantages | Key Challenges | Typical Purity Achieved |
| Crystallization | Cost-effective, scalable, effective for diastereomer removal. | Yield can be sensitive to solvent and cooling rate, potential for product loss in mother liquor. | >99 wt%[3] |
| Flash Chromatography | High resolution for removing closely related impurities. | Expensive solvents and stationary phase, difficult to scale up, potential for product degradation on silica. | >99 wt%[3] |
| Enzymatic Resolution | Can be used to enhance enantiomeric excess. | Requires specific enzymes, may add extra steps and costs to the process. | High enantiomeric excess |
Experimental Protocols
Protocol 1: Large-Scale Crystallization of this compound
-
Dissolution: In a suitable reactor, charge the crude this compound. Add the minimum volume of hot isopropanol required to achieve complete dissolution with agitation.[3]
-
Controlled Cooling: Gradually cool the solution. For example, cool to 30 °C over a period of 2.5 hours. Spontaneous crystallization may begin at this temperature.[3]
-
Further Cooling: Continue to cool the slurry to a lower temperature, for instance, 1-2 °C, over a period of 4 hours to maximize crystal formation.[3]
-
Isolation: Isolate the crystalline product by filtration.
-
Washing: Wash the filter cake with cold isopropanol (e.g., 0 °C) to remove residual mother liquor and impurities.[3]
-
Drying: Dry the purified product under vacuum at a controlled temperature (e.g., 40 °C) until a constant weight is achieved.[3]
-
Second Crop: The mother liquor and washings can be combined, concentrated, and subjected to a second crystallization to improve the overall yield.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Key factors influencing the success of large-scale crystallization.
References
Technical Support Center: (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol, a key intermediate in the production of the HIV protease inhibitor Darunavir.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most frequently observed impurities include:
-
Diastereomeric impurities: The primary diastereomeric impurity is the exo isomer. The desired product is the endo isomer.
-
Furan dimer impurity: This is a critical impurity that can form under certain reaction conditions.[1]
-
Unreacted starting materials and intermediates: Incomplete reactions can lead to the presence of starting materials or intermediate compounds in the final product.
-
Side-products from protecting group manipulations: For instance, acid-catalyzed shifts of isopropylidene acetals can occur if this protecting group is used.[2]
-
Residual solvents: Solvents used during the synthesis and purification steps may be present in the final product.
Q2: How can I minimize the formation of the undesired exo diastereomer?
A2: Achieving high diastereoselectivity is a critical aspect of this synthesis. The formation of the desired endo isomer is favored by:
-
Choice of synthetic route: The "Wittig route" has been shown to be highly diastereoselective.[2]
-
Reaction conditions: Careful control of reaction temperature and the choice of reagents can significantly influence the diastereomeric ratio. For example, in the Michael addition of nitromethane, a high syn/anti ratio of 97:3 has been achieved.[2]
Q3: What is the "furan dimer impurity" and how can its formation be prevented?
A3: The "furan dimer impurity" is a process-related impurity that can complicate the purification of the final product. An improved process for the synthesis of Darunavir, which involves the production of this compound, describes a method to eliminate this impurity by using 4‐(1,3‐dioxoisoindolin‐2‐yl)benzene‐1‐sulphonyl chloride as a starting material.[1] This suggests that the impurity may arise from side reactions of unprotected intermediates.
Troubleshooting Guides
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, GC). Ensure all starting materials have been consumed before proceeding with the work-up. | Increased conversion of starting materials and improved yield. |
| Product loss during work-up and purification | Optimize extraction and purification procedures. For example, crystallization from 2-propanol has been shown to be effective for isolating an intermediate lactone acetal in high purity.[2] Flash chromatography can be used for the final product purification. | Minimized product loss and improved isolated yield. |
| Side reactions | Investigate and identify potential side reactions. For example, acid-catalyzed isopropylidene acetal shifts can be a source of yield loss.[2] Adjust reaction conditions (e.g., pH, temperature) to minimize these side reactions. | Reduced formation of byproducts and an increase in the yield of the desired product. |
Issue 2: Poor Diastereoselectivity (High Levels of exo Isomer)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal reaction conditions | Re-evaluate and optimize reaction parameters such as temperature, solvent, and catalyst. The diastereoselectivity of the Michael addition step, for instance, is highly dependent on the reaction conditions.[2] | An improved ratio of the desired endo isomer to the undesired exo isomer. |
| Incorrect choice of reagents | The choice of reagents can significantly impact stereoselectivity. For example, a Knoevenagel reaction followed by a Michael addition has been shown to yield high diastereoselectivity.[2] | Enhanced diastereoselectivity in the key stereocenter-forming steps. |
| Epimerization | The undesired exo isomer can potentially be converted to the desired endo isomer through an oxidation/reduction sequence, although this adds steps and can be costly.[2] | Conversion of the undesired diastereomer to the desired product, thereby improving the overall yield of the correct isomer. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels reported in the literature for key steps in the synthesis of this compound.
| Synthetic Step | Product | Yield | Purity/Diastereomeric Ratio | Reference |
| Knoevenagel reaction | Diester 5b | 77% (maximal isolated) | - | [2] |
| Michael addition | Nitro compound 6b | - | 97:3 (syn/anti) | [2] |
| Cyclization and purification | Lactone acetal α-8a | 52% (crystallized) | High chemical and diastereomeric purity | [2] |
| Reduction and cyclization | This compound (2) | 80% (from α-8a) | >99 wt% (after flash chromatography) | [3] |
| Overall Yield (Wittig Route) | This compound (2) | 34% | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of Lactone Acetal (α-8a) via the Wittig Route
This protocol is a key part of a highly diastereoselective synthesis route.[2]
Methodology:
-
Wittig Reaction: React S-2,3-O-isopropylideneglyceraldehyde with an appropriate phosphorane to generate the α,β-unsaturated monoester 5a.
-
Michael Addition: Subject the crude monoester 5a to a Michael addition with nitromethane in the presence of a suitable base to form the nitro adduct 6a.
-
Nef Oxidation and Cyclization: Treat the nitro adduct 6a with a base followed by an acidic workup to induce a Nef reaction and subsequent cyclization to the lactone acetal 8a.
-
Crystallization: Purify the crude lactone acetal 8a by crystallization from 2-propanol to obtain the pure α-anomer (α-8a).
Protocol 2: Reduction and Cyclization to this compound (2)
This protocol describes the final steps to obtain the target molecule.[2]
Methodology:
-
Reduction: Reduce the purified lactone acetal (α-8a) with a suitable reducing agent, such as LiBH4 in THF, to form the corresponding diol.
-
Acid-catalyzed Cyclization: Treat the intermediate diol with a strong acid (e.g., aqueous HCl) to induce cyclization to the final product, this compound (2).
-
Purification: Purify the crude product by flash chromatography on silica gel.
Protocol 3: Purity and Enantiomeric Excess Determination by Gas Chromatography (GC)
This protocol provides an example of a GC method for analyzing the purity and enantiomeric excess of intermediates and the final product.[3]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Betadex column).
GC Conditions for enantiomeric excess of this compound (2):
-
Column: Betadex (60 m x 0.25 mm, 0.25 µm film thickness)
-
Injection Temperature: 250 °C
-
Oven Temperature Program: 80 °C (1 min), then ramp at 4 °C/min to 180 °C (hold for 5 min)
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium
-
Expected Retention Times: (3r,3as,6ar)-isomer: ~27.1 min; (3s,3ar,6as)-isomer: ~27.3 min
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Wittig route.
References
Technical Support Center: Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the production of the HIV protease inhibitor Darunavir. Researchers, scientists, and drug development professionals can find information to address common stability issues and challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability challenges encountered during the synthesis of this compound?
The synthesis of this compound is prone to several stability-related challenges. A primary issue is the formation of diastereomeric mixtures, which necessitates either challenging purification steps or the development of highly stereoselective synthetic routes to isolate the desired (3R,3aS,6aR) isomer.[1] Intermediates in some synthetic pathways can be thermally and base labile.[2] Furthermore, acidic conditions, which are often required for cyclization steps, can trigger side reactions like acetal shifts or the elimination of water and methanol from the tetrahydrofuran ring.[2] The high water solubility of the final product can also complicate its isolation and purification.[2]
Q2: How does pH affect the stability of the intermediates and the final product?
While specific pH stability curves for this compound are not extensively published, the synthesis is sensitive to pH. Acidic conditions are necessary for the cyclization process to form the furanol ring.[1] However, strong acidic conditions or elevated temperatures in the presence of acid can lead to the elimination of water or methanol from the tetrahydrofuran moiety.[2] Conversely, some intermediates can be base labile, leading to decarboxylation and hydrolysis of lactones.[2] Therefore, careful control of pH is crucial throughout the synthesis and workup procedures.
Q3: What are the typical byproducts observed during the synthesis?
Common byproducts include undesired diastereomers of hexahydrofuro[2,3-b]furan-3-ol.[1] In synthetic routes involving lactone acetal intermediates, byproducts can arise from the incomplete conversion or side reactions of these intermediates.[2] Additionally, impurities from starting materials or reagents, such as hemiesters or amides in certain synthetic pathways, can be carried through and contaminate the final product.[3]
Troubleshooting Guide
Problem 1: Low Diastereoselectivity
-
Question: My reaction is producing a mixture of diastereomers with a low ratio of the desired (3R,3aS,6aR) isomer. How can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity is a common issue. Here are a few strategies to consider:
-
Temperature Control: In some synthetic steps, such as an acid quench, maintaining a low temperature (e.g., <-5 °C) can significantly enhance the diastereomeric ratio.[2]
-
Catalyst and Ligand Screening: For syntheses involving cycloadditions, screening different catalysts and chiral ligands can improve diastereoselectivity.[4]
-
Stereocontrolling Functional Groups: Employing starting materials or intermediates with aldehydes containing stereocontrolling functional groups can direct the stereochemical outcome of the reaction.[1]
-
Epimerization: It may be possible to epimerize the undesired anomer in the mother liquor to the desired anomer using a mild acid, followed by crystallization to isolate a second crop of the desired product.[2]
-
Problem 2: Low Yield Due to Product Isolation
-
Question: I am experiencing low yields, and I suspect it's due to the high water solubility of the product during workup. What can I do?
-
Answer: The high water solubility of this compound makes aqueous workup and extraction challenging.[2] Consider the following approaches:
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Solvent Switch: After neutralizing the acidic cyclization mixture with a base like triethylamine, a solvent-switch to a suitable organic solvent such as ethyl acetate can be performed. This can help in precipitating out salts, which can then be filtered off before evaporating the solvent to isolate the product.[2]
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Lyophilization: If small scale, freeze-drying (lyophilization) can be an effective way to remove water without significant product loss.
-
Continuous Extraction: For larger scales, continuous liquid-liquid extraction may be more efficient than multiple batch extractions.
-
Problem 3: Degradation During Acid-Catalyzed Steps
-
Question: I am observing significant byproduct formation, likely due to degradation, during acid-catalyzed cyclization. How can I minimize this?
-
Answer: Acid-catalyzed degradation, such as elimination of water or methanol, is a known issue.[2] To mitigate this:
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Slow Addition of Acid: Add the acid solution dropwise over an extended period to maintain a low concentration of the acid at any given time.
-
Temperature Control: Keep the reaction temperature low (e.g., < -5 °C) during the acid addition and subsequent reaction time.[2]
-
Choice of Acid: Using a weaker acid or a Lewis acid might provide the desired cyclization with fewer side reactions compared to strong Brønsted acids.
-
Quantitative Data
Table 1: Diastereomeric Ratio Enhancement by Temperature Control
| Reaction Step | Temperature | α/β Anomeric Ratio | Reference |
| Acid Quench | Not specified | 3-4:1 | [2] |
| Acid Quench | < -5 °C | 6:1 | [2] |
Experimental Protocols
Key Experiment: Reduction and Cyclization to this compound
This protocol is adapted from a reported synthesis and describes the reduction of a lactone acetal intermediate followed by in-situ cyclization.[2][5]
Materials:
-
(3aR,4R,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2(3H)-one (α-8a)
-
Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄) solution (10 wt%)
-
Hydrochloric acid (HCl) solution (32 wt%)
Procedure:
-
Dissolve the lactone acetal (α-8a) in THF.
-
Add the LiBH₄ solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction mixture at 50 °C for 2.5 hours.
-
Cool the resulting suspension to -10 °C.
-
Add the aqueous HCl solution dropwise over a period of 4 hours, ensuring the temperature is maintained below -5 °C.[5]
-
Proceed with the appropriate workup procedure to isolate the product, taking into account its high water solubility.
Visualizations
Chemical Structure and Potential Instability Hotspots
Caption: Chemical structure with potential sites of instability.
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Chiral Purity Enhancement of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Welcome to the technical support center for the chiral purity enhancement of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this critical chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chiral purity important?
This compound, often referred to as a bis-THF alcohol, is a key chiral building block in the synthesis of several potent HIV protease inhibitors, including Darunavir.[1][2] The specific stereoisomer (3R,3aS,6aR) is crucial for the therapeutic efficacy of these drugs. High enantiomeric purity ensures the final active pharmaceutical ingredient (API) has the correct three-dimensional structure to bind effectively to its biological target, minimizing off-target effects and maximizing potency.
Q2: What are the common methods for enhancing the chiral purity of this compound?
Common methods to enhance chiral purity include:
-
Enzymatic Kinetic Resolution: This technique uses lipases to selectively acylate one enantiomer, allowing for the separation of the desired alcohol from the acylated enantiomer.[1][3]
-
Stereoselective Synthesis: Designing a synthesis route that preferentially forms the desired stereoisomer, often starting from a chiral precursor.[4][5][6]
-
Fractional Distillation: High vacuum fractional distillation can be employed to purify intermediates such as the acetate derivative of the target molecule.[7]
-
Crystallization: Selective crystallization of a derivative or the final product can be used to isolate the desired stereoisomer in high purity.[8]
Q3: What level of enantiomeric excess (ee) is typically required for this intermediate?
For pharmaceutical applications, a very high enantiomeric excess of >99% ee is often required to ensure the safety and efficacy of the final drug product.[4]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) After Enzymatic Resolution
Symptoms:
-
Chiral HPLC or GC analysis shows an enantiomeric excess below the desired specification (e.g., <99% ee).
-
Observed optical rotation is lower than expected for the pure enantiomer.[9][10]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Enzyme Activity or Loading | - Verify the activity of the lipase from the supplier's certificate of analysis. - Ensure the correct enzyme loading is used as specified in the protocol. - Consider screening different lipases (e.g., from Candida antarctica, porcine pancreas) for better selectivity. |
| Suboptimal Reaction Conditions | - Temperature: Ensure the reaction is maintained at the optimal temperature for the specific lipase. Deviations can affect enzyme selectivity. - Solvent: The choice of solvent can significantly impact enzyme performance. Ensure the recommended solvent is used. - pH: For aqueous systems, verify and maintain the optimal pH for the lipase. |
| Incomplete Reaction | - Monitor the reaction progress using chiral HPLC or GC. The reaction should ideally be stopped at or near 50% conversion for optimal ee of the remaining alcohol. - If the reaction goes past 50% conversion, the ee of the desired alcohol will decrease. |
| Racemization | - Ensure the reaction conditions (e.g., pH, temperature) are not causing racemization of the starting material or product. |
Issue 2: Poor Yield During Purification
Symptoms:
-
Low recovery of the final product after purification steps like crystallization or distillation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Product Loss During Workup | - Minimize the number of transfer steps. - Ensure efficient extraction by performing multiple extractions with the appropriate solvent. - Be cautious during solvent removal to avoid co-evaporation of the product. |
| Incomplete Crystallization | - Solvent System: Screen different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired isomer. - Cooling Rate: A slow cooling rate can promote the formation of larger, purer crystals. - Seeding: Introducing seed crystals of the pure desired isomer can initiate crystallization and improve yield and purity. |
| Degradation During Distillation | - Vacuum Level: Ensure a high vacuum is maintained during fractional distillation to lower the boiling point and prevent thermal degradation.[7] - Temperature: Use the lowest possible temperature for distillation. |
Data Presentation
Table 1: Comparison of Chiral Purity Enhancement Methods
| Method | Typical Enantiomeric Excess (ee) Achieved | Key Advantages | Key Considerations |
| Enzymatic Kinetic Resolution | >99%[1][11] | High selectivity, mild reaction conditions. | Limited to 50% theoretical yield for the desired enantiomer. |
| Stereoselective Synthesis | >99%[6] | High theoretical yield, control over stereochemistry. | May require multiple steps and expensive chiral catalysts or starting materials. |
| Fractional Distillation | Purity >97% (for acetate intermediate)[7] | Scalable, effective for removing diastereomers. | Requires specialized high-vacuum equipment, risk of thermal degradation. |
| Crystallization | >99%[8] | Can be highly effective for purification, scalable. | Dependent on finding a suitable solvent system, potential for yield loss in mother liquor. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution
This protocol is a generalized procedure based on common literature methods.[1][3]
-
Preparation: Dissolve the racemic hexahydrofuro[2,3-b]furan-3-ol in an appropriate organic solvent (e.g., toluene, THF).
-
Acyl Donor Addition: Add an acyl donor (e.g., vinyl acetate).
-
Enzyme Addition: Add the lipase (e.g., Novozym 435) to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction progress by chiral HPLC or GC.
-
Quenching: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Purification: Separate the unreacted this compound from the acylated (3S,3aR,6aS)-enantiomer by chromatography or distillation.
Protocol 2: Purification by Fractional Distillation of the Acetate Intermediate
This protocol is based on patent literature for purifying the acetate derivative.[7]
-
Esterification: Convert the hexahydrofuro[2,3-b]furan-3-ol mixture to its acetate ester using a suitable acetylating agent.
-
Distillation Setup: Use a fractional distillation apparatus equipped for high vacuum operation.
-
Distillation: Heat the crude acetate ester under high vacuum. Collect the fractions at the specified boiling point and vacuum level (e.g., 98-118°C under vacuum).[7]
-
Analysis: Analyze the purity of the collected fractions by GC.
-
Hydrolysis: Hydrolyze the purified acetate ester back to the alcohol using a mild base (e.g., potassium carbonate in methanol/dichloromethane).[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. theclinivex.com [theclinivex.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective and efficient synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol - Google Patents [patents.google.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
avoiding epimerization during (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol synthesis
Technical Support Center: (3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-Ol Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid epimerization and other common issues during the synthesis of this critical chiral intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is epimerization and why is it a concern in the synthesis of this compound?
A1: Epimerization is the change in the configuration of one of several chiral centers in a molecule. In the context of this compound, the stereocenter at the C3 position is particularly susceptible to inversion. This is problematic because the biological activity of downstream products, such as the HIV protease inhibitor Darunavir, is highly dependent on the specific stereochemistry of this precursor. The formation of the undesired epimer can lead to reduced yields of the target molecule and introduce significant challenges in purification.
Q2: At which stages of the synthesis is epimerization most likely to occur?
A2: Epimerization at the C3 position is most prevalent under conditions that can facilitate the opening and closing of the furan ring, as the C3 hydroxyl group is part of a hemiacetal (or lactol) functionality. Key stages to monitor closely are:
-
Cyclization/Hemiacetal Formation: The formation of the bicyclic ring system is a critical step where the stereochemistry at C3 is established. The reaction conditions here will dictate the initial diastereomeric ratio.
-
Work-up and Purification: Exposure to acidic or basic conditions during aqueous work-up or chromatography can lead to epimerization.[1] The compound's thermal and base lability has been noted, making careful handling crucial.
-
Prolonged Reaction Times or Elevated Temperatures: Even under seemingly mild conditions, extended reaction times or heating can provide the energy needed for equilibrium to be established between the desired product and its C3 epimer.
Q3: What is the likely mechanism of epimerization at the C3 position?
A3: The C3 position of this compound is a hemiacetal carbon. Hemiacetals exist in equilibrium with their open-chain hydroxy-aldehyde form. This ring-chain tautomerism is the primary pathway for epimerization. Both acid and base can catalyze this process:
-
Acid-Catalyzed Epimerization: Protonation of the hemiacetal oxygen allows for the ring to open, forming a resonance-stabilized carbocation intermediate from the resulting aldehyde. Rotation around the C2-C3 bond followed by re-cyclization can lead to the formation of either epimer.
-
Base-Catalyzed Epimerization: A base can deprotonate the C3 hydroxyl group. The resulting alkoxide can facilitate ring-opening to the enolate of the corresponding hydroxy-aldehyde. Reprotonation and subsequent re-cyclization can result in the inversion of the stereocenter.
Q4: How can I minimize epimerization during my synthesis?
A4: To minimize epimerization, it is crucial to control the reaction conditions carefully:
-
Temperature Control: Perform reactions at low temperatures. For instance, in some synthetic routes, maintaining the temperature below -5°C during an acid quench has been shown to improve the diastereomeric ratio.
-
pH Control: Use mild and controlled pH conditions during work-up and purification. Avoid strong acids and bases. If an acidic or basic wash is necessary, it should be performed quickly and at low temperatures, followed by immediate neutralization.
-
Choice of Reagents: The choice of catalysts and reagents during the cyclization step is critical. Some synthetic approaches utilize stereoselective catalysts to achieve high diastereoselectivity, with reported ratios as high as 98:2.
-
Minimize Reaction and Purification Times: Do not leave reactions running longer than necessary. Similarly, prolonged exposure to silica or alumina during column chromatography can potentially cause epimerization.
Q5: What are the best practices for purifying this compound to avoid epimerization?
A5: Purification is a critical step where a good diastereomeric ratio can be compromised.
-
Chromatography: Use a well-packed column and an optimized eluent system to ensure a quick separation. Consider using a buffered mobile phase if tailing or on-column reactions are observed. Flash chromatography is generally preferred over gravity chromatography to minimize the time the compound spends on the stationary phase.
-
Crystallization: If applicable, crystallization can be an excellent method for isolating the desired diastereomer in high purity. This technique can sometimes be used to upgrade the diastereomeric ratio of the crude product.
-
Avoid Harsh Conditions: As mentioned, avoid high temperatures and extreme pH during all purification steps.
Quantitative Data Summary
The diastereomeric ratio of hexahydrofuro[2,3-b]furan-3-ol and its precursors is highly dependent on the synthetic route and reaction conditions. Below is a summary of reported diastereoselectivities from various synthetic approaches.
| Synthetic Step | Catalyst/Reagent | Solvent/Temperature | Diastereomeric Ratio (desired:undesired) | Reference |
| Cyclization of glycolaldehyde and 2,3-dihydrofuran | Tin(II) triflate with chiral ligands | Not specified | Up to 98:2 | Org. Lett. 2008, 10 (6), pp 1103–1106 |
| Michael addition of nitromethane | DBU or TMG | Methanol, 0-5 °C | 3.2-3.8:1 (for a lactone acetal precursor) | Org. Lett. 2005, 7 (26), pp 5917–5920[2] |
| Acid quench post-Nef oxidation | H2SO4 | Methanol, <-5 °C | 6:1 (for a lactone acetal precursor) | Org. Lett. 2005, 7 (26), pp 5917–5920[2] |
| Anti-aldol reaction | Ester-derived titanium enolate | Not specified | Highly stereoselective | J. Org. Chem. 2005, 70 (11), pp 4471–4474 |
Experimental Protocols
Protocol 1: Diastereoselective Michael Addition and Cyclization (Illustrative)
This protocol is based on a reported synthesis and illustrates a key step where stereocontrol is important.
-
Michael Addition: A solution of S-2,3-O-isopropylideneglyceraldehyde is treated with nitromethane in methanol at a low temperature (e.g., 0-10 °C). A base such as DBU is added dropwise, and the reaction is stirred until completion.
-
Nef Oxidation and Cyclization: The crude mixture containing the nitroalkane is deprotonated with a base like sodium methoxide in methanol. This solution is then slowly added to a concentrated solution of an acid (e.g., sulfuric acid) in methanol at 0-5 °C.
-
Controlled Quench: The reaction is quenched by carefully adding it to a cold (<-5 °C) saturated aqueous solution of a mild base like potassium bicarbonate.
-
Work-up and Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are washed with brine, dried, and concentrated under reduced pressure at a low temperature (<40 °C).
Note: The precise conditions, including concentrations, equivalents of reagents, and reaction times, should be optimized for each specific substrate and scale.
Visualizations
Caption: Mechanism of C3 epimerization via ring-chain tautomerism.
Caption: General synthetic workflow highlighting critical stereocontrol steps.
References
Validation & Comparative
Chiral Analysis of (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol, a key building block in the synthesis of the HIV protease inhibitor Darunavir, is a critical quality attribute. Ensuring the correct enantiomeric form is paramount for the efficacy and safety of the final drug product. This guide provides a comparative overview of analytical techniques for the chiral analysis of this compound, with a focus on chromatographic methods. While a validated Gas Chromatography (GC) method exists, this guide will also present a prospective High-Performance Liquid Chromatography (HPLC) method based on established principles of chiral separation as a viable alternative.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of a validated Gas Chromatography (GC) method and a proposed chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric analysis of this compound.
| Parameter | Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) (Proposed) |
| Principle | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase. | Separation of compounds in the liquid phase based on their differential interaction with a chiral stationary phase. |
| Stationary Phase | Supelco Betadex™ 120 (permethylated beta-cyclodextrin) | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based chiral stationary phase. |
| Mobile Phase | Inert carrier gas (e.g., Helium or Hydrogen) | n-Hexane / Isopropanol (IPA) mixture (e.g., 90:10 v/v) |
| Flow Rate | 1.4 mL/min | 1.0 mL/min |
| Detection | Flame Ionization Detector (FID) | UV-Vis Detector (e.g., at 210 nm, as the analyte lacks a strong chromophore) or Refractive Index Detector (RID) |
| Temperature | Oven temperature program: 80°C (1 min), ramp at 4°C/min to 180°C, hold for 5 min. | Ambient or controlled column temperature (e.g., 25°C) |
| Reported Retention Times | (3r,3as,6ar)-enantiomer: 27.1 min; (3s,3ar,6as)-enantiomer: 27.3 min. | Hypothetical: Enantiomer 1: ~10 min; Enantiomer 2: ~12 min (dependent on exact conditions) |
| Advantages | - Validated method available. - High resolution for volatile compounds. | - Wide applicability to a broad range of compounds. - Room temperature operation. - Non-destructive detection allows for sample recovery. |
| Disadvantages | - Requires analyte to be volatile and thermally stable. - High temperatures can potentially degrade sensitive samples. | - Method development can be time-consuming and requires screening of various columns and mobile phases. - Lower sensitivity without a strong chromophore. |
Experimental Protocols
Gas Chromatography (GC) Method for Enantiomeric Purity
This protocol is based on a validated method for the determination of the enantiomeric excess of this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column: Supelco Betadex™ 120 (60 m x 0.25 mm I.D., 0.25 µm film thickness).
Reagents:
-
Carrier gas: Helium or Hydrogen, high purity.
-
Sample solvent: Suitable volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to a suitable concentration (e.g., 1 mg/mL).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas Flow Rate: 1.4 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 4°C/min to 180°C.
-
Hold: Maintain 180°C for 5 minutes.
-
-
-
Injection: Inject an appropriate volume (e.g., 1 µL) of the sample solution.
-
Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated using the peak areas.
Proposed Chiral High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on common practices for chiral separations of small molecules lacking strong chromophores.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Refractive Index Detector (RID).
-
Chiral column: Chiralpak® AD-H (250 mm x 4.6 mm I.D., 5 µm particle size) or a similar polysaccharide-based column.
Reagents:
-
Mobile Phase A: n-Hexane (HPLC grade)
-
Mobile Phase B: Isopropanol (IPA) (HPLC grade)
-
Sample solvent: Mobile phase or a mixture of Hexane/IPA.
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm (if sensitivity is sufficient) or RID.
-
Injection Volume: 10 µL
-
-
Method Development and Optimization:
-
If separation is not achieved, screen other chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AS-H).
-
Vary the ratio of n-Hexane to the alcohol modifier (IPA, Ethanol).
-
Adjust the flow rate to optimize resolution and analysis time.
-
-
Data Analysis: Calculate the enantiomeric purity based on the peak areas of the two enantiomers.
Visualizations
Caption: Experimental workflow for chiral analysis.
Caption: Comparison of GC and HPLC for chiral analysis.
A Comparative Guide to Purity Analysis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
For researchers, scientists, and drug development professionals, ensuring the chemical and stereoisomeric purity of pharmaceutical intermediates like (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is paramount. This bicyclic furan derivative is a key chiral building block in the synthesis of several HIV protease inhibitors. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative analytical techniques for the comprehensive purity assessment of this critical intermediate.
Purity and Impurity Profile
The primary impurities of concern for this compound are its stereoisomers, which can arise during synthesis. These diastereomers and enantiomers may exhibit different pharmacological and toxicological profiles, necessitating their careful control.
Table 1: Potential Stereoisomeric Impurities
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |
| (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | 156928-10-8 | C₆H₁₀O₃ | 130.14 |
| (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | 252873-00-0 | C₆H₁₀O₃ | 130.14 |
| Other potential process-related impurities | N/A | - | - |
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and the nature of the impurities being monitored. Below is a comparison of GC-MS with other viable methods.
Table 2: Comparison of Analytical Method Performance
| Parameter | GC-MS | Chiral HPLC | Chiral SFC | Quantitative ¹H NMR (qNMR) |
| Primary Use | Enantiomeric Purity, Volatile Impurities | Enantiomeric & Diastereomeric Purity | Enantiomeric & Diastereomeric Purity | Absolute Purity, Structural Confirmation |
| LOD/LOQ | Analyte Dependent (ng/mL to pg/mL) | ~0.2 µg/mL / ~0.5 µg/mL (typical) | Analyte Dependent (ng/mL to µg/mL) | ~0.1% w/w |
| Linearity (R²) | >0.99 | >0.999 | >0.99 | Excellent |
| Precision (%RSD) | < 5% | < 2% | < 3% | < 1% |
| Accuracy (% Recovery) | 95-105% | 98-102% | 95-105% | 99-101% |
| Throughput | Moderate | Lower | Higher | High |
| Solvent Consumption | Low | High | Low to Moderate | Low |
Note: The performance data for HPLC and SFC are typical values for chiral separations of small molecules and may vary for this specific analyte.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are established and representative protocols for the analysis of this compound.
Gas Chromatography (GC) for Enantiomeric Purity
This method is established for the determination of the enantiomeric excess (e.e.) of this compound.
-
Instrumentation: Agilent 6890 GC (or equivalent) with FID detector.
-
Column: Betadex column (e.g., Supelco 24305), 60 m x 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 4 °C/min to 180 °C.
-
Hold at 180 °C for 5 min.
-
-
Expected Retention Times:
-
This compound: ~27.1 min.
-
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (enantiomer): ~27.3 min.[1]
-
Representative Chiral High-Performance Liquid Chromatography (HPLC) Method
While a specific validated HPLC method for this compound is not detailed in the provided search results, a typical method can be developed based on common practices for chiral alcohols.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Polysaccharide-based chiral stationary phase (CSP), such as Chiralcel OD-H or Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: As the analyte lacks a strong chromophore, low UV (e.g., 210 nm) or derivatization would be necessary.
-
Injection Volume: 10 µL.
Representative Chiral Supercritical Fluid Chromatography (SFC) Method
SFC offers a greener and often faster alternative to normal-phase HPLC for chiral separations.
-
Instrumentation: SFC system with a UV/Vis or DAD detector.
-
Column: Polysaccharide-based CSP suitable for SFC (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-200 bar.
-
Column Temperature: 35-40 °C.
-
Detection Wavelength: Low UV or derivatization required.
Quantitative ¹H NMR (qNMR) for Absolute Purity
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Accurately weigh a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>150:1 for signals used in quantification).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate well-resolved, characteristic signals of both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated based on the integral values, the number of protons corresponding to each integral, the molecular weights, and the masses of the analyte and the internal standard.[2][3]
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes discussed.
Caption: Workflow for GC-MS Purity Analysis.
Caption: Comparison of Analytical Techniques.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
comparison of different synthetic routes to (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
For Researchers, Scientists, and Drug Development Professionals
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of several potent HIV protease inhibitors, most notably Darunavir. Its stereochemically dense structure necessitates elegant and efficient synthetic strategies. This guide provides an objective comparison of three prominent synthetic routes to this key intermediate, supported by experimental data, detailed methodologies, and a visual representation of the synthetic pathways.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic strategies, allowing for a direct comparison of their efficiency and stereochemical control.
| Parameter | Diastereoselective Michael Addition/Nef Oxidation | Photocycloaddition | Catalytic Cyclization of Glycolaldehyde & 2,3-Dihydrofuran |
| Starting Materials | S-2,3-O-isopropylideneglyceraldehyde | Furan, Cbz-protected glycol aldehyde | Glycolaldehyde, 2,3-dihydrofuran |
| Key Steps | Wittig/Knoevenagel, Michael Addition, Nef Oxidation, Reduction, Cyclization | [2+2] Photocycloaddition, Hydrogenation, Lipase-catalyzed kinetic resolution | Diastereoselective cyclization, Enzymatic resolution |
| Overall Yield | Wittig Route: 34%[1] | 35%[2] | Not explicitly stated, but key step has high diastereoselectivity |
| Knoevenagel Route: 19%[1] | |||
| Diastereoselectivity | Michael Addition (Wittig Route): >95:5 (syn/anti)[1] | Photocycloaddition: High (predominantly one diastereomer) | Cyclization: Up to 98:2[3][4] |
| Michael Addition (Knoevenagel Route): 97:3 (syn/anti)[1] | |||
| Enantiomeric Excess (ee) | >99% (from chiral pool)[1] | >99% (after enzymatic resolution)[5] | >99% (after enzymatic resolution)[3] |
| Scalability | Wittig route demonstrated on multi-100 kg scale[1] | Photochemical reactions can be challenging to scale up[2] | Potentially scalable |
| Advantages | High stereoselectivity from the outset, scalable (Wittig)[1] | Concise, high enantiomeric purity[2][5] | One-step for the core structure, high diastereoselectivity[3][4] |
| Disadvantages | Knoevenagel route has lower yield and more steps[1] | Use of photochemistry, need for chromatographic separation and enzymatic resolution[2] | Initial low to moderate enantioselectivity requiring enzymatic resolution[3] |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow and comparison of the three synthetic routes to this compound.
Caption: Comparative overview of three synthetic strategies.
Experimental Protocols
Route 1: Diastereoselective Michael Addition/Nef Oxidation (Wittig Variation)
This route is a highly stereoselective and scalable process.
1. Wittig Reaction:
-
To a solution of S-2,3-O-isopropylideneglyceraldehyde in aqueous THF, 1 equivalent of triethyl phosphonoacetate is added.
-
The pH is adjusted to 10-11 with a suitable base (e.g., K₂CO₃).
-
The reaction mixture is stirred until completion, yielding the E-α,β-unsaturated ester with an E/Z ratio of >95:5 and an enantiomeric excess of 98%. The crude product can often be used directly in the next step.[1]
2. Michael Addition:
-
The α,β-unsaturated ester is dissolved in methanol.
-
Nitromethane and a catalytic amount of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are added.
-
The reaction is stirred at ambient temperature, resulting in the formation of the syn-nitro adduct with a diastereomeric ratio of >95:5 (syn/anti).[1]
3. Nef Oxidation and Cyclization:
-
The crude nitro adduct is treated with a base like sodium methoxide in methanol to form the nitronate salt.
-
This solution is then slowly added to a cold (0-5 °C) solution of concentrated sulfuric acid in methanol.
-
This effects the Nef oxidation and concomitant deprotection of the acetonide and cyclization to the lactone acetal.[1]
4. Reduction and Final Cyclization:
-
The lactone acetal is reduced using a reducing agent such as lithium borohydride (LiBH₄) in THF at elevated temperatures (e.g., 50 °C).
-
The resulting lithium complex is then treated with aqueous HCl at low temperatures, which induces the final cyclization to afford this compound.[1]
Route 2: Photocycloaddition
This one-pot procedure offers a concise pathway to the target molecule.
1. [2+2] Photocycloaddition:
-
A solution of Cbz-protected glycol aldehyde and an excess of furan in a solvent like methyl tert-butyl ether (MTBE) is placed in a quartz reactor.
-
The mixture is irradiated with a suitable UV lamp (e.g., in a Rayonet photochemical reactor) under an inert atmosphere until the aldehyde is consumed (monitored by TLC).
-
Excess furan is removed under reduced pressure to yield the racemic photocycloadduct.[2]
2. Hydrogenation:
-
The crude photocycloadduct is dissolved in a suitable solvent (e.g., ethyl acetate) and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst.
-
The reaction is carried out under a hydrogen atmosphere until the double bond is reduced.
3. Lipase-Catalyzed Kinetic Resolution:
-
The resulting racemic alcohol is dissolved in a solvent like MTBE.
-
A lipase, such as porcine pancreatic lipase (PPL), and an acylating agent (e.g., propionic anhydride) are added.
-
The mixture is stirred at room temperature, leading to the selective acylation of one enantiomer.
-
The reaction is filtered, and the desired unreacted this compound is isolated by chromatography with an enantiomeric excess of up to 99%.[2]
Route 3: Catalytic Cyclization of Glycolaldehyde and 2,3-Dihydrofuran
This approach provides a rapid, one-step entry to the core bicyclic structure.
1. Diastereoselective Cyclization:
-
A mixture of glycolaldehyde and 2,3-dihydrofuran is treated with a catalyst in a suitable solvent.
-
Catalysts can be formed from tin(II) triflate and chiral ligands like BINAP or Evans's box ligands.
-
The reaction proceeds to give the racemic product with a high diastereomeric ratio (up to 98:2).[3][4]
2. Enzymatic Resolution:
-
The enantiomeric purity of the racemic product is enhanced through an enzymatic resolution process, similar to the one described in the photocycloaddition route, to yield the optically pure target molecule.[3]
Conclusion
The choice of synthetic route for this compound depends on several factors including scalability, cost of starting materials and reagents, and the desired stereochemical purity.
-
The Diastereoselective Michael Addition/Nef Oxidation route, particularly the Wittig variation, stands out as a robust and scalable method that has been proven on an industrial scale. Its high stereocontrol from an early stage, derived from a chiral pool starting material, is a significant advantage.[1]
-
The Photocycloaddition route offers an elegant and concise one-pot procedure to the racemic precursor, followed by efficient enzymatic resolution to achieve high enantiopurity. However, the scalability of photochemical reactions can be a concern.[2][5]
-
The Catalytic Cyclization of Glycolaldehyde and 2,3-Dihydrofuran provides a rapid and highly diastereoselective entry to the core structure. While the initial enantioselectivity is low, it is effectively addressed by a subsequent enzymatic resolution step.[3][4]
For large-scale manufacturing, the Wittig-based Michael addition route appears to be the most established and efficient. For laboratory-scale synthesis and process development, the other routes offer viable and interesting alternatives that may be further optimized. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for this crucial pharmaceutical intermediate.
References
A Comparative Guide to the Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
For Researchers, Scientists, and Drug Development Professionals
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of several potent HIV protease inhibitors, including the antiretroviral drug Darunavir. The stereospecific synthesis of this complex molecule is a critical aspect of ensuring the efficacy and safety of these pharmaceuticals. This guide provides a comparative analysis of four prominent synthetic protocols, offering a comprehensive overview of their performance based on experimental data. Detailed methodologies for each key experiment are provided to facilitate replication and adaptation in a research and development setting.
Comparative Performance of Synthesis Protocols
The selection of a synthetic route for this compound is often a trade-off between various factors including overall yield, stereoselectivity, scalability, and the cost and availability of starting materials. The following table summarizes the key performance indicators of four distinct and validated synthesis protocols.
| Synthesis Protocol | Key Starting Materials | Overall Yield | Purity/Stereoselectivity | Scalability | Key Advantages | Key Disadvantages |
| Wittig Route | S-2,3-O-isopropylideneglyceraldehyde, Triethyl phosphonoacetate, Nitromethane | 34%[1] | High diastereoselectivity (syn/anti ratio of 97:3 for Michael addition)[1] | Proven on multi-100 kg scale[1] | High diastereoselectivity, proven scalability, good operational efficiency.[1] | Multiple synthetic steps. |
| Photocycloaddition of Furan | Furan, Cbz-protected glycol aldehyde | High (specific yield not consistently reported, but described as a high-yield process) | Excellent enantioselectivity (up to 99% ee) after enzymatic resolution.[2] | Potentially challenging to scale up due to the nature of photochemical reactions.[3] | One-pot procedure, high enantiomeric excess.[2] | Scalability of photochemical reactions can be a concern.[3] |
| From Monopotassium Isocitrate | Monopotassium isocitrate | 55% | High | Demonstrated on a laboratory scale. | Utilizes a readily available and inexpensive chiral pool starting material. | Multi-step synthesis. |
| Diastereoselective Cyclization | Glycolaldehyde, 2,3-Dihydrofuran | Not explicitly stated as an overall yield, but the key cyclization step is high yielding. | High diastereoselectivity (up to 98:2).[4] | Amenable to scale-up. | One-step cyclization, high diastereoselectivity.[4] | Requires a chiral catalyst for enantioselectivity. |
Experimental Protocols
The following sections provide detailed experimental methodologies for the key stages of each of the four discussed synthetic routes.
Wittig Route from S-2,3-O-isopropylideneglyceraldehyde
This route leverages a Horner-Wadsworth-Emmons reaction followed by a diastereoselective Michael addition and subsequent cyclization steps.[1]
a) Synthesis of Enoate via Horner-Wadsworth-Emmons Reaction:
-
To a solution of S-2,3-O-isopropylideneglyceraldehyde, add 1 equivalent of triethyl phosphonoacetate in aqueous THF.
-
Adjust the pH to 10-11 to facilitate the reaction.
-
The reaction yields the corresponding enoate with high chemical and enantiomeric purity (ee = 98%) and an E/Z ratio of >95:5.[1]
b) Diastereoselective Michael Addition of Nitromethane:
-
The enoate is reacted with nitromethane in the presence of a catalytic amount of DBU (0.1 equivalents) in methanol at ambient temperature.
-
This addition proceeds with high diastereoselectivity, affording the syn-adduct with a syn/anti ratio of 97:3.[1]
c) Nef Oxidation and Cyclization:
-
The nitro adduct undergoes a Nef oxidation followed by cyclization to yield the lactone acetal intermediate.
-
This intermediate is then reduced and subjected to a final cyclization to afford this compound.[1]
Photocycloaddition of Furan
This one-pot synthesis involves a [2+2] photocycloaddition, hydrogenation, and enzymatic resolution to achieve high enantiopurity.[2]
a) [2+2] Photocycloaddition:
-
A solution of furan and Cbz-protected glycol aldehyde in a suitable solvent is subjected to UV irradiation to induce a [2+2] cycloaddition, forming the oxetane intermediate.
b) Hydrogenation and Deprotection:
-
The resulting cycloadduct is then hydrogenated, typically using a palladium catalyst, to reduce the double bond.
-
Subsequent deprotection of the Cbz group yields the racemic hexahydrofuro[2,3-b]furan-3-ol.
c) Lipase-Catalyzed Kinetic Resolution:
-
The racemic alcohol is subjected to enzymatic kinetic resolution using a lipase (e.g., Amano Lipase PS-30) to selectively acylate one enantiomer, allowing for the separation of the desired (3R,3aS,6aR)-enantiomer with high enantiomeric excess (>99% ee).[2]
Synthesis from Monopotassium Isocitrate
This practical synthesis utilizes a chiral pool starting material and proceeds through a series of transformations including lactonization and amide formation.
a) Lactonization of Isocitric Acid:
-
Monopotassium isocitrate is neutralized using an ion-exchange resin.
-
The resulting free isocitric acid is heated to 95-100 °C to yield the corresponding lactone diacid.
b) Amide Formation and Reduction:
-
The lactone diacid is converted to a tertiary amide.
-
This amide, along with the ester functionalities, is then reduced using a strong reducing agent like lithium aluminum hydride.
c) Acidic Workup and Cyclization:
-
An acidic workup of the reduction mixture leads to a transient aminal-triol which undergoes an in-situ cyclization to form the target this compound.
Diastereoselective Cyclization of Glycolaldehyde and 2,3-Dihydrofuran
This efficient method involves a direct, one-step cycloaddition to form the core bicyclic structure with high diastereoselectivity.[4][5]
a) Catalytic Cycloaddition:
-
Glycolaldehyde and 2,3-dihydrofuran are reacted in the presence of a catalyst.
-
Various catalysts, including those derived from tin(II) triflate and chiral ligands like BINAP or Evans's box ligands, can be employed to catalyze the cycloaddition.[4][5]
-
The reaction proceeds with high diastereoselectivity, yielding a mixture of diastereomers with a ratio of up to 98:2.[4][5]
b) Enantioselective Enhancement (Optional):
-
To obtain the enantiopure product, an enzymatic process can be subsequently employed to enhance the enantiomeric purity.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes described above.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. | Semantic Scholar [semanticscholar.org]
A comprehensive review of clinical trial data reveals that Darunavir, particularly when boosted with ritonavir (DRV/r), exhibits superior or non-inferior virologic suppression and a more robust resistance profile compared to other leading protease inhibitors (PIs) in both treatment-naïve and treatment-experienced HIV-1 infected patients. These findings are supported by extensive clinical evidence, positioning Darunavir as a cornerstone of modern antiretroviral therapy.
Darunavir, a second-generation protease inhibitor, has consistently shown high-level efficacy in suppressing HIV-1 replication. Its molecular structure allows for potent inhibition of both wild-type and multi-PI resistant strains of the virus, a critical advantage in the management of HIV-1 infection.[1] When co-administered with a low dose of ritonavir, a pharmacokinetic enhancer, Darunavir's therapeutic levels are optimized, leading to improved patient outcomes.
Comparative Efficacy in Treatment-Naïve Patients
In the landmark ARTEMIS trial, a head-to-head comparison in treatment-naïve patients demonstrated the superiority of once-daily DRV/r over Lopinavir/ritonavir (LPV/r). Over 192 weeks, a significantly higher percentage of patients receiving DRV/r achieved a virologic response (HIV-1 RNA < 50 copies/mL).[2] Specifically, at 96 weeks, 79% of patients on DRV/r had a viral load below 50 copies/mL compared to 65% of those on LPV/r, a statistically significant difference.[3] This superior efficacy was particularly pronounced in patients with a high baseline viral load (>100,000 copies/mL).[3]
| ARTEMIS Trial: Week 192 Efficacy Data (Treatment-Naïve Patients) | ||
| Endpoint | Darunavir/ritonavir (DRV/r) | Lopinavir/ritonavir (LPV/r) |
| Virologic Response (HIV-1 RNA < 50 copies/mL) | 68.8% | 57.2% |
| Discontinuation due to Adverse Events | 4.7% | 12.7% |
| Grade 2-4 Treatment-Related Diarrhea | 5.0% | 11.3% |
Data from the ARTEMIS trial highlight the superior long-term virologic suppression and better tolerability of Darunavir/ritonavir compared to Lopinavir/ritonavir in treatment-naïve patients.[2]
Efficacy in Treatment-Experienced Patients
For patients who have previously undergone antiretroviral therapy, Darunavir has also shown significant advantages. The TITAN trial, which enrolled treatment-experienced, lopinavir-naïve patients, found that at 48 weeks, a greater proportion of patients on DRV/r achieved viral suppression (HIV-1 RNA < 50 copies/mL) compared to those on LPV/r (71% vs. 60%).[4] Furthermore, patients treated with DRV/r experienced a greater mean reduction in viral load.[4]
| TITAN Trial: Week 48 Efficacy Data (Treatment-Experienced Patients) | ||
| Endpoint | Darunavir/ritonavir (DRV/r) | Lopinavir/ritonavir (LPV/r) |
| Virologic Response (HIV-1 RNA < 50 copies/mL) | 71% | 60% |
| Mean Viral Load Reduction (log10 copies/mL) | -1.95 | -1.72 |
| Discontinuation due to Virologic Failure | 1% | 11% |
The TITAN trial results underscore the enhanced efficacy of Darunavir/ritonavir in a treatment-experienced population, with a notable reduction in virologic failure rates.[4]
Resistance Profile: A Higher Genetic Barrier
A key differentiator for Darunavir is its high genetic barrier to the development of resistance.[5][6] In-vitro studies have demonstrated that the development of resistance to Darunavir is significantly slower and more difficult to induce compared to other PIs.[5] This is attributed to its robust binding affinity to the active site of the HIV-1 protease.[5] Clinical data from the ARTEMIS and TITAN trials support this, showing that no primary PI mutations developed in patients experiencing virologic failure in the DRV/r arms.[2][4] This resilience to resistance makes Darunavir a crucial option for long-term therapy and for patients with pre-existing resistance to other PIs.[5][6]
Comparison with Atazanavir
While direct large-scale, long-term comparative trials with Atazanavir/ritonavir (ATV/r) are less abundant, observational studies suggest that the risk of regimen failure is similar between DRV/r and ATV/r.[7] However, some studies have indicated a lower risk of virologic failure with DRV/r.[7] Both are considered viable first-line options in many treatment guidelines, with the choice often depending on individual patient characteristics and potential side effects.[8]
Experimental Protocols and Methodologies
The clinical trials cited employed standard methodologies for assessing efficacy and safety. The primary efficacy endpoint was typically the proportion of patients with plasma HIV-1 RNA levels below a certain threshold (e.g., 50 copies/mL), as determined by sensitive real-time PCR assays.
General Experimental Workflow for HIV-1 RNA Quantification
Logical Flow of Protease Inhibitor Action and Resistance Development
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Final 192-week efficacy and safety of once-daily darunavir/ritonavir compared with lopinavir/ritonavir in HIV-1-infected treatment-naïve patients in the ARTEMIS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darunavir vs Lopinavir at 96 Weeks in People With Naïve Advanced HIV - ARTEMIS Study [natap.org]
- 4. Darunavir superior to lopinavir in 48-week study in treatment-experienced patients | aidsmap [aidsmap.com]
- 5. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resilience to resistance of HIV-1 protease inhibitors: profile of darunavir. | Semantic Scholar [semanticscholar.org]
- 7. Comparison of atazanavir/ritonavir and darunavir/ritonavir based antiretroviral therapy for antiretroviral naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which ARV is better- darunavir or atazanavir? | HIV i-Base [i-base.info]
A Comparative Guide to Assessing the Enantiomeric Excess of (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric excess (e.e.) is a critical quality control step. (3r,3as,6ar)-Hexahydrofuro[2,3-b]furan-3-ol is a key chiral intermediate in the synthesis of several antiviral drugs, making the robust assessment of its enantiomeric purity paramount. This guide provides an objective comparison of chromatographic methods for determining the enantiomeric excess of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The primary methods for determining the enantiomeric excess of chiral compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC), both utilizing chiral stationary phases (CSPs). The choice between these techniques often depends on the volatility and thermal stability of the analyte, as well as the desired resolution and analysis time.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile enantiomers based on differential partitioning between a gaseous mobile phase and a chiral stationary phase. | Separation of enantiomers based on differential interactions with a chiral stationary phase in a liquid mobile phase. |
| Typical Analytes | Volatile and thermally stable compounds. | A wide range of compounds, including non-volatile and thermally labile molecules. |
| Resolution | Often provides very high resolution, leading to baseline separation of enantiomers. | Resolution is dependent on the choice of chiral stationary phase and mobile phase composition. |
| Analysis Time | Can be relatively fast, especially with modern capillary columns. | Analysis times can vary but are often longer than GC. |
| Sample Derivatization | May be required to increase volatility and thermal stability. | Often not required, simplifying sample preparation. |
| Instrumentation Cost | Generally lower initial cost compared to HPLC systems. | Higher initial investment for pumps, detectors, and columns. |
| Solvent Consumption | Minimal, as it uses a carrier gas as the mobile phase. | Can be significant, leading to higher operating costs and waste disposal considerations. |
Experimental Protocols
Method 1: Chiral Gas Chromatography (GC)
A specific and validated method for the determination of the enantiomeric excess of this compound has been reported. This method offers excellent resolution and sensitivity.
Instrumentation:
-
Gas Chromatograph: Agilent 6890 GC (or equivalent)
-
Column: Betadex column (Supelco, part number 24305 or equivalent), 60 m length, 0.25 µm film thickness
-
Injector: Split/splitless inlet
-
Detector: Flame Ionization Detector (FID)
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 4 °C/min to 180 °C
-
Final temperature: 180 °C, hold for 5 minutes
-
-
Carrier Gas: Helium
-
Column Head Pressure: 26.4 kPa
-
Column Flow: 1.4 mL/min
-
Split Flow: 37.5 mL/min
Expected Retention Times:
-
This compound: 27.1 minutes
-
(3s,3ar,6as)-Hexahydrofuro[2,3-b]furan-3-ol (enantiomer): 27.3 minutes
Method 2: Chiral High-Performance Liquid Chromatography (HPLC) - A Representative Method
Instrumentation:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: A column packed with a derivatized polysaccharide, such as amylose or cellulose (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
Chromatographic Conditions (Hypothetical):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
The sample should be dissolved in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
Workflow Diagrams
Workflow for Enantiomeric Excess Determination by Chiral GC.
Workflow for Enantiomeric Excess Determination by Chiral HPLC.
Conclusion
Both chiral GC and chiral HPLC are powerful techniques for the determination of the enantiomeric excess of this compound. For this specific compound, a well-defined chiral GC method exists, offering high resolution. While a specific HPLC method is not documented in readily available literature, the principles of chiral HPLC are well-established, and a suitable method could be developed using polysaccharide-based chiral stationary phases. The choice of method will ultimately depend on the available instrumentation, desired analysis time, and the specific requirements of the analytical workflow.
Spectroscopic Comparison of (3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-Ol Isomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and its isomers, offering valuable data for researchers, scientists, and professionals in drug development. Understanding the distinct spectroscopic properties of these stereoisomers is crucial for their synthesis, identification, and quality control, particularly as this compound is a key building block for the HIV protease inhibitor Darunavir.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound and its enantiomer. At present, comprehensive, publicly available spectroscopic data for the other diastereomers is limited.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| This compound | 5.70 (d, J = 5.2 Hz, 1H), 4.45 (m, 1H), 3.87–4.02 (abx system, 3H), 3.64 (dd, J = 9.2, 7.0 Hz, 1H), 2.87 (m, 1H), 2.31 (m, 1H), 2.08 (bd, 1H, -OH), 1.88 (m, 1H) | [1] |
| This compound | 5.15 (dd, J = 7.4, 3.8 Hz, 1H), 4.88 (s, 1H), 4.10 (d, J = 11.1 Hz, 1H), 3.96 (dd, J = 10.9, 3.8 Hz, 1H), 3.10-2.99 (m, 1H), 2.84 (dd, J = 18.2, 11.0 Hz, 1H), 2.51 (dd, J = 18.3, 3.7 Hz, 1H) | [2] |
| (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | No detailed ¹H NMR data was found in the searched literature. However, as the enantiomer of the (3R,3aS,6aR) isomer, its ¹H NMR spectrum is expected to be identical. |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shifts (δ, ppm) | Reference |
| This compound | 109.54, 73.15, 71.00, 69.90, 46.58, 24.86 | [1] |
| This compound | 110.0, 83.0, 70.6, 54.5, 45.1, 31.7 | [2] |
| (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | No detailed ¹³C NMR data was found in the searched literature. As the enantiomer, its ¹³C NMR spectrum is expected to be identical to the (3R,3aS,6aR) isomer. |
Table 3: Mass Spectrometry and Chromatography Data
| Isomer | Mass Spectrometry (m/z) | Gas Chromatography (GC) Retention Time (min) | Reference |
| This compound | GC-MS (EI): m/z 100 (M-CH₂O) | 27.1 | [1][2] |
| (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | Not available | 27.3 | [2] |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-120 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans for adequate signal intensity.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: Use a chiral capillary column (e.g., Betadex) to potentially separate enantiomers.
-
Injector Temperature: Set to an appropriate temperature for volatilization without decomposition (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 180-250 °C) to ensure good separation.[2]
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 30-200).
-
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic comparison of hexahydrofuro[2,3-b]furan-3-ol isomers.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of isomers.
References
cost-benefit analysis of (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol synthesis methods
For Researchers, Scientists, and Drug Development Professionals
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of several potent HIV protease inhibitors, most notably Darunavir. Its complex stereochemistry and the high cost associated with its production have spurred significant research into efficient and scalable synthetic routes. This guide provides a comparative analysis of the leading synthesis methods, offering a cost-benefit evaluation based on key process metrics, detailed experimental protocols, and visual workflows to aid in methodological selection.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound on an industrial scale is a multifaceted decision, balancing yield, purity, cost, safety, and environmental impact. Below is a summary of the key quantitative data for the most prominent methods.
| Metric | "Wittig" Route | Photocycloaddition Route | Isocitrate Route | Diastereoselective Cyclization |
| Starting Material | S-2,3-O-isopropylideneglyceraldehyde | Furan, Cbz-protected glycol aldehyde | Monopotassium isocitrate | Glycolaldehyde, 2,3-dihydrofuran |
| Overall Yield | ~34%[1] | High (not specified) | 43% (to activated carbonate)[2] | High (not specified) |
| Enantiomeric Excess | >99%[1] | up to 99%[3][4] | Not specified | >99% (after resolution)[5][6] |
| Number of Steps | 4 (vs 6 for a related route)[1] | One-pot (multi-step reaction)[3] | Multi-step[2] | One-step cyclization + resolution[6][7] |
| Scalability | Proven (multi-100 kg scale)[1] | Challenging (photochemical step)[1][4] | Practical, avoids chromatography[2] | Potentially scalable |
| Key Advantages | High yield, proven scalability | High enantioselectivity, one-pot | Renewable starting material, no chromatography | High diastereoselectivity |
| Key Disadvantages | Multiple steps | Scalability of photochemistry | Multi-step process | Requires chiral catalyst and resolution |
Experimental Protocols
The "Wittig" Route from S-2,3-O-isopropylideneglyceraldehyde
This route has been identified as a superior method for large-scale production due to its efficiency and high overall yield.[1]
Step 1: Horner-Wadsworth-Emmons Reaction
-
S-2,3-O-isopropylideneglyceraldehyde is reacted with triethyl phosphonoacetate in a biphasic system (aqueous THF) at a controlled pH of 10-11.
-
This reaction yields the E/Z mixture of the corresponding enoate with high chemical and enantiomeric purity (ee = 98%).[1]
Step 2: Michael Addition of Nitromethane
-
The enoate undergoes a Michael addition with nitromethane in the presence of a catalytic amount of DBU in methanol at ambient temperature.
-
This step proceeds with high diastereoselectivity, affording the syn-nitro adduct.[1]
Step 3: Nef Oxidation and Cyclization to Lactone Acetal
-
The nitro adduct is treated with sodium methoxide in methanol, and the resulting nitronate is added to a cold solution of sulfuric acid in methanol.
-
This sequence triggers a Nef oxidation followed by cyclization to yield the lactone acetal.[1]
Step 4: Reduction and Final Cyclization
-
The lactone acetal is reduced with lithium borohydride (LiBH4) in THF.
-
The resulting intermediate is not isolated but directly cyclized by the addition of aqueous HCl to furnish this compound.[1]
Photocycloaddition of Furan and Cbz-protected Glycol Aldehyde
This one-pot method offers high enantioselectivity but faces challenges in scalability due to the photochemical step.[3][4]
Step 1: [2+2] Photocycloaddition
-
Furan and Cbz-protected glycol aldehyde are subjected to a [2+2] photocycloaddition reaction to form the corresponding oxetane.[3][4]
Step 2: Hydrogenation
-
The resulting cycloadduct is hydrogenated, likely to reduce a double bond and/or open the oxetane ring.[3][4]
Step 3: Lipase-Catalyzed Kinetic Resolution
-
The racemic mixture is then subjected to a kinetic resolution using a lipase (e.g., pig pancreatic lipase) to selectively acylate one enantiomer, allowing for the separation of the desired alcohol with high enantiomeric excess.[3][4]
Synthesis from Monopotassium Isocitrate
This route is notable for its use of a renewable starting material and avoidance of costly chromatographic purification.[2]
Step 1: Conversion to Tertiary Amide
-
Monopotassium isocitrate, obtainable from fermentation, is converted in several steps to a key tertiary amide intermediate.[2]
Step 2: Reduction with Lithium Aluminum Hydride (LAH)
-
The tertiary amide and ester functionalities are reduced simultaneously using lithium aluminum hydride.[2]
Step 3: Acidic Workup and In Situ Cyclization
-
An acidic workup of the reaction mixture leads to the formation of a transient aminal-triol, which undergoes in situ cyclization to yield the final product.[2]
Synthesis Workflow Diagrams
To visually compare the logical flow of these synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Workflow of the 'Wittig' route.
Caption: Workflow of the Photocycloaddition route.
Caption: Workflow of the Isocitrate route.
Conclusion
The synthesis of this compound presents a significant challenge in pharmaceutical manufacturing. While multiple routes have been developed, the "Wittig" route starting from S-2,3-O-isopropylideneglyceraldehyde appears to offer the most robust and scalable solution for large-scale production, as evidenced by its successful implementation on a multi-hundred kilogram scale.[1] The photocycloaddition route, while elegant in its one-pot nature and high enantioselectivity, is hampered by the inherent difficulties of scaling up photochemical reactions. The route from monopotassium isocitrate is a promising green alternative, utilizing a renewable feedstock and avoiding costly purification steps, making it an attractive option for further process development. The diastereoselective cyclization offers a direct approach but requires a chiral catalyst and a subsequent resolution step.
Ultimately, the choice of synthesis method will depend on the specific requirements of the project, including the scale of production, cost constraints, and available equipment. This guide provides a foundational comparison to aid researchers and drug development professionals in making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Synthesis and biological profile of substituted hexahydrofuro[3,4‐ b ]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient and Practical Chemoenzymatic Route to (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-6-amino-3-ol (6-Aminoisomannide) from Renewable Sources [arpi.unipi.it]
A Comparative Review of Synthetic Strategies for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a pivotal chiral building block, is a key component in the synthesis of several potent HIV protease inhibitors, most notably Darunavir.[1][2][3] Its unique tricyclic structure, possessing three contiguous stereocenters, presents a significant synthetic challenge. Consequently, numerous synthetic routes have been developed, each with distinct advantages and limitations. This guide provides a comparative overview of the prominent synthetic strategies, focusing on methodologies, key experimental data, and visual representations of the synthetic pathways. The primary approaches to establishing the requisite stereochemistry can be broadly categorized into enzyme-catalyzed resolution, asymmetric catalysis, and substrate-induced diastereoselective reactions.
Enzyme-Catalyzed Resolution Approaches
Enzymatic resolution is a widely employed method for obtaining enantiomerically pure this compound. This strategy typically involves the synthesis of a racemic or diastereomeric mixture of the target molecule or a precursor, followed by selective enzymatic transformation of one of the enantiomers, allowing for their separation.
A common approach involves the lipase-catalyzed kinetic resolution of a racemic mixture of the final hexahydrofuro[2,3-b]furan-3-ol. For instance, a one-pot synthesis starting from furan and a protected glycolaldehyde utilizes a [2+2] photocycloaddition followed by hydrogenation. The resulting racemic alcohol is then resolved using a lipase, such as Pseudomonas lipase (PPL), and an acylating agent like propionic anhydride. This method can achieve high enantiomeric excess (ee) for the desired alcohol.[1]
| Method | Starting Materials | Key Steps | Enzyme | Yield (%) | Enantiomeric Excess (%) | Reference |
| Lipase-catalyzed kinetic resolution | Racemic (±)-hexahydrofuro[2,3-b]furan-3-ol, propionic anhydride | Enzymatic acylation | Pseudomonas lipase (PPL) | 43 (for the desired enantiomer) | >99 | [1] |
| Lipase PS-800 resolution | Racemic acetylated hexahydrofuro[2,3-b]furan-3-ol | Enzymatic hydrolysis | Lipase PS-800 | Not reported | 98 | [1] |
| One-pot organocatalysis and enzymatic resolution | 1,2-Dihydropyran, glycolaldehyde | Organocatalytic condensation, enzymatic kinetic resolution | Lipase | Not reported | >99 | [2][4] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [1]
To a stirred solution of racemic (±)-hexahydrofuro[2,3-b]furan-3-ol (130 mg, 1.00 mmol) in methyl tert-butyl ether (MTBE, 10 mL), Pseudomonas lipase (PPL) (13 mg, 10% w/w) and propionic anhydride (130 mg, 1.00 mmol) were added. The reaction mixture was stirred for 22 hours at room temperature. Following this, the mixture was filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by flash column chromatography (cyclohexane/EtOAc = 1/1) to yield this compound as a colorless oil.
Caption: Enzymatic resolution pathway for this compound.
Chiral Substrate-Induced Diastereoselective Synthesis
This approach utilizes a chiral starting material to control the stereochemical outcome of the reaction sequence. A prominent example employs (S)-2,3-O-isopropylideneglyceraldehyde, a readily available chiral pool starting material.[3][5]
Two effective routes have been developed from this chiral aldehyde. Both pathways converge on a key lactone acetal intermediate, which is then reduced and cyclized to afford the desired product. The crucial step for setting the stereochemistry is a diastereoselective Michael addition of nitromethane to an α,β-unsaturated ester derived from the chiral aldehyde.[3]
| Route | Key Reagents | Key Steps | Overall Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Wittig Route | (S)-2,3-O-isopropylideneglyceraldehyde, (carbomethoxymethyl)triphenylphosphonium bromide | Wittig olefination, Michael addition, Nef oxidation, reduction, cyclization | 34 | 97:3 | [3] |
| Knoevenagel Route | (S)-2,3-O-isopropylideneglyceraldehyde, dimethyl malonate | Knoevenagel condensation, Michael addition, Nef oxidation, reduction, cyclization | 19 | 97:3 | [3] |
Experimental Protocol: Wittig Olefination and Michael Addition [3]
Wittig Olefination: To a suspension of (carbomethoxymethyl)triphenylphosphonium bromide in a suitable solvent, a base is added, followed by the addition of (S)-2,3-O-isopropylideneglyceraldehyde. The reaction mixture is stirred until completion to yield the corresponding α,β-unsaturated ester.
Michael Addition: The crude α,β-unsaturated ester is dissolved in methanol. To this solution, nitromethane and a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are added. The reaction is stirred at ambient temperature. The high diastereoselectivity is achieved in this step.
Caption: Diastereoselective synthesis from a chiral pool starting material.
Asymmetric Catalysis
Asymmetric catalysis offers an elegant and efficient way to introduce chirality. Various catalytic systems have been developed for the synthesis of this compound and its precursors.
One notable example is the use of a diphenylprolinol silyl ether catalyst in a highly enantio- and diastereoselective cross-aldol reaction.[2] Another approach involves an ester-derived titanium enolate for a highly stereoselective anti-aldol reaction as the key step.[6] Furthermore, organocatalytic methods, such as the use of Schreiner's thiourea catalyst for the condensation of 1,2-dihydrofuran and glycolaldehyde, have been successfully employed.[2]
| Catalyst/Method | Key Reaction | Starting Materials | Yield (%) | Enantiomeric/Diastereomeric Ratio | Reference |
| Diphenylprolinol silyl ether | Cross-aldol reaction | Polymeric ethyl glyoxylate, aldehyde | Not specified | High enantio- and diastereoselectivity | [2] |
| Ester-derived titanium enolate | Anti-aldol reaction | Not specified | Not specified | High stereoselectivity | [6] |
| Schreiner's thiourea catalyst | Condensation | 1,2-Dihydropyran, glycolaldehyde | Not specified | >99% ee after enzymatic resolution | [2] |
Experimental Protocol: Organocatalytic Condensation [2][4]
The condensation of 1,2-dihydrofuran and glycolaldehyde is carried out in the presence of a catalytic amount (e.g., 1 mol%) of Schreiner's thiourea catalyst. The reaction is typically performed in a suitable organic solvent at a controlled temperature. The progress of the reaction is monitored by standard analytical techniques such as TLC or GC. Upon completion, the reaction mixture is worked up to isolate the product, which is often a racemic or diastereomeric mixture that can be further resolved.
Caption: Asymmetric catalytic approaches to key intermediates.
Conclusion
The synthesis of this compound has been approached from various strategic standpoints. Enzyme-catalyzed resolution provides a reliable method for obtaining high enantiopurity, although it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture. Chiral substrate-induced diastereoselective synthesis, particularly the Wittig-based route from (S)-2,3-O-isopropylideneglyceraldehyde, offers an efficient and scalable process with excellent stereocontrol. Asymmetric catalysis represents a highly attractive and atom-economical strategy, and ongoing research in this area continues to provide novel and efficient routes. The choice of a particular synthetic strategy will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the availability of specialized equipment and catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective and efficient synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol: A Procedural Guide
For researchers and professionals in pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol, a key intermediate in various organic syntheses.[1][2][3][4] Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[5] Therefore, it must be handled and disposed of as hazardous waste.
Key Hazard Information:
| Hazard Statement | GHS Classification | Pictogram |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Danger |
| H372: Causes damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure (Category 1) |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure.
Required PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | May be required if handling large quantities or if there is a risk of aerosolization. Consult your institution's EHS department. |
Experimental Protocol: Disposal Procedure
The disposal of this compound must be conducted in a designated area, such as a chemical fume hood, to control vapor exposure.
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including empty containers, pipette tips, and absorbent materials, as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6]
-
-
Waste Collection and Containment:
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[6][7]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[6]
-
Ensure the SAA is away from sources of ignition and in a secondary containment tray to prevent the spread of potential spills.[6]
-
-
Final Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash. [8] This can lead to environmental contamination and potential hazards in the waste system.[8]
-
When the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[6][8]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. This compound - Pharmaceutical Grade at Best Price [jigspharma.com]
- 2. cphi-online.com [cphi-online.com]
- 3. theclinivex.com [theclinivex.com]
- 4. This compound | 156928-09-5 [chemicalbook.com]
- 5. (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol | C6H10O3 | CID 9942150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling (3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-Ol
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. The following procedures are based on the known hazards of this compound and general best practices for handling furan-containing molecules.
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed. |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Danger | Causes damage to organs through prolonged or repeated exposure. |
Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage Notes |
| Eyes/Face | Safety Goggles or Face Shield | Must provide a complete seal around the eyes. A face shield should be used with goggles when a significant splash hazard exists.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for any degradation or punctures before use. Change gloves frequently.[1] |
| Body | Laboratory Coat | A flame-retardant lab coat is advisable. Ensure it is fully buttoned with sleeves of adequate length.[2] |
| Feet | Closed-Toed Shoes | Shoes should be made of a non-porous material to protect against spills.[1] |
| Respiratory | Fume Hood or Respirator | All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] |
Operational and Disposal Plans
Adherence to a strict operational protocol is critical for minimizing risks.
Experimental Protocol: Step-by-Step Handling
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational with adequate airflow.[1][2]
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[1][2]
-
Remove all unnecessary items from the immediate work area.
-
Assemble all required equipment and reagents before commencing the experiment.[1]
-
-
Weighing and Dispensing :
-
All weighing and dispensing of this compound should be performed inside a chemical fume hood to prevent inhalation of any dust or aerosols.
-
Use the tare method for weighing solids to minimize open handling. Add the chemical to a pre-weighed, sealed container within the hood. The container can then be re-weighed outside the hood.
-
-
During the Experiment :
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the laboratory area.
-
Keep containers tightly closed when not in use.
-
-
Post-Experiment :
-
Decontaminate all surfaces and equipment after use. Wipe down the work area with an appropriate cleaning agent.
-
Remove PPE carefully, avoiding contamination of skin.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]
-
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[1]
-
Carefully scoop the contaminated material into a labeled, sealable container for hazardous waste disposal.[3]
-
Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste if the chemical is highly toxic.[4]
-
-
Large Spills :
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency response procedures.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Containerization and Labeling :
-
Storage and Disposal :
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[1]
-
The first rinse of any container that held this chemical should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[5]
-
Experimental Workflow Visualization
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
